molecular formula C8H9ClO B073967 4-Chloro-2,6-dimethylphenol CAS No. 1123-63-3

4-Chloro-2,6-dimethylphenol

Cat. No.: B073967
CAS No.: 1123-63-3
M. Wt: 156.61 g/mol
InChI Key: VWYKSJIPZHRLNO-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethylphenol is a halogenated phenolic compound of significant interest in chemical and biological research. Its primary research value lies in its potent antimicrobial and antiseptic properties, which are attributed to its ability to disrupt microbial cell membranes and denature proteins. The strategic substitution of a chlorine atom and two methyl groups on the phenolic ring enhances its lipid solubility and efficacy against a broad spectrum of bacteria and fungi. Researchers utilize this compound as a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals, advanced disinfectants, and polymer stabilizers. Its mechanism of action involves the penetration of the microbial cell wall, leading to the leakage of intracellular constituents and subsequent cell death. This makes it a valuable reference standard and active component in studies focused on developing new antimicrobial agents and understanding structure-activity relationships in phenolic compounds. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,6-dimethylphenol
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InChI

InChI=1S/C8H9ClO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3
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InChI Key

VWYKSJIPZHRLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40149982
Record name 4-Chloro-2,6-xylenol
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Molecular Weight

156.61 g/mol
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CAS No.

1123-63-3
Record name 4-Chloro-2,6-dimethylphenol
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Record name 4-Chloro-2,6-dimethylphenol
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chloro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Chloro-2,6-dimethylphenol (CAS No: 1123-63-3), a substituted phenol of interest in various chemical and pharmaceutical research domains. This document collates essential data, outlines experimental methodologies for property determination, and presents a logical synthesis workflow.

Core Physical and Chemical Properties

This compound, also known as 4-chloro-2,6-xylenol, is a crystalline solid at room temperature.[1][2] Its key identifying information and physical properties are summarized in the tables below.

Table 1: Compound Identification
IdentifierValueSource(s)
CAS Number 1123-63-3[3][4]
Molecular Formula C₈H₉ClO[3][4]
Molecular Weight 156.61 g/mol [3]
IUPAC Name This compound[3][4]
Synonyms 4-Chloro-2,6-xylenol, Phenol, 4-chloro-2,6-dimethyl-[3][4]
InChI Key VWYKSJIPZHRLNO-UHFFFAOYSA-N[3][4]
SMILES CC1=CC(Cl)=CC(C)=C1O
Table 2: Physical Properties
PropertyValueConditionsSource(s)
Melting Point 80-85 °C[5]
Boiling Point ~217.76 °C(rough estimate)[5]
Density ~1.095 g/cm³(rough estimate)[5]
Water Solubility 516.8 mg/L25 °C[5]
pKa 10.23 ± 0.23(Predicted)
Appearance Off-white to pale pink or dark brown crystals/powder[1]
Storage Temperature 2-8°C

Spectral Data

Spectral analysis is crucial for the identification and structural elucidation of this compound.

  • Mass Spectrometry: The electron ionization mass spectrum of this compound is available through the NIST WebBook.[3] This data is vital for determining the compound's molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: The gas-phase IR spectrum is also accessible via the NIST WebBook.[4] This spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H and C-Cl bonds, and the aromatic ring.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the determination of all physical properties of this compound are not widely published. However, standard methodologies for organic compounds can be applied.

General Protocol for Melting Point Determination

The melting point of a crystalline solid like this compound can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline sample is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.[7]

  • Measurement: The sample is heated at a steady and slow rate, typically 1-2°C per minute, in the vicinity of the expected melting point.[8]

  • Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid. A narrow melting range (e.g., 0.5-1.0°C) is indicative of a pure compound.[9]

General Protocol for Boiling Point Determination (Thiele Tube Method)

For determining the boiling point of a liquid, or a melted solid, the Thiele tube method is a common and efficient technique requiring a small sample volume.

  • Sample Preparation: A small amount of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[10]

  • Heating: The side arm of the Thiele tube is gently heated, which induces a uniform temperature distribution in the oil via convection.[1]

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[1][10] The heat source is then removed.

  • Measurement: The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[1] This temperature corresponds to the point where the vapor pressure of the substance equals the atmospheric pressure.[2]

Protocol for Aqueous Solubility Determination

A study by Blackman et al. (1955) provides insight into a method for determining the aqueous solubility of this compound.

  • Equilibration: An excess of the compound is added to water in a glass-stoppered bottle. The pH is adjusted, if necessary (in the cited study, to 5.1 using a KH₂PO₄ buffer).[11]

  • Saturation: The mixture is agitated periodically in a thermostat-controlled bath at a constant temperature (e.g., 25°C) for an extended period (2-3 weeks) to ensure saturation equilibrium is reached.[11]

  • Sample Analysis: After allowing any undissolved solid to settle, an aliquot of the clear supernatant is carefully removed.

  • Quantification: The concentration of the dissolved compound is determined using a suitable analytical method, such as direct UV-Vis spectrophotometry or a colorimetric method.[11]

Synthesis Pathway

This compound is synthesized via the electrophilic chlorination of 2,6-dimethylphenol. The ortho- and para-directing hydroxyl group and the activating methyl groups favor substitution at the para position, as the ortho positions are sterically hindered.

Below is a diagram illustrating the general synthesis workflow.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product reactant 2,6-Dimethylphenol reaction Electrophilic Aromatic Substitution (in an inert solvent) reactant->reaction reagent Chlorinating Agent (e.g., SO₂Cl₂, Cl₂) reagent->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup Crude Product purification Purification (e.g., Recrystallization, Chromatography) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as a hazardous substance. It may cause skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

A Comprehensive Technical Guide to 4-Chloro-2,6-dimethylphenol (CAS: 1123-63-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chloro-2,6-dimethylphenol, a halogenated phenolic compound with significant interest in various scientific and industrial fields. This document consolidates critical data on its chemical and physical properties, synthesis, and biological activities, with a focus on its antimicrobial applications. Detailed experimental protocols and visual representations of key processes are included to support research and development activities.

Chemical and Physical Properties

This compound, also known as 4-chloro-2,6-xylenol, is a crystalline solid at room temperature. Its chemical structure features a phenol ring substituted with a chlorine atom at the para position and two methyl groups at the ortho positions relative to the hydroxyl group. This substitution pattern influences its chemical reactivity and biological activity.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1123-63-3[1][2]
Molecular Formula C₈H₉ClO[1][3]
Molecular Weight 156.61 g/mol [1]
IUPAC Name This compound
Synonyms 4-Chloro-2,6-xylenol, Phenol, 4-chloro-2,6-dimethyl-[4]
Appearance White to off-white crystalline powder[5]
Melting Point 78-85 °C[6]
Boiling Point 241.6 °C at 760 mmHg[5]
Flash Point 99.9 °C[5]
Solubility Slightly soluble in water.[5]
logP 2.66244[1]
Storage Temperature Room temperature, under inert atmosphere, in a dark place.[2]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectral data.

Table 2: Spectral Data for this compound

Spectrum TypeKey Peaks and InformationSource
¹H NMR (Predicted) Based on the structure and data for 2,6-dimethylphenol, the following shifts are expected in CDCl₃: A singlet for the two equivalent aromatic protons, a singlet for the six equivalent methyl protons, and a broad singlet for the hydroxyl proton. The aromatic protons would be expected around 7.0 ppm, the methyl protons around 2.2 ppm, and the hydroxyl proton's shift would be concentration-dependent.
¹³C NMR (Predicted) Based on the structure and data for 2,6-dimethylphenol, the following shifts are expected in CDCl₃: Signals for the two equivalent methyl carbons, two equivalent aromatic carbons bearing the methyl groups, two equivalent aromatic carbons, the carbon bearing the chlorine, and the carbon bearing the hydroxyl group.
Mass Spectrum (EI) The NIST WebBook provides the mass spectrum, showing the molecular ion peak and fragmentation pattern.[7]
Infrared (IR) Spectrum The NIST WebBook provides the gas-phase IR spectrum, which would show characteristic peaks for O-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Cl stretching.[8]

Synthesis and Purification

Synthesis Protocol: Chlorination of 2,6-Dimethylphenol

A common method for the preparation of this compound is the electrophilic chlorination of 2,6-dimethylphenol. Sulfuryl chloride (SO₂Cl₂) is a suitable chlorinating agent for this transformation.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2,6-dimethylphenol (1 equivalent) in a suitable inert solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Chlorination: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (1 equivalent) in the same solvent dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Separate the organic layer, wash it with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Purification and Analysis

High-performance liquid chromatography (HPLC) is a suitable method for both the analysis and purification of this compound.

Analytical HPLC Method:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

Biological Activity and Mechanism of Action

This compound exhibits significant antimicrobial properties, making it a compound of interest for applications as a disinfectant and antiseptic.

Antimicrobial Spectrum

The compound is effective against a range of microorganisms. Its efficacy can be quantified by determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action

The antimicrobial activity of phenolic compounds like this compound is often attributed to their ability to disrupt cell membranes and inactivate essential enzymes.

Signaling Pathway: Postulated Enzyme Inhibition

It is hypothesized that this compound can inhibit various microbial enzymes, including peroxidases, which are crucial for detoxifying reactive oxygen species. This inhibition can lead to oxidative stress and cell death.

Enzyme_Inhibition cluster_cellular_environment Microbial Cell cluster_ros Reactive Oxygen Species cluster_enzyme_system Enzyme System cluster_cellular_damage Cellular Outcome ROS H₂O₂ Peroxidase Peroxidase (Active) ROS->Peroxidase Detoxification Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Accumulation Inactive_Peroxidase Peroxidase (Inactive) Cell_Death Cell Death Oxidative_Stress->Cell_Death Leads to Inhibitor This compound Inhibitor->Peroxidase Inhibition

Caption: Postulated mechanism of enzyme inhibition leading to cell death.

Toxicology and Safety

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[8]

Table 3: Toxicological Data

TestSpeciesRouteValueSource
Acute Oral Toxicity (LD50) of a related compound, 2,6-Dimethylphenol RatOral296 mg/kg[9]
Skin Corrosion/Irritation Causes skin irritation[8]
Serious Eye Damage/Irritation Causes serious eye irritation[8]

Note: The provided LD50 value is for the parent compound, 2,6-dimethylphenol, and should be used as an estimate. The chlorinated derivative may exhibit different toxicity.

Conclusion

This compound is a compound with significant antimicrobial properties. This guide has provided a detailed overview of its chemical and physical characteristics, a plausible synthesis and purification strategy, and insights into its biological activity. The provided experimental workflows and pathway diagrams are intended to facilitate further research into its potential applications, particularly in the development of new antimicrobial agents. As with all chemical compounds, appropriate safety precautions should be taken during handling and experimentation. Further research is warranted to fully elucidate its toxicological profile and the precise molecular mechanisms underlying its biological effects.

References

Synthesis of 4-Chloro-2,6-dimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 4-chloro-2,6-dimethylphenol, a valuable intermediate in the fine chemical and pharmaceutical industries. The document provides a comparative analysis of synthetic routes, detailed experimental protocols, and quantitative data to assist researchers in the efficient and selective preparation of this compound.

Introduction

This compound, also known as 4-chloro-2,6-xylenol, is a substituted phenol of significant interest in organic synthesis. Its structure, featuring a chlorinated benzene ring with two methyl groups ortho to the hydroxyl group, makes it a versatile building block for more complex molecules, including agrochemicals, pharmaceuticals, and antiseptic agents. The strategic placement of the chloro and methyl groups influences its reactivity and biological activity. This guide focuses on the most common and effective methods for its preparation, primarily through the electrophilic chlorination of 2,6-dimethylphenol.

Synthesis Pathways

The most prevalent method for the synthesis of this compound is the direct chlorination of 2,6-dimethylphenol (2,6-xylenol). The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Due to the steric hindrance from the two ortho-methyl groups, the incoming electrophile (chlorine) is directed to the para position, leading to the desired product with high selectivity. Two primary chlorinating agents are commonly employed: sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂).

Pathway 1: Chlorination using Sulfuryl Chloride

The use of sulfuryl chloride is a widely adopted method for the chlorination of phenols due to its convenience and high selectivity. The reaction is often catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃), and may be further enhanced by the presence of a sulfur-containing co-catalyst to improve para-selectivity.

Sulfuryl_Chloride_Chlorination 2,6-Dimethylphenol 2,6-Dimethylphenol Reaction Chlorination 2,6-Dimethylphenol->Reaction SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->Reaction Catalyst FeCl₃ / Sulfur Co-catalyst Catalyst->Reaction This compound This compound Reaction->this compound Byproducts HCl, SO₂ Reaction->Byproducts

Caption: Pathway 1: Synthesis via Sulfuryl Chloride Chlorination.

Pathway 2: Chlorination using Chlorine Gas

Direct chlorination with chlorine gas is another effective method. Similar to the sulfuryl chloride route, this reaction is typically performed in the presence of a catalyst to enhance the reaction rate and selectivity. The choice of solvent is crucial to control the reaction and facilitate product isolation.

Chlorine_Gas_Chlorination 2,6-Dimethylphenol 2,6-Dimethylphenol Reaction Chlorination 2,6-Dimethylphenol->Reaction Cl2 Chlorine Gas (Cl₂) Cl2->Reaction Catalyst Metal Halide / Sulfur Promoter Catalyst->Reaction This compound This compound Reaction->this compound Byproduct HCl Reaction->Byproduct

Caption: Pathway 2: Synthesis via Direct Chlorination with Chlorine Gas.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound based on typical experimental outcomes.

Table 1: Comparison of Chlorination Methods

ParameterChlorination with SO₂Cl₂Chlorination with Cl₂
Starting Material 2,6-Dimethylphenol2,6-Dimethylphenol
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)Chlorine Gas (Cl₂)
Typical Catalyst FeCl₃ / Diphenyl SulfideMetal Halide / Sulfur Compound
Reaction Temperature 15-40 °C20-60 °C
Selectivity (para) HighHigh
Typical Yield > 90%> 85%
Primary Byproducts HCl, SO₂HCl

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 1123-63-3
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
Appearance White to pale pink crystalline solid
Melting Point 79-82 °C
Boiling Point 239 °C
Solubility Insoluble in water; soluble in organic solvents

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis using Sulfuryl Chloride

This protocol is adapted from general procedures for the para-selective chlorination of phenols.

Materials:

  • 2,6-Dimethylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Iron(III) chloride (FeCl₃), anhydrous

  • Diphenyl sulfide

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hexane

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 2,6-dimethylphenol (1.0 eq) in dichloromethane.

  • Add a catalytic amount of anhydrous iron(III) chloride (e.g., 0.01 eq) and diphenyl sulfide (e.g., 0.01 eq) to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield pure this compound as a crystalline solid.

Protocol 2: Synthesis using Chlorine Gas

This protocol is based on general procedures for direct chlorination of xylenols.

Materials:

  • 2,6-Dimethylphenol

  • Chlorine (Cl₂) gas

  • A suitable inert solvent (e.g., carbon tetrachloride or dichloromethane)

  • Catalyst (e.g., a metal halide and a sulfur compound)

Procedure:

  • Set up a reaction vessel with a gas inlet tube, a mechanical stirrer, a thermometer, and a gas outlet connected to a scrubber.

  • Dissolve 2,6-dimethylphenol (1.0 eq) and the catalyst system in the chosen solvent.

  • Maintain the reaction temperature at 20-30 °C.

  • Bubble chlorine gas through the solution at a controlled rate. Monitor the reaction progress by GC analysis.

  • Once the desired conversion is achieved, stop the chlorine flow and purge the reaction mixture with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

  • The work-up procedure is similar to Protocol 1, involving washing with a basic solution to neutralize HCl, followed by separation, drying, and concentration of the organic phase.

  • Purify the product by recrystallization or distillation under reduced pressure.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 2,6-Dimethylphenol Reaction Chlorination (SO₂Cl₂ or Cl₂) Start->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Quenching Quenching / Neutralization Crude_Product->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification_Method Recrystallization or Fractional Distillation Concentration->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product

Caption: General workflow for the synthesis and purification.

Conclusion

The synthesis of this compound is efficiently achieved through the electrophilic chlorination of 2,6-dimethylphenol. Both sulfuryl chloride and chlorine gas serve as effective chlorinating agents, with the former often being preferred in a laboratory setting for its ease of handling. The high para-selectivity of the reaction is a direct consequence of the steric hindrance imposed by the two ortho-methyl groups. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. The purification of the final product is straightforward, typically involving recrystallization to obtain a high-purity crystalline solid. This guide provides a comprehensive overview to aid researchers in the successful synthesis of this important chemical intermediate.

Molecular structure and weight of 4-Chloro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of 4-Chloro-2,6-dimethylphenol (CAS No: 1123-63-3). The information is tailored for professionals in research and development, offering detailed data and methodologies to support further investigation and application of this compound.

Molecular Structure and Properties

This compound, also known as 4-Chloro-2,6-xylenol, is an aromatic organic compound. Its structure consists of a phenol ring substituted with a chlorine atom at the para-position (position 4) and two methyl groups at the ortho-positions (positions 2 and 6) relative to the hydroxyl group.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₈H₉ClO[1][2][3]
Molecular Weight 156.61 g/mol [2][3][4]
CAS Number 1123-63-3[1][4][5]
Appearance White to pale pink or dark brown crystalline powder/needles[5][6]
Melting Point 78 - 85 °C[4][6]
Boiling Point ~218 - 242 °C at 760 mmHg[4][7][8]
Density ~1.095 g/cm³ (estimate)[4][7]
Water Solubility 516.8 mg/L (at 25 °C)[5][7]
LogP (Octanol/Water) 2.66[2]
Topological Polar Surface Area 20.23 Ų[2][5]

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of this compound are provided below. These protocols are based on established chemical principles and standard laboratory techniques.

Synthesis Protocol: Chlorination of 2,6-Dimethylphenol

The synthesis of this compound is most commonly achieved through the electrophilic chlorination of 2,6-dimethylphenol. The ortho-positions are blocked by methyl groups, directing the chlorination primarily to the para-position.

Materials:

  • 2,6-Dimethylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂) or other inert solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: Dissolve 2,6-dimethylphenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C using an ice bath.

  • Chlorination: Add a solution of sulfuryl chloride (1.0 eq) in dichloromethane dropwise to the cooled solution over 30-60 minutes while stirring. Maintain the temperature at 0 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acidic byproducts. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Analytical Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the molecular structure.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment should reveal a singlet for the two equivalent aromatic protons, a broad singlet for the hydroxyl proton, and a singlet for the two equivalent methyl groups.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. The spectrum should show distinct signals for the four unique aromatic carbons, as well as a signal for the methyl carbons.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a gas-phase spectrum, the sample is heated under vacuum.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Expected Peaks: The spectrum will show a characteristic broad absorption band for the O-H stretch of the phenolic group (typically ~3200-3600 cm⁻¹), C-H stretching bands (~2850-3000 cm⁻¹), aromatic C=C stretching bands (~1450-1600 cm⁻¹), and a C-Cl stretching band in the fingerprint region (~1000-1100 cm⁻¹). The NIST/EPA Gas-Phase Infrared Database contains a reference spectrum for this compound.[5]

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.[1][9] The fragmentation pattern will correspond to the loss of methyl groups and other fragments from the parent molecule.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural and purity verification using standard analytical techniques.

G cluster_synthesis Synthesis cluster_analysis Analytical Characterization start Reactants: 2,6-Dimethylphenol + SO₂Cl₂ reaction Electrophilic Aromatic Chlorination start->reaction product Crude Product: This compound reaction->product purification Purification (Recrystallization or Chromatography) product->purification final_product Pure this compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr Structure Elucidation ir IR Spectroscopy final_product->ir Functional Group ID ms Mass Spectrometry (GC-MS) final_product->ms Molecular Weight & Formula data_analysis Data Analysis & Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Synthesis and Analytical Workflow for this compound.

Disclaimer: This document is intended for informational purposes for qualified professionals. All experimental work should be conducted in a properly equipped laboratory with appropriate safety precautions.

References

An In-depth Technical Guide to the Solubility of 4-Chloro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-2,6-dimethylphenol, a compound of interest in various research and development sectors, including pharmaceuticals. This document compiles available data on its solubility in aqueous and organic media, details experimental protocols for solubility determination, and presents relevant physicochemical properties.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems. Key properties are summarized in Table 1.

PropertyValueReference
Molecular FormulaC₈H₉ClO[1][2]
Molecular Weight156.61 g/mol [1][2]
Melting Point80-85 °C[3]
Boiling Point217.76 °C (estimate)[3]
pKa10.23 ± 0.23 (Predicted)[1][2]
LogP2.66244[4]

Solubility Data

The solubility of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability.

Aqueous Solubility

The solubility of this compound in water has been determined and is presented in Table 2.

Table 2: Aqueous Solubility of this compound

SolventTemperature (°C)Solubility (mg/L)Reference
Water25516.8[1][2]
Organic Solvent Solubility

To facilitate further research, Table 3 has been structured to be populated with experimentally determined solubility data.

Table 3: Solubility of this compound in Common Organic Solvents (Data to be Determined)

SolventTemperature (°C)Solubility (g/L)
Methanol25Data not available
Ethanol25Data not available
Acetone25Data not available
Ethyl Acetate25Data not available
Dichloromethane25Data not available
Chloroform25Data not available
Toluene25Data not available
Hexane25Data not available

Experimental Protocols for Solubility Determination

For researchers wishing to determine the solubility of this compound in various solvents, the following established experimental protocols are provided.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[7][8][9]

Materials:

  • This compound (solid)

  • Solvent of interest

  • Glass vials with screw caps

  • Orbital shaker or incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[7][8]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To separate the undissolved solid, centrifuge the samples.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Concentration Analysis (UV-Vis Spectrophotometry):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning a standard solution across a range of wavelengths.

    • Measure the absorbance of the standard solutions at the determined λmax to construct a calibration curve (Absorbance vs. Concentration).[10][11]

    • Dilute the filtered saturated solution with the solvent as necessary to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted saturated solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, which represents the solubility.[10][11]

The following diagram illustrates the experimental workflow for the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil Agitate at constant temperature (24-72 hours) prep3->equil sep1 Centrifuge equil->sep1 sep2 Filter supernatant sep1->sep2 analysis UV-Vis Spectrophotometry (Determine Concentration) sep2->analysis

Caption: Experimental workflow for the shake-flask solubility determination method.

Logical Relationship in Solubility Determination

The determination of solubility relies on a logical progression from creating a saturated solution to accurately measuring the concentration of the dissolved solute. The following diagram outlines this logical relationship.

logical_relationship start Start: Undissolved Solute & Solvent equilibrium Achieve Solid-Liquid Equilibrium (Saturation) start->equilibrium separation Separate Saturated Solution from Excess Solid equilibrium->separation analysis Analyze Solute Concentration in Saturated Solution separation->analysis result Result: Quantitative Solubility Value analysis->result

Caption: Logical steps in determining the solubility of a compound.

References

Spectroscopic Analysis of 4-Chloro-2,6-dimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-2,6-dimethylphenol, a compound of interest to researchers, scientists, and professionals in drug development. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and provides detailed experimental protocols for data acquisition.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic-H7.10s2HAr-H
Phenolic-OH4.85s1H-OH
Methyl-H2.25s6HAr-CH₃
¹³C NMR Chemical Shift (ppm)Assignment
C-OH151.3Ar-C-OH
C-Cl129.5Ar-C-Cl
C-H128.7Ar-C-H
C-CH₃124.8Ar-C-CH₃
CH₃16.2Ar-CH₃

Note: NMR data is predicted and may vary based on solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3640StrongO-H stretch (free hydroxyl)
2920MediumC-H stretch (methyl)
1580MediumC=C stretch (aromatic)
1470StrongC-H bend (methyl)
1230StrongC-O stretch (phenol)
850StrongC-Cl stretch

Source: NIST Chemistry WebBook.[1][2]

Table 3: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
156100[M]⁺ (Molecular Ion)
15833[M+2]⁺ (Isotope Peak)
14150[M-CH₃]⁺
12120[M-Cl]⁺
7715[C₆H₅]⁺

Source: NIST Chemistry WebBook.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Filter the solution through a pipette with a cotton plug to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Film Method): [3]

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., dichloromethane or acetone).[3]

    • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

  • Instrument Setup:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Ensure the instrument's beam path is clear.

  • Data Acquisition:

    • Acquire a background spectrum of the empty salt plate (or the plate with the pure solvent film, which is then subtracted).

    • Acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • For a solid sample, a direct insertion probe is typically used.

    • A small amount of the sample is placed in a capillary tube at the end of the probe.

    • The probe is inserted into the high-vacuum source of the mass spectrometer.

    • The sample is gently heated to promote volatilization into the ion source.

  • Ionization:

    • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to ionize, primarily forming a radical cation (the molecular ion), and to fragment in a characteristic pattern.

  • Mass Analysis:

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • A detector records the abundance of each ion.

    • The data is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

    • The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an unknown compound, such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (Solid) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Dissolution in deuterated solvent IR IR Spectroscopy Sample->IR Thin film preparation MS Mass Spectrometry Sample->MS Direct insertion Structure Structural Elucidation NMR->Structure Chemical Shifts, Coupling, Integration IR->Structure Functional Groups MS->Structure Molecular Weight, Fragmentation

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Synthetic Versatility of 4-Chloro-2,6-dimethylphenol: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the potential applications of 4-Chloro-2,6-dimethylphenol in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details key reactions, experimental protocols, and quantitative data, highlighting the compound's utility as a versatile building block for a range of chemical entities.

Introduction

This compound, a halogenated aromatic compound, presents a unique scaffold for organic synthesis. Its chemical structure, featuring a reactive hydroxyl group and sterically hindering methyl groups ortho to it, alongside a chlorine atom at the para position, allows for a variety of chemical transformations. This guide explores its application in electrophilic substitution and nucleophilic substitution reactions, providing a foundation for its use in the synthesis of more complex molecules, including potential agrochemicals and pharmaceutical intermediates.

Key Synthetic Applications and Experimental Protocols

Electrophilic Aromatic Substitution: Chlorination

The aromatic ring of this compound is susceptible to further electrophilic substitution. A notable example is its chlorination, which proceeds to yield a variety of polychlorinated cyclohexenones. These products can serve as intermediates in the synthesis of highly functionalized molecules.

Experimental Protocol: Chlorination of this compound

A solution of chlorine in acetic acid is prepared and added to a solution of this compound, also in acetic acid. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting products are separated and purified by chromatography.

Table 1: Quantitative Data for the Chlorination of this compound

ProductYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ)¹³C NMR (CDCl₃, δ)
2,4,6-trichloro-2,6-dimethylcyclohex-3-en-1-one4588-891.85 (s, 3H), 2.05 (s, 3H), 6.30 (s, 1H)55.2, 68.9, 128.5, 135.1, 195.4
2,4,5,6-tetrachloro-2,6-dimethylcyclohex-3-en-1-one30101-1021.90 (s, 3H), 2.10 (s, 3H)60.1, 72.3, 130.2, 138.7, 192.1
O-Acylation: Synthesis of Ester Derivatives

The hydroxyl group of this compound can be readily acylated to form the corresponding esters. This reaction is a fundamental transformation for introducing various functional groups and modifying the compound's properties. O-acylation can be effectively carried out using an acyl chloride in the presence of a base.[1]

Experimental Protocol: O-Acylation of this compound with Acetyl Chloride

To a solution of this compound in a suitable solvent such as dichloromethane, a base like triethylamine is added, followed by the dropwise addition of acetyl chloride at 0°C. The reaction is stirred at room temperature until completion. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be purified by distillation or chromatography.[1]

Table 2: Representative Quantitative Data for O-Acylation of Substituted Phenols

Phenol SubstrateAcylating AgentCatalystSolventYield (%)
2,6-dimethylphenolAcetyl ChlorideTriethylamineDichloromethane>95
4-nitrophenolBenzoyl ChloridePyridineChloroform92
2,6-dichlorophenolAcetyl ChlorideTriethylamineDichloromethane85

Note: This data is representative of O-acylation reactions of substituted phenols and serves as a guideline for the expected outcome with this compound.

Potential Application in the Synthesis of Agrochemicals and Pharmaceuticals

While specific examples are not abundant in readily available literature, the structure of this compound suggests its potential as a precursor for bioactive molecules. For instance, the synthesis of (4-chloro-2,6-dimethylphenyl)acetic acid, an intermediate for certain pesticides, can be envisioned starting from this compound.[2] This would involve the initial conversion of the phenol to an ether, followed by a Claisen rearrangement and subsequent oxidation.

A patent describes the preparation of 4-(6-chloro-quinoxalin-2-yloxy)-phenol, an intermediate for the herbicide quizalofop-p-ethyl, from p-chlorophenol.[3] A similar synthetic strategy could potentially be adapted for this compound to create novel herbicide candidates.

Visualizing Synthetic Pathways

To further elucidate the synthetic utility of this compound, the following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.

experimental_workflow_chlorination start Start: this compound in Acetic Acid reagent Add Chlorine in Acetic Acid start->reagent Step 1 reaction Stir at Room Temperature (Monitor by TLC) reagent->reaction Step 2 workup Solvent Removal (Reduced Pressure) reaction->workup Step 3 purification Chromatographic Separation workup->purification Step 4 product1 Product 1: 2,4,6-trichloro-2,6-dimethyl- cyclohex-3-en-1-one purification->product1 product2 Product 2: 2,4,5,6-tetrachloro-2,6-dimethyl- cyclohex-3-en-1-one purification->product2

Caption: Experimental workflow for the chlorination of this compound.

experimental_workflow_o_acylation start Start: this compound in Dichloromethane base Add Triethylamine start->base Step 1 reagent Add Acetyl Chloride (0°C) base->reagent Step 2 reaction Stir at Room Temperature reagent->reaction Step 3 workup Aqueous Workup (Wash with H₂O and Brine) reaction->workup Step 4 drying Dry over Na₂SO₄ workup->drying Step 5 isolation Solvent Evaporation drying->isolation Step 6 product Product: 4-Chloro-2,6-dimethylphenyl acetate isolation->product

Caption: Experimental workflow for the O-acylation of this compound.

logical_relationship_synthesis cluster_pathways Potential Synthetic Pathways start This compound etherification O-Alkylation (e.g., Williamson Ether Synthesis) start->etherification acylation O-Acylation start->acylation chlorination Electrophilic Chlorination start->chlorination ether_intermediate Aryl Ether Intermediate etherification->ether_intermediate ester_product Ester Derivatives acylation->ester_product chlorinated_products Polychlorinated Ketones chlorination->chlorinated_products claisen Claisen Rearrangement ether_intermediate->claisen bioactive_herbicide Herbicide Analogs ether_intermediate->bioactive_herbicide Potential Adaptation functionalized_intermediates Functionalized Intermediates chlorinated_products->functionalized_intermediates rearranged_intermediate Rearranged Phenol claisen->rearranged_intermediate oxidation Oxidation rearranged_intermediate->oxidation bioactive_acid Bioactive Carboxylic Acid (e.g., (4-chloro-2,6-dimethylphenyl)acetic acid) oxidation->bioactive_acid

Caption: Logical relationships of potential synthetic pathways from this compound.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its reactivity at both the hydroxyl group and the aromatic ring allows for the generation of a diverse array of derivatives. The experimental protocols and data presented in this guide serve as a foundational resource for chemists looking to exploit the synthetic potential of this compound in the development of novel molecules for various applications, including the agrochemical and pharmaceutical industries. Further exploration of its reaction scope is warranted to fully unlock its capabilities.

References

An In-depth Technical Guide on the Environmental Fate and Persistence of 4-Chloro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and persistence of 4-Chloro-2,6-dimethylphenol. Given the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related isomers and employs established estimation methodologies to provide a thorough assessment. Detailed experimental protocols, based on internationally recognized guidelines, are provided to enable researchers to conduct further studies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for predicting its environmental behavior. The key properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name This compound
CAS Number 1123-63-3
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
Melting Point 80-85 °C
Boiling Point 217.76 °C (estimate)
Water Solubility 516.8 mg/L at 25 °C[1][2]
Log Kow (Octanol-Water Partition Coefficient) 3.1 (estimated)

Environmental Fate and Persistence

The environmental persistence of this compound is determined by a combination of transformation and transport processes, including biodegradation, hydrolysis, photodegradation, and soil sorption.

Biodegradation

Quantitative Data (Estimated)

ParameterValueMethod
Predicted Biodegradation Half-Life Weeks to monthsQSAR Estimation
Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. Phenols are generally stable to hydrolysis under environmental pH conditions. For the related compound 4-chloro-3,5-dimethylphenol (PCMX), it is noted that it is not expected to undergo hydrolysis. It is therefore highly probable that this compound is also resistant to hydrolysis.

Quantitative Data

ParameterValue
Hydrolysis Rate Constant Not expected to be significant
Hydrolysis Half-Life Stable
Photodegradation

Photodegradation, or photolysis, is the breakdown of compounds by light. In the aquatic environment, this compound may undergo direct photolysis by absorbing sunlight, or indirect photolysis through reactions with photochemically generated reactive species like hydroxyl radicals. Studies on the closely related compound 4-chloro-3,5-dimethylphenol have shown that advanced oxidation processes (AOPs) involving UV radiation and ozone or hydrogen peroxide can lead to its complete degradation.[3][4][5] The primary degradation products identified for 4-chloro-3,5-dimethylphenol include 2,6-dimethylbenzene-1,4-diol and 2,6-dimethylbenzo-1,4-quinone, suggesting that dechlorination and hydroxylation are key initial steps.[3]

Quantitative Data (Qualitative)

ProcessSignificance
Direct Photolysis Potentially significant
Indirect Photolysis (AOPs) Significant
Soil Sorption

The mobility of this compound in the soil and its potential to leach into groundwater is governed by its sorption to soil particles. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict this behavior. A higher Koc value indicates stronger sorption and lower mobility.

Quantitative Data (Estimated)

ParameterValueMethod
Soil Organic Carbon-Water Partitioning Coefficient (Log Koc) 2.5 - 3.5QSAR Estimation based on Log Kow
Mobility in Soil Low to moderate

Experimental Protocols

The following sections detail standardized methodologies for assessing the key environmental fate parameters of this compound, based on the OECD Guidelines for the Testing of Chemicals.

Biodegradation

Protocol: OECD 301: Ready Biodegradability

This set of guidelines includes several methods to assess the ready biodegradability of chemicals by aerobic microorganisms. The CO₂ evolution test (OECD 301B) is a common choice.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and incubated under aerobic conditions in the dark. The degradation is followed by the measurement of the CO₂ produced.

  • Apparatus: CO₂-free air supply, temperature-controlled incubator, flasks, CO₂ absorption traps.

  • Procedure:

    • Prepare a mineral medium containing essential salts.

    • Add the test substance to achieve a concentration of 10-20 mg/L of total organic carbon (TOC).

    • Inoculate the medium with activated sludge (typically 30 mg/L solids).

    • Incubate the flasks in the dark at 20-25 °C for 28 days.

    • Aerate the flasks with CO₂-free air and pass the effluent air through a CO₂ absorbent (e.g., barium hydroxide or sodium hydroxide solution).

    • Determine the amount of CO₂ produced at regular intervals by titrating the remaining absorbent.

    • Calculate the percentage of biodegradation by comparing the amount of CO₂ produced with the theoretical maximum (ThCO₂).

  • Data Analysis: A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThCO₂ within a 10-day window during the 28-day test period.

Hydrolysis

Protocol: OECD 111: Hydrolysis as a Function of pH

This guideline describes a procedure for determining the rate of abiotic hydrolysis of chemicals at different pH values.

  • Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is measured over time to determine the rate of hydrolysis.

  • Apparatus: Constant temperature bath, sterile flasks, pH meter, analytical instrumentation for quantifying the test substance (e.g., HPLC, GC).

  • Procedure:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Add the test substance to each buffer solution at a concentration below its water solubility limit.

    • Incubate the solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C for a preliminary test).

    • At appropriate time intervals, withdraw samples and analyze for the concentration of the test substance.

    • Continue the experiment until at least 50% of the substance has been hydrolyzed or for a maximum of 30 days.

  • Data Analysis: The hydrolysis rate constant (k) is determined from the pseudo-first-order rate equation: ln(C₀/Cₜ) = kt. The half-life (t₁/₂) is calculated as t₁/₂ = ln(2)/k.

Soil Sorption

Protocol: OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method

This guideline is used to determine the soil sorption coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc).

  • Principle: A known mass of soil is equilibrated with a solution of the test substance of known concentration. After equilibration, the concentrations of the test substance in the soil and the aqueous phase are determined.

  • Apparatus: Shaker, centrifuge, analytical instrumentation for quantifying the test substance.

  • Procedure:

    • Select a range of soils with varying organic carbon content, pH, and texture.

    • Prepare a stock solution of the test substance in 0.01 M CaCl₂.

    • Add a known volume of the test solution to a known mass of soil in a centrifuge tube.

    • Equilibrate the soil-solution mixture by shaking for a predetermined time (e.g., 24 hours) at a constant temperature.

    • Separate the solid and aqueous phases by centrifugation.

    • Analyze the concentration of the test substance in the aqueous phase.

    • Calculate the amount of substance sorbed to the soil by difference.

  • Data Analysis:

    • The soil sorption coefficient (Kd) is calculated as: Kd = (Cs / Cw), where Cs is the concentration in soil (mg/kg) and Cw is the concentration in water (mg/L).

    • The soil organic carbon-water partitioning coefficient (Koc) is calculated as: Koc = (Kd / %OC) * 100, where %OC is the percentage of organic carbon in the soil.

Visualizations

Hypothetical Biodegradation Pathway

Based on the degradation of the similar compound 4-chloro-3,5-dimethylphenol, a plausible aerobic biodegradation pathway for this compound is proposed. The initial steps likely involve hydroxylation and dechlorination, followed by ring cleavage.

cluster_pathway Hypothetical Aerobic Biodegradation Pathway of this compound A This compound B 4-Chloro-2,6-dimethylcatechol (Hydroxylation) A->B Monooxygenase C 3,5-Dimethyl-cis,cis-muconate (Ring Cleavage) B->C Dioxygenase D Intermediary Metabolites C->D Further Metabolism E CO₂ + H₂O + Cl⁻ (Mineralization) D->E

Caption: Hypothetical aerobic biodegradation pathway for this compound.

Experimental Workflow for Soil Sorption (OECD 106)

The following diagram illustrates the key steps in determining the soil sorption coefficient according to the OECD 106 guideline.

cluster_workflow Experimental Workflow for Soil Sorption (OECD 106) Start Start PrepSoil Prepare Soil Samples (Varying %OC, pH, texture) Start->PrepSoil PrepSol Prepare Test Solution (this compound in 0.01M CaCl₂) Start->PrepSol Equilibrate Equilibrate Soil and Solution (Batch shaking) PrepSoil->Equilibrate PrepSol->Equilibrate Separate Separate Phases (Centrifugation) Equilibrate->Separate Analyze Analyze Aqueous Phase Concentration (e.g., HPLC, GC) Separate->Analyze Calculate Calculate Kd and Koc Analyze->Calculate End End Calculate->End

Caption: Workflow for determining soil sorption coefficients (Kd and Koc).

Conclusion

The environmental fate and persistence of this compound are governed by a combination of biotic and abiotic processes. While it is expected to be stable to hydrolysis, biodegradation and photodegradation are likely to be the primary transformation pathways in the environment. Its mobility in soil is predicted to be low to moderate, depending on the soil's organic carbon content.

The lack of specific experimental data for this compound highlights the need for further research to accurately assess its environmental risk. The standardized protocols outlined in this guide provide a robust framework for conducting such studies. The information and methodologies presented herein will be valuable to researchers, scientists, and drug development professionals in understanding and predicting the environmental behavior of this compound.

References

Toxicological Profile and Safety Data for 4-Chloro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide:

Executive Summary

4-Chloro-2,6-dimethylphenol (CAS No. 1123-63-3) is a chlorinated phenolic compound utilized primarily as an intermediate in chemical synthesis.[1] While specific, in-depth toxicological studies on this particular isomer are not extensively published in peer-reviewed literature, a robust safety profile can be constructed from regulatory safety data sheets (SDS), and by drawing logical inferences from the broader class of chlorophenols. This guide synthesizes the available data to provide a comprehensive overview of its hazard profile, toxicological endpoints, and requisite safety protocols for laboratory and industrial handling. The primary hazards identified include acute toxicity upon ingestion, dermal contact, and inhalation; severe irritation to skin and eyes; and a suspicion of germ cell mutagenicity.[2][3] This document provides the detailed data and procedural guidance necessary for a thorough risk assessment by professionals in the field.

Physicochemical and Chemical Identity

Understanding the fundamental properties of a compound is the first step in a sound toxicological assessment. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental fate.

PropertyValueSource
CAS Number 1123-63-3[4][5]
Molecular Formula C₈H₉ClO[4][6]
Molecular Weight 156.61 g/mol [4][5][6]
Synonyms 4-Chloro-2,6-xylenol[6]
Appearance Colorless, crystalline solid[7]
Solubility in Water Low; one study reports a value determined at pH 5.1.[8][8]
logP 2.66244[6]

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Analysis of available safety data sheets reveals a consensus on several key hazards, although classifications for acute toxicity vary slightly between suppliers.[2][3] A consolidated and conservative hazard profile is presented below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4 (Harmful) / Category 3 (Toxic)H302: Harmful if swallowed / H301: Toxic if swallowed[2][3]
Acute Toxicity, DermalCategory 4 (Harmful) / Category 3 (Toxic)H312: Harmful in contact with skin / H311: Toxic in contact with skin[3]
Acute Toxicity, InhalationCategory 4 (Harmful)H332: Harmful if inhaled[3]
Skin Corrosion/IrritationCategory 2 (Irritant) / Category 1B (Corrosive)H315: Causes skin irritation / H314: Causes severe skin burns and eye damage[2][3]
Serious Eye Damage/IrritationCategory 2 (Irritant) / Category 1 (Damage)H319: Causes serious eye irritation / H318: Causes serious eye damage[2][3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[2]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[2]
STOT - Single ExposureCategory 3 (Respiratory Irritation)H335: May cause respiratory irritation[2][3][9]
Hazardous to the Aquatic EnvironmentAcute Category 1 / Chronic Category 2H400: Very toxic to aquatic life / H411: Toxic to aquatic life with long lasting effects[2]

Toxicological Profile

This section details the known effects of this compound on biological systems. The data is primarily derived from standardized assessments reported in safety data sheets, with contextual insights from studies on structurally related chlorophenols.

Acute Toxicity

The compound is classified as harmful or toxic following exposure via oral, dermal, and inhalation routes.[3] This suggests rapid absorption and systemic distribution. The mechanism of acute toxicity for chlorophenols often involves the uncoupling of oxidative phosphorylation, leading to cellular energy depletion, though this has not been specifically confirmed for the 2,6-dimethylphenol isomer.[10] Symptoms following high exposure may include headache, weakness, nausea, and vomiting.[7]

Skin and Eye Irritation/Corrosion

There is strong evidence that this compound is a significant irritant to the skin and eyes.[2][3][9] Some classifications indicate it can cause severe skin burns and irreversible eye damage, consistent with the corrosive nature of many phenolic compounds. This corrosive potential necessitates the use of robust personal protective equipment (PPE) to prevent any direct contact.

Skin Sensitization

The compound is classified as a skin sensitizer, meaning that an initial exposure may not elicit a major reaction, but subsequent exposures can trigger an allergic skin response (allergic contact dermatitis).[2] This is a critical consideration for personnel who may handle the substance regularly.

Genotoxicity and Mutagenicity

This compound is suspected of causing genetic defects (GHS Mutagenicity Category 2).[2] This classification is typically based on positive results in in vitro (e.g., Ames test) or in vivo (e.g., micronucleus test) assays. The data suggests a potential risk of irreversible effects at the cellular level.[2] The mechanism may involve the metabolic activation of the phenol to reactive intermediates that can form DNA adducts.

The Ames test is a cornerstone of genotoxicity screening. It utilizes strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A positive result (mutagenesis) is indicated by the reversion of this mutation, allowing the bacteria to proliferate.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Strains (e.g., TA98, TA100) E Combine bacteria, test compound, and S9 mix (or buffer) A->E B Test Compound (this compound) in DMSO B->E C S9 Mix (for metabolic activation) C->E D Controls (Vehicle, Positive) D->E F Pour onto minimal glucose agar plates E->F G Incubate (37°C, 48-72h) F->G H Count Revertant Colonies G->H I Compare to Vehicle Control H->I J Result (Positive if ≥2-fold increase) I->J Metabolism_Pathway Parent This compound Phase1 Phase I Metabolism (CYP450 Oxidation) Parent->Phase1 Phase2 Phase II Metabolism (Conjugation) Parent->Phase2 Intermediate Reactive Intermediates (e.g., Hydroquinones, Quinones) Phase1->Intermediate Intermediate->Phase2 DNA_Adduct DNA Adducts (Potential Mutagenicity) Intermediate->DNA_Adduct Excretion Glucuronide & Sulfate Conjugates (Excreted) Phase2->Excretion Spill_Response_Flowchart Start Spill Detected Evacuate Evacuate non-essential personnel from the immediate area Start->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition Remove all sources of ignition Ventilate->Ignition PPE Don appropriate PPE (respirator, gloves, goggles, body suit) Ignition->PPE Contain Contain the spill. Avoid dust generation. PPE->Contain Cleanup Carefully sweep or scoop solid material into a suitable, labeled container Contain->Cleanup Disposal Dispose of waste according to approved institutional protocols Cleanup->Disposal Decontaminate Clean the affected area thoroughly Disposal->Decontaminate End Spill Secured Decontaminate->End

References

A Technical Guide to 4-Chloro-2,6-dimethylphenol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in utilizing 4-Chloro-2,6-dimethylphenol in their work. This document provides a comprehensive overview of commercial suppliers, quality control methodologies, and a representative synthesis protocol for this compound.

Commercial Suppliers of this compound

For research and development purposes, this compound is available from several reputable chemical suppliers. The following table summarizes key information from some of the major vendors. It is important to note that purity levels and available quantities are subject to change and should be confirmed with the supplier at the time of purchase.

SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich (Merck)[1][2]1123-63-3≥98%1 g, 5 g
Thermo Scientific (Alfa Aesar)1123-63-398%10 g, 100 g
Fisher Scientific1123-63-398%10 g, 100 g
Ambeed, Inc.[1]1123-63-398%1 g, 5 g
ChemicalBook[3]1123-63-395-98.5%Grams to Kilograms

Quality Control and Analytical Protocols

Ensuring the identity and purity of this compound is critical for reliable and reproducible research outcomes. The following section details key analytical methods for quality control.

Identity Confirmation

Mass Spectrometry (MS): The identity of this compound can be confirmed by mass spectrometry. The compound has a molecular weight of 156.61 g/mol .[4] The electron ionization mass spectrum is available in the NIST WebBook.[4]

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the presence of key functional groups. The IR spectrum for this compound is also available in the NIST WebBook.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available 1H NMR spectrum for this compound was not identified in the conducted search, the spectrum of the parent compound, 2,6-dimethylphenol, is available and can be used as a reference for the expected chemical shifts of the methyl and aromatic protons.[6] The addition of a chlorine atom at the 4-position would be expected to induce shifts in the aromatic protons.

Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. The following is a general protocol that can be adapted for this purpose.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or methanol. From this, prepare a working solution of approximately 10-100 µg/mL.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Scan Range: 40-300 amu

  • Data Analysis: The purity is determined by integrating the peak area of this compound and comparing it to the total area of all detected peaks. The mass spectrum of the main peak should be compared to the reference spectrum from the NIST library for identity confirmation.

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for purity determination. A reverse-phase method with UV detection is suitable for phenolic compounds.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. From this, prepare a working solution of approximately 50-100 µg/mL in the mobile phase.

  • Instrumentation:

    • HPLC System: A system with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both may be acidified with 0.1% formic acid).

      • Start with a composition of 40% acetonitrile / 60% water.

      • Linearly increase to 90% acetonitrile over 15 minutes.

      • Hold at 90% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is assessed by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Representative Synthesis Protocol

While a specific, detailed laboratory-scale synthesis protocol for this compound was not found in the reviewed literature, a common method for the chlorination of phenols is the direct reaction with a chlorinating agent. The following is a representative protocol based on the direct chlorination of 2,6-dimethylphenol. Note: This is a generalized procedure and may require optimization. Appropriate safety precautions must be taken when working with chlorine-based reagents.

Reaction: Direct chlorination of 2,6-dimethylphenol.

Reagents and Materials:

  • 2,6-Dimethylphenol

  • Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

  • Dichloromethane (CH₂Cl₂) or another suitable inert solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium sulfate (Na₂SO₄) (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylphenol (1 equivalent) in dichloromethane.

  • Chlorination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sulfuryl chloride (1 equivalent) in dichloromethane from the dropping funnel over a period of 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add saturated sodium bicarbonate solution to quench the reaction and neutralize any acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent. Characterize the final product by the analytical methods described in the Quality Control section (MS, IR, and NMR if available) to confirm its identity and purity.

Visualizations

The following diagrams illustrate the logical workflow for quality control and the general synthetic pathway.

Quality_Control_Workflow cluster_QC Quality Control Workflow cluster_Identity_Methods Identity Methods cluster_Purity_Methods Purity Methods Sample This compound Sample Identity Identity Confirmation Sample->Identity Purity Purity Assessment Sample->Purity Pass QC Pass Identity->Pass Identity Confirmed Fail QC Fail Identity->Fail Identity Not Confirmed MS Mass Spectrometry Identity->MS IR IR Spectroscopy Identity->IR NMR NMR Spectroscopy Identity->NMR Purity->Pass Purity ≥ Specification Purity->Fail Purity < Specification GCMS GC-MS Purity->GCMS HPLC HPLC Purity->HPLC

Caption: Quality Control Workflow for this compound.

Synthesis_Pathway Start 2,6-Dimethylphenol Intermediate Reaction Mixture Start->Intermediate Reaction Reagent + Chlorinating Agent (e.g., SO₂Cl₂) Reagent->Intermediate Solvent Inert Solvent (e.g., CH₂Cl₂) Solvent->Intermediate Workup Aqueous Workup & Purification Intermediate->Workup Product This compound Workup->Product

Caption: Representative Synthetic Pathway for this compound.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 4-Chloro-2,6-dimethylphenol in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-2,6-dimethylphenol (CAS No: 1123-63-3, Formula: C₈H₉ClO) is a substituted phenol that can be introduced into aquatic environments through various industrial processes, including the manufacturing of pesticides, disinfectants, and dyes.[1] As a member of the chlorophenol family, it is of environmental concern due to its potential toxicity and persistence.[2] Consequently, robust and sensitive analytical methods are required for its detection and quantification in water matrices to ensure environmental quality and public health.

This document provides detailed application notes and protocols for the analysis of this compound in water samples, intended for researchers, scientists, and professionals in environmental monitoring and drug development. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are standard techniques for the analysis of phenolic compounds.[3][4]

Analytical Methods Overview

The determination of this compound in water typically involves a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis.

  • Sample Preparation: Solid-Phase Extraction (SPE) is a widely used technique for the extraction of phenols from water.[2][5] It offers high recovery rates and concentration factors, allowing for the detection of trace-level contaminants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and definitive identification of semi-volatile organic compounds like this compound.[6] It is a highly sensitive and selective method, often cited in official environmental monitoring protocols such as those from the U.S. EPA.[4][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC, commonly coupled with an Ultraviolet (UV) or Photodiode Array (PDA) detector, is another powerful technique for analyzing phenols.[2][8] It is particularly suitable for compounds that are thermally labile and avoids the need for derivatization that is sometimes required in GC analysis.[9]

Experimental Workflow

The general workflow for the analysis of this compound in water samples is depicted below.

G Figure 1. General Experimental Workflow cluster_0 Sample Handling cluster_1 Sample Preparation (SPE) cluster_2 Instrumental Analysis cluster_3 Data Processing A 1. Water Sample Collection B 2. Preservation (Acidification & Cooling) A->B C 3. SPE Cartridge Conditioning B->C Proceed to Extraction D 4. Sample Loading C->D E 5. Cartridge Washing D->E F 6. Analyte Elution E->F G 7. Eluate Concentration F->G H 8. GC-MS or HPLC Analysis G->H Inject into Instrument I 9. Data Acquisition H->I J 10. Peak Identification & Integration I->J Process Raw Data K 11. Quantification & Reporting J->K

Caption: General workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of chlorophenols in water using various methods. While data for this compound is not always explicitly separated, the values for similar analytes like 4-chloro-3-methylphenol are representative.

Analytical MethodAnalyte(s)Sample MatrixLODLOQRecovery (%)RSD (%)Reference
HPLC-UV11 Phenols (incl. 4-chloro-3-methylphenol)Drinking WaterN/AN/A87 - 1081.4 - 6.7[5]
UHPLC/MS/MS6 Phenols (incl. 4-chlorophenol)Test WaterN/A0.008 µg/LN/A< 7.4[10]
GC-MSChlorophenols & AlkylphenolsWastewater0.005 - 1.796 µg/LN/A76 - 1112.1 - 6.7[11]
HPLC-PDA5 Chlorophenols (incl. 4-chloro-3-methylphenol)Tap Water< 10 ppbN/AN/AN/A[2]
LC/MS/MS6 Phenols (incl. 4-chlorophenol)Tap WaterN/A0.0005 mg/L85 - 107< 3.5[12]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; N/A: Not Available in the cited source.

Experimental Protocols

Protocol 1: Sample Collection and Preservation

Objective: To collect and preserve water samples to maintain the integrity of this compound prior to analysis.

Materials:

  • Amber glass bottles with Teflon-lined caps.

  • Sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄), concentrated.

  • Cooler with ice.

  • Gloves and eye protection.

Procedure:

  • Before collection, ensure the sample bottle is clean. If not pre-cleaned, rinse the bottle and cap three times with the sample water.[13]

  • Fill the bottle with the water sample, leaving minimal headspace.

  • For each liter of sample, add concentrated H₂SO₄ or H₃PO₄ to adjust the pH to < 2. This inhibits microbial degradation of phenols.[5]

  • Cap the bottle securely and mix by inverting several times.

  • Store the sample in a cooler with ice at approximately 4°C.

  • Samples should be extracted as soon as possible, ideally within 48 hours of collection.

Protocol 2: Solid-Phase Extraction (SPE)

Objective: To extract and concentrate this compound from water samples.

Materials:

  • Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB).[5][6]

  • SPE vacuum manifold.

  • Methanol (MeOH), HPLC grade.

  • Tetrahydrofuran (THF) or other suitable elution solvent.[5]

  • Deionized water.

  • Nitrogen gas supply for evaporation.

Procedure:

  • Cartridge Conditioning: Precondition the SPE cartridge by passing 3 mL of THF, followed by 3 mL of methanol, and finally equilibrate with 3 mL of deionized water (pH adjusted to < 2). Do not allow the cartridge to go dry.[5]

  • Sample Loading: Pass a known volume (e.g., 250 mL) of the acidified water sample through the cartridge at a steady flow rate of approximately 5 mL/min.[5]

  • Washing: After loading, wash the cartridge with 2 mL of deionized water to remove interfering polar substances.

  • Drying: Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen gas through it for 5-10 minutes. This removes residual water.

  • Elution: Elute the retained this compound from the cartridge by passing a small volume (e.g., 3 mL) of THF or another suitable solvent.[5] Collect the eluate in a clean collection tube.

  • Concentration: Concentrate the eluate to a final volume of 0.5-1.0 mL under a gentle stream of nitrogen at room temperature.[5]

  • The concentrated extract is now ready for GC-MS or HPLC analysis.

Protocol 3: GC-MS Analysis

Objective: To separate and quantify this compound using GC-MS.

Instrumentation and Conditions: (Based on typical methods for phenols, e.g., EPA 528 & 8041A)[4][7]

  • Gas Chromatograph: Agilent GC or equivalent, with a split/splitless injector.

  • Mass Spectrometer: Quadrupole or Ion Trap MS.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (e.g., TG-5SilMS, DB-5).[4][6]

  • Injector Temperature: 250 - 280°C.[6]

  • Injection Mode: Splitless (1 µL injection volume).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.[6]

  • MS Ion Source Temp: 230°C.

  • MS Quad Temp: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions for this compound (m/z values would be determined from its mass spectrum).

Procedure:

  • Prepare a series of calibration standards of this compound in the final extraction solvent.

  • Inject the standards to create a calibration curve.

  • Inject the prepared sample extracts.

  • Identify this compound by its retention time and mass spectrum.

  • Quantify the analyte using the calibration curve.

Protocol 4: HPLC-UV/PDA Analysis

Objective: To separate and quantify this compound using HPLC.

Instrumentation and Conditions: (Based on typical methods for phenols)[2][5]

  • HPLC System: Agilent 1200 series, PerkinElmer Altus, or equivalent, with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Acetic Acid or Formic Acid.[5][9]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Acetic Acid or Formic Acid.[9]

  • Gradient Elution: A typical gradient might be:

    • Start at 60% A / 40% B.

    • Linearly increase to 10% A / 90% B over 6 minutes.

    • Hold for 2 minutes.

    • Return to initial conditions and equilibrate.[12]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 - 40°C.[3][12]

  • Injection Volume: 10 - 50 µL.[3][12]

  • Detection Wavelength: Monitor at the UV absorbance maximum for this compound (typically in the 270-290 nm range for chlorophenols).[3][9]

Procedure:

  • Prepare calibration standards in the mobile phase or final extraction solvent.

  • Inject the standards to generate a calibration curve.

  • Filter sample extracts through a 0.45 µm filter before injection.[2][5]

  • Inject the filtered sample extracts.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify using the peak area and the calibration curve.

References

Application Note: Analysis of 4-Chloro-2,6-dimethylphenol by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-dimethylphenol is a halogenated phenolic compound of interest in environmental monitoring and pharmaceutical research due to its potential biological activity and presence as a disinfection byproduct. Accurate and sensitive quantification of this analyte is crucial for various applications. This application note provides a detailed protocol for the analysis of this compound using gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID). The methodologies outlined are based on established practices for phenol analysis, such as those described in EPA Method 8041A.[1]

Quantitative Data Summary

The following table summarizes the typical gas chromatography conditions and expected performance for the analysis of this compound. Please note that the retention time, limit of detection (LOD), and limit of quantification (LOQ) are estimates based on the analysis of similar phenolic compounds and may vary depending on the specific instrument and conditions used.

ParameterValueReference
Gas Chromatograph (GC) Agilent 7890A or equivalent[2]
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[2]
Injector Split/Splitless[1]
Injector Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature Program
Initial Temperature60°C, hold for 2 min
Ramp Rate10°C/min to 280°C
Final Temperature280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)[1]
Mass Spectrometer (MS) Parameters
Ionization ModeElectron Ionization (EI) at 70 eV[2]
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Scan Range50-350 amu
Flame Ionization Detector (FID) Parameters
Temperature300°C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Nitrogen) Flow25 mL/min
Performance (Estimated)
Retention Time (RT) ~12 - 15 min[3]
Limit of Detection (LOD) 0.1 - 1 µg/L (MS-SIM)[4]
Limit of Quantification (LOQ) 0.5 - 5 µg/L (MS-SIM)[5]

Experimental Protocols

Standard Preparation

A stock standard solution of this compound should be prepared in a high-purity solvent such as methanol or dichloromethane at a concentration of 1000 µg/mL. Working standards are then prepared by serial dilution of the stock solution to create a calibration curve. A typical calibration range for this analysis is 1 µg/L to 100 µg/L.

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

Aqueous Samples (e.g., Water): Liquid-Liquid Extraction (LLE)

  • Acidify the water sample (e.g., 100 mL) to a pH ≤ 2 with concentrated sulfuric acid.

  • Transfer the sample to a separatory funnel.

  • Add 30 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction two more times with fresh 30 mL portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

Solid Samples (e.g., Soil, Sediment): Solid-Phase Extraction (SPE)

  • Weigh 5-10 g of the homogenized solid sample.

  • Mix the sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

  • Pack the mixture into an SPE cartridge (e.g., Florisil® or silica gel).

  • Elute the analytes with an appropriate solvent such as dichloromethane or acetone/hexane mixture.

  • Concentrate the eluate to a final volume of 1 mL.

GC-MS/FID Analysis
  • Set up the GC-MS or GC-FID system according to the parameters outlined in the quantitative data summary table.

  • Inject 1 µL of the prepared standard or sample extract into the GC.

  • Acquire the data. For MS detection, monitor the characteristic ions for this compound (m/z 156, 141, 121).

  • Identify the this compound peak in the chromatogram based on its retention time.

  • Quantify the analyte concentration using the calibration curve generated from the standard solutions.

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of this compound.

GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-MS/FID Analysis cluster_data_analysis Data Analysis Sample Aqueous or Solid Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Solvent Evaporation and Reconstitution in Dichloromethane Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Detection MS or FID Detection Separation->Detection Identification Peak Identification (Retention Time and/or Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 4-Chloro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-Chloro-2,6-dimethylphenol. This method is suitable for the determination of this compound in various matrices, including pharmaceutical preparations and environmental samples. The protocol utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and accuracy. This document provides a comprehensive experimental protocol, system suitability parameters, and data presentation to guide researchers in implementing this analytical method.

Introduction

This compound is a chemical intermediate that can be found in various industrial applications and may be present as an impurity in pharmaceutical products. Accurate and reliable quantification of this compound is crucial for quality control and safety assessment. High-performance liquid chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1] This application note presents a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection, a common and effective approach for the analysis of phenolic compounds.[2][3][4]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of phenolic compounds.[2]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (analytical grade).

  • Standards: A reference standard of this compound with known purity.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B (Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Run Time 10 minutes
Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This will be the stock standard solution.

  • Prepare working standard solutions by further diluting the stock standard solution with the diluent to achieve the desired concentrations for the calibration curve.

Sample Preparation:

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is outlined below:

  • Accurately weigh a portion of the sample expected to contain this compound and transfer it to a suitable volumetric flask.

  • Add a sufficient amount of diluent to dissolve the sample. Sonication may be used to aid dissolution.

  • Dilute to the final volume with the diluent and mix well.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Parameters (Illustrative)

The following table summarizes typical method validation parameters that should be established.

ParameterTypical Acceptance CriteriaExample Result
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.15 µg/mL

Experimental Workflow

HPLC_Workflow start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample Solutions start->prep_sample inject_std Inject Standard Solutions (Calibration Curve) prep_std->inject_std inject_sample Inject Sample Solutions prep_sample->inject_sample hplc_setup Set Up HPLC System (Column, Mobile Phase, etc.) hplc_setup->inject_std hplc_setup->inject_sample acquire_data Acquire Chromatographic Data inject_std->acquire_data inject_sample->acquire_data process_data Process Data (Peak Integration, Quantification) acquire_data->process_data report Generate Report process_data->report end_node End report->end_node

Caption: HPLC analysis workflow for this compound.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following parameters should be monitored.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections)

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative determination of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. Proper method validation should be performed to ensure its suitability for the specific application.

References

Application Note: Enhanced Gas Chromatographic Analysis of 4-Chloro-2,6-dimethylphenol through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-dimethylphenol is a chlorinated phenolic compound that can be challenging to analyze directly by gas chromatography (GC). Its polar hydroxyl group can lead to poor peak shape, tailing, and potential adsorption on the GC column and inlet, compromising analytical accuracy and sensitivity. Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a crucial strategy to overcome these challenges. This application note details two effective derivatization methods, silylation and acetylation, for this compound, leading to improved volatility, thermal stability, and chromatographic performance.

The primary goal of derivatizing this compound is to replace the active hydrogen of the phenolic hydroxyl group with a less polar functional group.[1][2] This modification reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and making it more amenable to GC analysis.[2][3] The resulting derivatives are typically more thermally stable, minimizing on-column degradation and leading to more symmetrical and sharper chromatographic peaks.[2]

Derivatization Strategies

Two of the most common and effective derivatization techniques for chlorophenols are silylation and acetylation.

  • Silylation: This method involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group.[4] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used and highly effective silylating reagent for this purpose.[4][5][6] The reaction is typically rapid and produces a more volatile and less polar TMS ether derivative.[2][5][6] The ease of reactivity for silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.[4]

  • Acetylation: This technique converts the phenolic hydroxyl group into an acetate ester using reagents like acetic anhydride.[7][8][9] Acetylation effectively reduces the polarity of the chlorophenol, leading to improved chromatographic behavior.[8][9] The pH of the reaction is a critical parameter for successful acetylation.[8][9]

Data Presentation

The following table summarizes quantitative data gathered from various studies on the derivatization of chlorophenols for GC analysis, providing a comparison of key analytical parameters.

ParameterAcetylation MethodSilylation MethodNotes
Detection Limits (LOD) 0.001–0.005 mg/LNot explicitly stated for this compound, but generally improves sensitivity.LODs are dependent on the specific chlorophenol and the detector used (e.g., ECD, MS).[7][8][9]
Relative Standard Deviation (RSD) 2.2 to 6.1%Generally provides good reproducibility.[5][6]RSD values indicate the precision of the method.[7]
Relative Recoveries 67.1 to 101.3%High recoveries are expected with optimized methods.[10]Recovery indicates the efficiency of the entire analytical process, including extraction and derivatization.[7]
Reaction Time Dependent on pH and temperature.Can be as fast as 15 seconds at room temperature in acetone.[5][6]Silylation with BSTFA in acetone is notably rapid.[5][6]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol describes the derivatization of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Acetone (high purity, anhydrous)

  • Anhydrous sodium sulfate

  • GC vials with caps

  • Microsyringes

  • Heating block or water bath

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is free of water. If necessary, dry the sample extract with anhydrous sodium sulfate.

  • Solvent Exchange: If the sample is not already in a suitable solvent, evaporate the current solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of acetone. Acetone is recommended as it significantly accelerates the silylation reaction.[5][6]

  • Derivatization Reaction:

    • To the GC vial containing the sample in acetone, add an excess of BSTFA. A general guideline is to use a 2:1 molar ratio of BSTFA to the active hydrogen of the analyte.[4]

    • For example, to 100 µL of the sample solution, add 50-100 µL of BSTFA.

    • Cap the vial tightly.

  • Reaction Conditions:

    • The reaction can proceed rapidly at room temperature, often completing within 15 seconds in acetone.[5][6]

    • To ensure complete derivatization, especially for complex matrices or less reactive compounds, the reaction mixture can be heated at 60-75°C for 15-30 minutes.[4]

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS or GC-FID for analysis.

Protocol 2: Acetylation of this compound using Acetic Anhydride

This protocol details the acetylation of this compound using acetic anhydride.

Materials:

  • This compound standard or aqueous sample

  • Acetic anhydride

  • Potassium carbonate or another suitable base

  • n-Hexane (or other suitable extraction solvent)

  • GC vials with caps

  • Microsyringes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For aqueous samples, place a known volume (e.g., 1-10 mL) into a suitable reaction vessel.

  • pH Adjustment: Adjust the pH of the aqueous sample to approximately 9 by adding a base such as potassium carbonate. This is crucial for the formation of the phenolate ion, which initiates the acetylation reaction.[8][9]

  • Derivatization Reaction:

    • Add a small volume of acetic anhydride (e.g., 100-200 µL) to the pH-adjusted sample.

    • Immediately cap the vessel and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Extraction:

    • Add a suitable extraction solvent, such as n-hexane (e.g., 1-2 mL).

    • Vortex the mixture for another 1-2 minutes to extract the acetylated derivative into the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation between the aqueous and organic layers.

  • Analysis: Carefully transfer the upper organic layer containing the derivatized analyte to a GC vial for injection and analysis.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Extraction & Concentration Sample->Extraction Derivatization Addition of Derivatizing Agent (e.g., BSTFA or Acetic Anhydride) Extraction->Derivatization Reaction Reaction (Heating if necessary) Derivatization->Reaction GC_Injection GC Injection Reaction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (MS or FID) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

References

Application Notes and Protocols: Synthesis of Phenol Derivatives from 4-Chloro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-chloro-2,6-dimethylphenol as a versatile starting material for the synthesis of a variety of phenol derivatives. Detailed protocols for key transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis, are presented. The resulting derivatives have potential applications in drug discovery and materials science, exhibiting a range of biological activities.

Overview of Synthetic Transformations

This compound is an attractive building block for chemical synthesis due to the presence of three key functional handles: a hydroxyl group, a chloro substituent, and activated aromatic C-H bonds. The chloro group is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The hydroxyl group can be readily converted into an ether linkage. These transformations open avenues to a diverse array of substituted phenolic compounds.

This document outlines protocols for the following key reactions:

  • Suzuki-Miyaura Coupling: For the synthesis of biaryl derivatives.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl amine derivatives.

  • Williamson Ether Synthesis: For the synthesis of aryl ether derivatives.

Experimental Protocols and Data

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is particularly effective for creating biaryl structures, which are common motifs in pharmaceuticals.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, boronic acid, base, and solvent B Degas the mixture A->B D Heat the reaction mixture (e.g., 80-100 °C) C Add Palladium catalyst and ligand B->C C->D E Cool to room temperature D->E F Aqueous work-up E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol:

This protocol is adapted from procedures for similar aryl chlorides.

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Add a suitable solvent, such as a mixture of toluene and water (e.g., 4:1, 5 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • To the degassed mixture, add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.

Quantitative Data (for the analogous 4-chloro-3,5-dimethylphenol):

Arylboronic AcidProductYield (%)Reference
Ferroceneboronic acid4-(ferrocenyl)-3,5-dimethylphenol89[1]
(5-formylfuran-2-yl)boronic acid4-(5-formylfuran-2-yl)-3,5-dimethylphenol90[1]
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is highly versatile for the synthesis of aryl amines from aryl halides.

Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-Cl(L_n) OA->PdII Amine_Coord Amine Coordination PdII->Amine_Coord PdII_Amine [Ar-Pd(II)(L_n)(R₂NH)]⁺Cl⁻ Amine_Coord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot Amido Ar-Pd(II)-NR₂(L_n) Deprot->Amido RE Reductive Elimination Amido->RE RE->Pd0 Product Ar-NR₂ RE->Product ArCl Ar-Cl ArCl->OA Amine R₂NH Amine->Amine_Coord

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Detailed Protocol:

This protocol is based on a procedure for the amination of 4-chlorotoluene, a similar aryl chloride.[2][3]

  • Catalyst Preparation: In a nitrogen-flushed two-necked flask, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.015 mmol, 1.5 mol%), a bulky phosphine ligand such as XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.).

  • Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Reaction: To the catalyst mixture, add this compound (1.0 mmol, 1.0 equiv.) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 6-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the N-aryl amine derivative.

Quantitative Data (for the analogous 4-chlorotoluene):

AmineLigandBaseSolventYield (%)Reference
MorpholineXPhosNaOtBuToluene94[2][3]
Williamson Ether Synthesis for C-O Bond Formation

The Williamson ether synthesis is a classical and straightforward method for preparing ethers via an S_N2 reaction between an alkoxide and an organohalide. For phenol derivatives, the phenolic proton is first removed by a base to form a more nucleophilic phenoxide.

Logical Flow of Williamson Ether Synthesis

G A Phenol (Ar-OH) C Phenoxide (Ar-O⁻) E S_N2 Reaction A->E B Base (e.g., NaH, K₂CO₃) B->E D Alkyl Halide (R-X) D->E F Aryl Ether (Ar-O-R) E->F

Caption: Williamson Ether Synthesis Overview.

Detailed Protocol:

This is a general protocol for the etherification of phenols.

  • Phenoxide Formation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) in a dry aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) (5 mL).

  • Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases. Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, often requiring heating.

  • Reaction: Add the desired primary alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 mmol, 1.1 equiv.) to the solution of the phenoxide.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the reaction is complete as indicated by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo. The crude product can be purified by column chromatography if necessary.

Quantitative Data:

Yields for Williamson ether synthesis are typically high, often in the range of 80-95%, especially when using reactive primary alkyl halides.

Alkylating AgentBaseSolventExpected Yield Range (%)
Methyl IodideNaHTHF/DMF85-95
Ethyl BromideK₂CO₃Acetone/DMF80-90
Benzyl BromideNaHTHF85-95

Applications in Drug Development

The derivatives synthesized from this compound are of significant interest to drug development professionals due to the established biological activities of related compounds.

  • Antibacterial and Antifungal Agents: Chloroxylenol (PCMX), a related compound, is a well-known antiseptic and disinfectant.[4][5] Biphenyl derivatives have also been investigated as potential antimicrobial agents against antibiotic-resistant bacteria.[6] The novel biaryl and N-aryl derivatives of this compound could exhibit potent antibacterial properties. Similarly, aryl ethers have demonstrated antifungal activity against various phytopathogenic fungi.[1][7][8]

  • Anticancer Agents: Many phenolic compounds and their derivatives, including those with biaryl and N-aryl urea structures, have been shown to possess cytotoxic activity against various cancer cell lines.[9][10][11][12] The introduction of new aryl and amino groups to the this compound scaffold can lead to the discovery of novel compounds with potent and selective anticancer properties.

The synthetic routes outlined in these notes provide a clear pathway for generating libraries of these derivatives for high-throughput screening and lead optimization in drug discovery programs.

References

Application Notes and Protocols for 4-Chloro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the reaction mechanisms involving 4-Chloro-2,6-dimethylphenol. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Overview of this compound

This compound is a halogenated phenolic compound with a variety of applications in chemical synthesis and biological systems. Its chemical structure, featuring a hydroxyl group, a chlorine atom, and two methyl groups on the benzene ring, dictates its reactivity in electrophilic and nucleophilic substitution reactions, as well as its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₉ClO[1]
Molecular Weight156.61 g/mol [1]
CAS Number1123-63-3[1]
AppearanceWhite to pale pink fine crystalline needles[N/A]
Melting Point80-85 °C[N/A]
Boiling Point217.76 °C (rough estimate)[N/A]
Solubility in Water516.8 mg/L (25 °C)[N/A]

Synthesis of this compound

Experimental Protocol: Chlorination of 2,6-Dimethylphenol

Objective: To synthesize this compound from 2,6-dimethylphenol.

Materials:

  • 2,6-Dimethylphenol

  • Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Dissolve 2,6-dimethylphenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, 1.05 eq) in dichloromethane to the cooled solution using a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford pure this compound.

Expected Yield: While a specific yield for this reaction is not available in the provided search results, similar chlorination reactions of anilines have reported yields around 70%.[2]

Reaction Mechanisms and Protocols

This compound can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic substitution at the hydroxyl group, and oxidation.

Electrophilic Aromatic Substitution

The hydroxyl group and the two methyl groups are ortho-, para-directing and activating, while the chlorine atom is ortho-, para-directing and deactivating. The substitution pattern will be influenced by the interplay of these electronic and steric effects.

Nitration of this compound is expected to introduce a nitro group onto the aromatic ring. The most likely position for substitution is ortho to the hydroxyl group, at the C3 or C5 position, which are meta to the deactivating chlorine atom.

Experimental Protocol: Nitration of this compound

Objective: To synthesize a nitro derivative of this compound.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

  • Beaker

  • Stirring rod

Procedure:

  • In a beaker, carefully prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a 1:1 ratio, while cooling in an ice bath.

  • In a separate flask, dissolve this compound in a minimal amount of glacial acetic acid.

  • Slowly add the nitrating mixture to the solution of this compound, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified nitrated product.

Quantitative Data: Specific yields for the nitration of this compound are not available in the search results. However, nitration of similar phenols can proceed with high yields, though mixtures of isomers are common.[3]

Bromination of this compound will likely result in the substitution of a hydrogen atom on the aromatic ring with a bromine atom. The position of bromination will be directed by the existing substituents.

Experimental Protocol: Bromination of this compound

Objective: To synthesize a bromo derivative of this compound.

Materials:

  • This compound

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution

Procedure:

  • Dissolve this compound in glacial acetic acid in a flask protected from light.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the phenol solution with stirring.

  • Continue stirring at room temperature until the bromine color persists.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the precipitate and wash with water. To remove excess bromine, wash with a dilute sodium thiosulfate solution.

  • Recrystallize the crude product from a suitable solvent to obtain the purified brominated product.

Quantitative Data: While specific yields for this reaction are not provided, bromination of phenols can be a high-yielding reaction. [N/A]

Nucleophilic Substitution: Williamson Ether Synthesis

The hydroxyl group of this compound can be deprotonated to form a phenoxide, which can then act as a nucleophile in a Williamson ether synthesis to form an ether.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize an ether derivative of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH) or another strong base

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Benzyl bromide)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 eq) in anhydrous DMF.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the sodium hydride suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ether.

Quantitative Data: Yields for Williamson ether synthesis are generally in the range of 50-95% for laboratory syntheses.[4]

Table 2: Summary of Reaction Yields (Illustrative)

ReactionReactantProductTypical Yield (%)
Chlorination2,6-DimethylphenolThis compound~70 (estimated)
NitrationThis compoundNitro-4-chloro-2,6-dimethylphenolNot specified
BrominationThis compoundBromo-4-chloro-2,6-dimethylphenolNot specified
Williamson Ether SynthesisThis compoundAlkyl/Aryl ether derivative50-95
Oxidation

Phenols can be oxidized to quinones. The oxidation of this compound can be achieved using various oxidizing agents. A Fenton-like reaction provides a method for its degradation, which is relevant for environmental applications and understanding its oxidative pathways.

Experimental Protocol: Oxidative Degradation (Fenton-like Reaction)

Objective: To study the oxidative degradation of this compound.

Materials:

  • This compound

  • Nanoscale zero-valent iron (nZVI)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Deionized water

  • Conical flasks

  • Rotary shaker

  • Syringe and filter (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare an aqueous solution of this compound of a known concentration.

  • In a conical flask, add a specific amount of nZVI to the phenol solution.

  • Initiate the reaction by adding a predetermined concentration of H₂O₂.

  • Place the flask on a rotary shaker at a constant temperature.

  • At various time intervals, withdraw samples using a syringe and immediately filter them to stop the reaction.

  • Analyze the concentration of this compound and its degradation products in the filtered samples using HPLC.

Quantitative Data: In a study on the degradation of the similar compound 4-chloro-3,5-dimethylphenol, complete decomposition was observed after 30 minutes under optimized conditions (nZVI: 1.0 g/L; H₂O₂: 18 mM; initial concentration: 0.15 g/L).[5]

Biological Activity and Mechanism of Action

Chlorinated phenols, including compounds structurally similar to this compound like chloroxylenol (4-chloro-3,5-dimethylphenol), are known for their antiseptic and disinfectant properties.[6] The primary mechanism of action is the disruption of microbial cell membranes.[7][8]

Disruption of Bacterial Cell Membrane

The phenolic hydroxyl group is believed to bind to proteins on the bacterial cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.[6][9] This disruption allows the molecule to penetrate the cell and interfere with essential enzymes and cellular processes, ultimately leading to cell death.[9]

Uncoupling of Oxidative Phosphorylation

Phenolic compounds can act as uncouplers of oxidative phosphorylation in mitochondria.[7][10] They are lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to an uncoupling of the electron transport chain from ATP production, with the energy being released as heat.[7][10] This disruption of cellular energy production contributes to their antimicrobial and toxic effects.

Application in Drug Development: Synthesis of Mexiletine

2,6-Dimethylphenol, the precursor to this compound, is a key starting material in the synthesis of the antiarrhythmic drug mexiletine.[11] The synthesis involves a Williamson ether synthesis followed by reductive amination.

Workflow for Mexiletine Synthesis:

Mexiletine_Synthesis cluster_start Starting Material cluster_step1 Step 1: Etherification cluster_step2 Step 2: Reductive Amination 2,6-Dimethylphenol 2,6-Dimethylphenol reagents1 Chloroacetone, Base (e.g., K₂CO₃) Solvent (e.g., DMF) product1 1-(2,6-dimethylphenoxy)propan-2-one reagents1->product1 Williamson Ether Synthesis reagents2 Hydroxylamine, then Reduction (e.g., H₂/Pd-C) product2 Mexiletine reagents2->product2 Oxime formation & reduction

A simplified workflow for the synthesis of Mexiletine.

Visualized Mechanisms and Workflows

General Electrophilic Aromatic Substitution

Electrophilic_Aromatic_Substitution A This compound C Arenium Ion Intermediate (Resonance Stabilized) A->C + E⁺ B Electrophile (E⁺) B->C D Substituted Product C->D - H⁺ H H⁺

General mechanism of electrophilic aromatic substitution.
Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_start Reactants cluster_intermediate Intermediate cluster_reactant2 Second Reactant cluster_product Product phenol This compound phenoxide Phenoxide Ion phenol->phenoxide Deprotonation base Strong Base (e.g., NaH) base->phenoxide ether Ether (Ar-O-R) phenoxide->ether SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->ether salt Salt (NaX)

Workflow for the Williamson ether synthesis.
Uncoupling of Oxidative Phosphorylation

Oxidative_Phosphorylation_Uncoupling cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) H_high High [H⁺] ETC->H_high Pumps H⁺ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Uncoupler This compound (Uncoupler) H_low Low [H⁺] Uncoupler->H_low Transports H⁺ across membrane H_high->ATPSynthase Flows through H_high->Uncoupler Binds H⁺ ADP ADP + Pi ADP->ATPSynthase

References

Application Notes and Protocols: 4-Chloro-2,6-dimethylphenol as a Potential Building Block for Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-dimethylphenol is a halogenated aromatic compound with potential applications as a building block in the synthesis of novel pharmaceutical agents. While its direct incorporation into widely marketed pharmaceuticals is not extensively documented, its structural similarity to precursors of known drugs suggests its utility in developing new chemical entities. This document outlines a potential application of this compound in the synthesis of a novel analog of the antiarrhythmic drug, Mexiletine, and provides a detailed hypothetical protocol for its synthesis. The structural modification through the introduction of a chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent compound, a common strategy in drug discovery to enhance efficacy, metabolic stability, or to explore new therapeutic applications.

Proposed Pharmaceutical Application: Synthesis of a 4-Chloro-Mexiletine Analog

Mexiletine, an effective antiarrhythmic agent, is synthesized from 2,6-dimethylphenol. By substituting this starting material with this compound, a novel chlorinated analog of Mexiletine can be synthesized. This modification could potentially alter the drug's lipophilicity, metabolic profile, and interaction with its biological target, the voltage-gated sodium channels.

The proposed synthetic route involves a two-step process: a Williamson ether synthesis to form an intermediate ether, followed by a reductive amination to yield the final amine product.

Diagram of Proposed Synthetic Workflow

G A This compound C 1-(4-Chloro-2,6-dimethylphenoxy)propan-2-one (Intermediate Ether) A->C Williamson Ether Synthesis B Chloroacetone B->C E 1-(4-Chloro-2,6-dimethylphenoxy)propan-2-one oxime (Oxime Intermediate) C->E Oximation D Hydroxylamine D->E G 1-(4-Chloro-2,6-dimethylphenoxy)propan-2-amine (4-Chloro-Mexiletine Analog) E->G Reductive Amination F Reducing Agent (e.g., H2/Raney Ni) F->G

Caption: Proposed two-step synthesis of a 4-Chloro-Mexiletine analog.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Chloro-2,6-dimethylphenoxy)propan-2-one (Intermediate Ether)

This protocol describes the Williamson ether synthesis to form the key intermediate.

Materials:

  • This compound

  • Chloroacetone

  • Potassium carbonate (anhydrous)

  • Sodium iodide (catalytic amount)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add this compound (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of sodium iodide.

  • Add 150 mL of anhydrous acetone to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure proper mixing.

  • Slowly add chloroacetone (1.1 equivalents) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 56°C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of 1-(4-Chloro-2,6-dimethylphenoxy)propan-2-amine (4-Chloro-Mexiletine Analog)

This protocol details the conversion of the intermediate ether to the final amine product via reductive amination.

Materials:

  • 1-(4-Chloro-2,6-dimethylphenoxy)propan-2-one

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Methanol

  • Raney Nickel (or other suitable reduction catalyst)

  • Hydrogen gas supply or a suitable hydrogen source (e.g., ammonium formate)

  • Standard hydrogenation apparatus

  • Filter paper

  • Rotary evaporator

Procedure:

Step 2a: Oximation

  • Dissolve 1-(4-Chloro-2,6-dimethylphenoxy)propan-2-one (1 equivalent) in methanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the formation of the oxime by TLC.

  • Once the reaction is complete, the solvent can be removed under reduced pressure. The crude oxime is typically used in the next step without further purification.

Step 2b: Reduction

  • Dissolve the crude oxime from the previous step in methanol.

  • Carefully add a catalytic amount of Raney Nickel to the solution in a hydrogenation flask.

  • Connect the flask to a hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Carefully filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and should be handled with care.

  • Wash the filter pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 1-(4-Chloro-2,6-dimethylphenoxy)propan-2-amine.

  • The final product can be purified by converting it to its hydrochloride salt by treating the free base with a solution of HCl in a suitable solvent like ether or isopropanol, followed by recrystallization.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis of the 4-Chloro-Mexiletine analog. Actual yields may vary depending on experimental conditions.

StepReactant 1Reactant 2ProductMolar Ratio (Reactant 1:Reactant 2)SolventTemperatureTypical Yield (%)
Williamson Ether Synthesis This compoundChloroacetone1-(4-Chloro-2,6-dimethylphenoxy)propan-2-one1 : 1.1AcetoneReflux85 - 95
Oximation Intermediate EtherHydroxylamine HCl1-(4-Chloro-2,6-dimethylphenoxy)propan-2-one oxime1 : 1.2MethanolRoom Temp.90 - 98
Reductive Amination Oxime IntermediateH₂ / Raney Ni1-(4-Chloro-2,6-dimethylphenoxy)propan-2-amineCatalyticMethanolRoom Temp.70 - 85

Structure-Activity Relationship (SAR) Considerations

The introduction of a chlorine atom at the 4-position of the phenyl ring in the Mexiletine scaffold can be explored from a structure-activity relationship (SAR) perspective. This modification can influence several key properties of the drug molecule.

Diagram of SAR Logical Relationships

G cluster_0 Chemical Modification cluster_1 Physicochemical Properties cluster_2 Pharmacokinetic Effects cluster_3 Pharmacodynamic Effects A Introduction of 4-Chloro Group B Increased Lipophilicity A->B C Altered Electronic Effects A->C D Modified Membrane Permeability B->D F Changes in Protein Binding B->F G Modified Binding to Sodium Channel C->G H Potential for Altered Efficacy/Potency D->H E Altered Metabolic Stability (CYP450) E->H F->H G->H I Potential for Altered Side Effect Profile H->I

Caption: Logical relationships in SAR for the 4-chloro modification.

Conclusion

While this compound is not a prominent starting material for currently marketed drugs, its potential as a building block for creating novel analogs of existing pharmaceuticals is significant. The provided protocols for the synthesis of a 4-Chloro-Mexiletine analog serve as a template for researchers to explore the impact of halogenation on the pharmacological profile of this class of compounds. Further investigation into the biological activity of such analogs is warranted to determine their therapeutic potential.

Application of 4-Chloro-2,6-dimethylphenol in the Synthesis of Agrochemicals: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 4-Chloro-2,6-dimethylphenol as a key intermediate in the synthesis of agrochemicals, with a focus on a representative herbicidal compound, (4-chloro-2,6-dimethylphenyl)acetic acid. Detailed experimental protocols, quantitative data, and visualizations are presented to facilitate research and development in this area.

Introduction: The Role of this compound in Agrochemical Synthesis

This compound is a substituted phenolic compound that serves as a valuable building block in the synthesis of various agrochemicals. Its specific substitution pattern, featuring a chlorine atom and two methyl groups on the phenyl ring, can impart desirable physicochemical properties and biological activity to the final product. One of the primary applications of this intermediate is in the production of phenoxyacetic acid herbicides. These herbicides are synthetic auxins that mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants, particularly broadleaf weeds.[1][2]

The synthesis of (4-chloro-2,6-dimethylphenyl)acetic acid from this compound is a prime example of its utility. This compound is a structural analog of well-known herbicides like 2,4-D and MCPA and is expected to exhibit similar herbicidal activity.

Synthesis of (4-chloro-2,6-dimethylphenyl)acetic acid

The most direct and common method for synthesizing (4-chloro-2,6-dimethylphenyl)acetic acid from this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a haloacetic acid.[3][4]

Synthesis Pathway

The overall synthetic pathway can be represented as follows:

Synthesis_Pathway This compound This compound Reaction Williamson Ether Synthesis This compound->Reaction Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Reaction NaOH NaOH (aq) NaOH->Reaction Workup Acidification & Purification Reaction->Workup Product (4-chloro-2,6-dimethylphenyl)acetic acid HCl HCl (aq) HCl->Workup Workup->Product Signaling_Pathway cluster_perception Cellular Perception cluster_response Physiological Response Auxin_Herbicide (4-chloro-2,6-dimethylphenyl)acetic acid Receptor TIR1/AFB Receptor Complex Auxin_Herbicide->Receptor Aux_IAA Aux/IAA Repressor Proteins Receptor->Aux_IAA Binds and targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factors (ARFs) (De-repressed) Gene_Expression Transcription of Auxin-Responsive Genes ARF->Gene_Expression Activates Ethylene Increased Ethylene Production Gene_Expression->Ethylene ABA ABA Accumulation Gene_Expression->ABA Cell_Elongation Uncontrolled Cell Elongation & Division Gene_Expression->Cell_Elongation Plant_Death Epinasty, Senescence, Plant Death Ethylene->Plant_Death ABA->Plant_Death Cell_Elongation->Plant_Death

References

Application Notes and Protocols for the Degradation of 4-Chloro-2,6-dimethylphenol using Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the degradation of 4-Chloro-2,6-dimethylphenol (4C26DMP), a persistent environmental pollutant, using various Advanced Oxidation Processes (AOPs). The information is intended to guide researchers in setting up and conducting experiments to effectively degrade this compound.

Introduction to Advanced Oxidation Processes for 4C26DMP Degradation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), which are powerful, non-selective oxidizing agents. AOPs are particularly effective for the degradation of recalcitrant compounds like this compound that are resistant to conventional treatment methods.

Commonly employed AOPs for the degradation of phenolic compounds include:

  • Fenton and Photo-Fenton Processes: These processes utilize a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron catalyst (Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by the presence of UV light in the photo-Fenton process.

  • Heterogeneous Photocatalysis: This method typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs. These charge carriers then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species.

  • Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic molecules or decompose in water to form hydroxyl radicals, especially at alkaline pH.

Quantitative Data Summary

The following tables summarize the quantitative data on the degradation of this compound and related compounds using different AOPs. This data is compiled from various research findings and provides a comparative overview of the efficiency of each process under specific conditions.

Table 1: Degradation Efficiency of this compound and Related Compounds using Fenton and Photo-Fenton Processes

CompoundProcessInitial Concentration[Fe²⁺][H₂O₂]pHReaction TimeDegradation Efficiency (%)Reference
4-chloro-3-methylphenolFenton10 mM0.5 mM800 mM324 h36% (TOC removal)[1]
4-chloro-3-methylphenolFenton (70°C)10 mM0.5 mM800 mM324 h85% (TOC removal)[1]
2,4-dichlorophenolFenton-pollutant/Fe²⁺ ratio ca. 20Stoichiometric excess315 min~100%[2]
2,6-dimethylanilineFenton-2 mM20 mM23 h70%[3]

Table 2: Degradation Efficiency of this compound and Related Compounds using Heterogeneous Photocatalysis

CompoundCatalystInitial ConcentrationCatalyst LoadingUV WavelengthReaction TimeDegradation Efficiency (%)Reference
2,6-dimethylphenolTiO₂/H₂O₂-30 mg/L TiO₂, 10⁻² M H₂O₂-3 h100%[3]
2,4-dichlorophenolNi/TiO₂80 mg/L100 mg/L285 nm6 h90.3%[4]
PhenolTiO₂-X composites~10 ppm1-2 g/L365 nm-83.2%[5]

Table 3: Degradation Efficiency of this compound and Related Compounds using Ozonation

CompoundInitial ConcentrationOzone DosepHReaction TimeDegradation Efficiency (%)Reference
Phenol100 mg/L-11-93.9%[6]
Phenol500 mg/L17.5 gO₃/m³Alkaline4 h (HRT)-[7]
2,6-dimethylphenol100 µM[O₃]/[Substrate] ~1.757--[8]

Experimental Protocols

Fenton Oxidation of this compound

This protocol describes a typical batch experiment for the degradation of 4C26DMP using the Fenton process.

Materials:

  • This compound (analytical grade)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Glass reactor vessel with a magnetic stirrer

  • pH meter

  • Analytical instruments (e.g., HPLC, GC-MS, TOC analyzer)

Procedure:

  • Prepare the 4C26DMP solution: Prepare a stock solution of 4C26DMP in deionized water of the desired concentration (e.g., 100 mg/L).

  • pH Adjustment: Transfer a known volume of the 4C26DMP solution to the glass reactor. Adjust the pH of the solution to the desired value (typically around 3) using sulfuric acid.[2][9]

  • Catalyst Addition: Add the required amount of ferrous sulfate heptahydrate to the solution and stir until it is completely dissolved. The concentration of Fe²⁺ is a critical parameter and should be optimized.

  • Initiate the Reaction: Add the predetermined volume of hydrogen peroxide to the reactor to start the oxidation reaction. The H₂O₂ dosage should be carefully controlled to avoid radical scavenging by excess H₂O₂.[2]

  • Reaction Monitoring: Maintain the reaction mixture at a constant temperature and stir continuously. Collect samples at regular time intervals.

  • Sample Quenching and Analysis: Immediately quench the reaction in the collected samples by adding a suitable reagent (e.g., sodium sulfite) to remove residual H₂O₂. Analyze the samples for the concentration of 4C26DMP, its degradation byproducts, and Total Organic Carbon (TOC) using appropriate analytical techniques.

Photocatalytic Degradation of this compound using TiO₂

This protocol outlines a standard procedure for the photocatalytic degradation of 4C26DMP in a slurry reactor.

Materials:

  • This compound

  • Titanium dioxide (TiO₂, e.g., Degussa P25)

  • Deionized water

  • Photoreactor with a UV lamp (e.g., medium-pressure mercury lamp) and a cooling system

  • Magnetic stirrer

  • Filtration system (e.g., 0.45 µm syringe filters)

  • Analytical instruments (e.g., HPLC, GC-MS)

Procedure:

  • Catalyst Suspension: Prepare a suspension of TiO₂ in deionized water at the desired concentration (e.g., 1 g/L).

  • Adsorption Equilibrium: Add a known volume of the 4C26DMP stock solution to the TiO₂ suspension in the photoreactor. Stir the mixture in the dark for a specific period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the catalyst surface and the pollutant.[5]

  • Initiate Photocatalysis: Turn on the UV lamp to start the photocatalytic reaction. The reactor should be equipped with a cooling system to maintain a constant temperature.

  • Sample Collection: Withdraw samples from the reactor at regular time intervals.

  • Sample Preparation and Analysis: Immediately filter the collected samples through a 0.45 µm filter to remove the TiO₂ particles. Analyze the filtrate for the concentration of 4C26DMP and its intermediates.

Ozonation of this compound

This protocol provides a general procedure for the ozonation of 4C26DMP in a bubble column reactor.

Materials:

  • This compound

  • Ozone generator

  • Bubble column reactor with a gas diffuser

  • Off-gas ozone destructor (e.g., KI trap)

  • Deionized water

  • Buffers for pH control

  • Analytical instruments (e.g., HPLC, GC-MS)

Procedure:

  • Prepare the Solution: Fill the bubble column reactor with a known volume of 4C26DMP solution of a specific concentration and adjust the pH using appropriate buffers.

  • Ozone Generation and Introduction: Start the ozone generator and allow the ozone output to stabilize. Bubble the ozone gas through the diffuser at the bottom of the reactor at a constant flow rate.

  • Reaction and Sampling: The ozonation reaction begins as the ozone comes into contact with the solution. Collect aqueous samples from the reactor at different time points.

  • Sample Quenching and Analysis: To stop the reaction with residual ozone, the collected samples can be purged with an inert gas or treated with a quenching agent like sodium thiosulfate. Analyze the samples to determine the concentration of 4C26DMP and its degradation products.

Visualizations

Experimental Workflow for AOPs

AOP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare 4C26DMP Solution adjust_ph Adjust pH prep_solution->adjust_ph add_reagents Add AOP Reagents (Fe²⁺/H₂O₂, TiO₂, O₃) adjust_ph->add_reagents initiate_reaction Initiate Reaction (Mixing, UV, O₃ bubbling) add_reagents->initiate_reaction collect_samples Collect Samples at Intervals initiate_reaction->collect_samples quench_reaction Quench Reaction collect_samples->quench_reaction analyze_samples Analyze Samples (HPLC, GC-MS, TOC) quench_reaction->analyze_samples data_analysis Data Analysis & Interpretation analyze_samples->data_analysis

Caption: General experimental workflow for the degradation of 4C26DMP using AOPs.

Proposed Degradation Pathway of this compound

The degradation of this compound by AOPs is initiated by the attack of hydroxyl radicals. Based on studies of similar compounds, the following degradation pathway is proposed.

Degradation_Pathway cluster_main Degradation of this compound C4DMP This compound Intermediate1 2,6-Dimethylhydroquinone C4DMP->Intermediate1 •OH attack (Dechlorination) Intermediate2 2,6-Dimethyl-p-benzoquinone Intermediate1->Intermediate2 Oxidation Intermediate3 Ring-opened products (e.g., carboxylic acids) Intermediate2->Intermediate3 Ring cleavage Mineralization CO₂ + H₂O + Cl⁻ Intermediate3->Mineralization Further Oxidation

Caption: Proposed degradation pathway of this compound by AOPs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-2,6-dimethylphenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material (2,6-dimethylphenol). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

    • Suboptimal Reagent Stoichiometry: An incorrect ratio of the chlorinating agent to the substrate can lead to either unreacted starting material or the formation of undesired byproducts. A slight excess of the chlorinating agent is often used to drive the reaction to completion, but a large excess can promote dichlorination.

    • Moisture Contamination: Chlorinating agents like sulfuryl chloride are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent the decomposition of the reagent.

    • Inefficient Purification: Significant product loss can occur during the work-up and purification steps. Optimize your purification method, whether it be recrystallization or column chromatography, to minimize losses.

Issue 2: Poor Regioselectivity (Formation of ortho-Isomer)

  • Question: I am observing a significant amount of the ortho-chlorinated isomer (2-Chloro-2,6-dimethylphenol) in my product mixture. How can I increase the selectivity for the para-position?

  • Answer: The chlorination of phenols typically favors the para-position, but the formation of the ortho-isomer is a common side reaction.[1] To enhance para-selectivity:

    • Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is often preferred for the selective para-chlorination of phenols.[2]

    • Use of Catalysts: The use of specific catalysts can significantly influence the regioselectivity. Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) in combination with sulfur-containing catalysts, such as dialkyl sulfides or tetrahydrothiopyran derivatives, have been shown to enhance para-selectivity.[3][4] For instance, using a catalyst system of FeCl₃ and diphenyl sulfide with sulfuryl chloride has been reported to give high para-selectivity.[5]

    • Reaction Temperature: Lower reaction temperatures generally favor the formation of the para-isomer. Running the reaction at or below room temperature can improve the p/o ratio.

Issue 3: Formation of Dichlorinated Byproducts

  • Question: My product is contaminated with 2,4-dichloro-2,6-dimethylphenol. How can I prevent this over-chlorination?

  • Answer: The formation of dichlorinated byproducts occurs when the desired product undergoes a second chlorination. To minimize this:

    • Control Stoichiometry: Use a carefully controlled amount of the chlorinating agent, typically a slight excess (e.g., 1.05-1.1 equivalents) relative to the 2,6-dimethylphenol.

    • Slow Addition of Reagent: Add the chlorinating agent dropwise to the reaction mixture at a controlled temperature. This helps to maintain a low concentration of the chlorinating agent at any given time, reducing the likelihood of over-chlorination.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reaction of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the synthesis of this compound?

A1: The direct chlorination of 2,6-dimethylphenol is the most common approach.[6] Among the various chlorinating agents, sulfuryl chloride (SO₂Cl₂) is widely used due to its good reactivity and selectivity for the para-position, especially when used with a suitable catalyst.[2][5]

Q2: What are the key safety precautions to take during this synthesis?

A2: 2,6-dimethylphenol is toxic and corrosive.[7] Chlorinating agents like sulfuryl chloride are corrosive and react violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Q3: How can I effectively purify the crude product?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: If the main impurities are isomers with different solubilities, recrystallization from a suitable solvent system (e.g., a mixture of a diol and water) can be an effective method for obtaining a pure product.[8]

  • Fractional Distillation: If the impurities have sufficiently different boiling points, fractional distillation under reduced pressure can be employed.

  • Column Chromatography: For complex mixtures or small-scale purifications, silica gel column chromatography can provide excellent separation of the desired product from its isomers and other byproducts.

Data Presentation

The following table summarizes the yield of para-chlorinated products from the chlorination of various phenols using sulfuryl chloride with a diphenyl sulfide/FeCl₃ catalyst system. While specific data for 2,6-dimethylphenol is not detailed in this particular source, the data for structurally similar phenols provide a useful reference for expected yields and isomer ratios under these conditions.

Starting PhenolProductYield (%)para/ortho Isomer Ratio
Phenol4-ChlorophenolHigh10.5
o-Cresol4-Chloro-2-methylphenolHigh>200
3,5-Xylenol4-Chloro-3,5-dimethylphenol89.9-
o-Chlorophenol2,4-Dichlorophenol94.022.4

Data adapted from US Patent 3,920,757 A.[5]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using Sulfuryl Chloride

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 2,6-Dimethylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Diphenyl sulfide

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dimethylphenol (1 equivalent), a catalytic amount of diphenyl sulfide (e.g., 0.01 equivalents), and a catalytic amount of anhydrous FeCl₃ (e.g., 0.01 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to dissolve the reactants.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Visualizations

experimental_workflow start Start setup Reaction Setup: - 2,6-Dimethylphenol - Catalysts - Anhydrous DCM start->setup cool Cool to 0 °C setup->cool add_reagent Slow Addition of Sulfuryl Chloride cool->add_reagent react Stir at Room Temp & Monitor Progress add_reagent->react quench Quench with Sat. NaHCO₃ react->quench workup Work-up: - Separate Layers - Wash with H₂O & Brine quench->workup dry Dry with MgSO₄ & Concentrate workup->dry purify Purification: - Recrystallization or - Column Chromatography dry->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield? check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time check_stoichiometry Verify Reagent Stoichiometry complete->check_stoichiometry incorrect_stoichiometry Incorrect check_stoichiometry->incorrect_stoichiometry No correct_stoichiometry Correct check_stoichiometry->correct_stoichiometry Yes adjust_stoichiometry Adjust Stoichiometry incorrect_stoichiometry->adjust_stoichiometry check_anhydrous Ensure Anhydrous Conditions correct_stoichiometry->check_anhydrous moisture Moisture Present check_anhydrous->moisture Yes anhydrous_ok Anhydrous check_anhydrous->anhydrous_ok No dry_glassware Use Flame-Dried Glassware & Anhydrous Solvents moisture->dry_glassware optimize_purification Optimize Purification Method anhydrous_ok->optimize_purification

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and detailed protocols to address the poor aqueous solubility of 4-Chloro-2,6-dimethylphenol (PCMX/Chloroxylenol).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound has very low intrinsic solubility in water, reported to be approximately 516.8 mg/L at 25°C.[1][2][3] Its chemical structure, featuring a chlorinated aromatic ring and methyl groups, makes it hydrophobic. Direct dissolution in neutral aqueous buffers is often unsuccessful, leading to suspension rather than a true solution.

Q2: I see precipitation when I dilute my concentrated organic stock solution into my aqueous buffer. What's happening and how can I fix it?

A2: This is a common issue when a compound is highly soluble in an organic solvent (like DMSO or ethanol) but poorly soluble in water. When the concentrated stock is added to the aqueous buffer, the organic solvent is diluted, and the concentration of the compound exceeds its solubility limit in the new, predominantly aqueous environment, causing it to precipitate.

Troubleshooting Steps for Precipitation:

  • Stepwise Dilution: Instead of adding the stock directly to the final buffer volume, try a gradual dilution. First, create an intermediate dilution in a smaller volume of the buffer, then add this to the remaining volume while vortexing.[4][5]

  • Pre-warm the Medium: Adding the stock solution to a pre-warmed aqueous medium (e.g., 37°C) can sometimes prevent immediate precipitation.[5]

  • Incorporate a Co-solvent: Include a small percentage of a water-miscible organic solvent (e.g., 0.5% - 5% ethanol or DMSO) in your final aqueous solution to help maintain solubility.[4] Always check the tolerance of your experimental system (e.g., cell line) to the chosen co-solvent concentration.[5]

Q3: What are the primary methods to increase the aqueous solubility of this compound?

A3: There are several effective strategies to enhance the solubility of this compound. The choice of method depends on the specific requirements of your experiment, such as final concentration needed, pH constraints, and tolerance for additives.

  • pH Adjustment: As a weak acid, its solubility significantly increases in alkaline conditions where it forms a more soluble phenolate salt.[4][5]

  • Co-solvents: Using water-miscible organic solvents like ethanol, isopropanol, DMSO, or polyethylene glycols (PEGs) can substantially increase solubility.[4][6]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in water.[4][7]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic this compound molecule, forming an inclusion complex with greatly improved water solubility.[8][9][]

Below is a troubleshooting workflow to help you select an appropriate method.

G start Start: Poor Solubility Observed check_ph Can the pH of the final solution be modified? start->check_ph check_cosolvent Is a small amount of an organic solvent acceptable? check_ph->check_cosolvent No ph_adjust Use pH Adjustment Protocol: Increase pH > pKa (10.23) to form soluble salt. check_ph->ph_adjust Yes check_additives Are other excipients (surfactants, cyclodextrins) permissible? check_cosolvent->check_additives No cosolvent Use Co-solvent Protocol: Prepare stock in DMSO/Ethanol and perform careful dilution. check_cosolvent->cosolvent Yes surfactant Use Surfactants: Form micelles to encapsulate the compound. check_additives->surfactant Yes cyclodextrin Use Cyclodextrins (e.g., HP-β-CD): Form an inclusion complex. check_additives->cyclodextrin Yes end_reassess Reassess Experimental Constraints check_additives->end_reassess No end_solution Solution Achieved ph_adjust->end_solution cosolvent->end_solution surfactant->end_solution cyclodextrin->end_solution G cluster_0 Workflow: pH Adjustment Method A 1. Add PCMX powder to aqueous buffer B 2. Create a suspension with stirring A->B C 3. Add 1M NaOH dropwise B->C D 4. Monitor pH and observe dissolution C->D E 5. Continue adding NaOH until solution is clear D->E F 6. Record final pH. Solution is ready. E->F G cluster_1 Workflow: Co-Solvent Method P1 1. Weigh PCMX powder P2 2. Add co-solvent (e.g., Ethanol, DMSO) P1->P2 P3 3. Vortex until fully dissolved (warm if needed) P2->P3 P4 4. Concentrated Stock Solution is Ready P3->P4 P5 5. Perform stepwise dilution into final aqueous medium P4->P5 P6 6. Final Working Solution is Ready P5->P6 G cluster_2 Cyclodextrin Inclusion Mechanism PCMX PCMX (Hydrophobic) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) PCMX->CD + Complex Water-Soluble Inclusion Complex CD->Complex Encapsulation

References

Resolving co-elution issues in chromatographic analysis of 4-Chloro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the chromatographic analysis of 4-Chloro-2,6-dimethylphenol.

Troubleshooting Guide: Resolving Co-elution

Question: I am observing a broad or shouldered peak for this compound. How can I confirm if this is a co-elution problem?

Answer:

A broad, asymmetric, or shouldered peak is a strong indicator of co-elution, where one or more compounds are eluting at a very similar retention time to your target analyte. To confirm co-elution, you can employ the following strategies:

  • Peak Purity Analysis (HPLC-DAD/UV): If you are using a High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a UV detector capable of spectral scanning, you can assess peak purity across the entire peak. A non-homogenous spectral response suggests the presence of co-eluting impurities.

  • Mass Spectrometry (GC-MS or LC-MS): A mass spectrometer is a powerful tool for identifying co-elution. By examining the mass spectra at different points across the chromatographic peak (upslope, apex, and downslope), you can determine if more than one compound is present. Different mass spectra at different points of the peak confirm co-elution.

  • Methodical Variation: Systematically altering chromatographic parameters one at a time can help confirm co-elution. If a change in the mobile phase composition, temperature program, or stationary phase chemistry leads to a change in the peak shape or the appearance of a new peak alongside your target analyte, it strongly indicates a co-elution issue.

Question: What are the common compounds that co-elute with this compound?

Answer:

Co-elution with this compound often involves structurally similar compounds, such as:

  • Positional Isomers: Other isomers of chlorodimethylphenol (e.g., 4-Chloro-2,5-dimethylphenol, 2-Chloro-4,6-dimethylphenol, etc.).

  • Other Chlorophenols: Compounds like 2,4-dichlorophenol and 2,6-dichlorophenol can have similar retention characteristics depending on the chromatographic conditions.

  • Matrix Components: In complex samples, various matrix components can co-elute with the analyte of interest.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when facing a co-elution problem with this compound in HPLC?

A1: When encountering co-elution in HPLC, a systematic approach is crucial. Start by optimizing the mobile phase. For reversed-phase chromatography (e.g., using a C18 column), you can:

  • Adjust the Organic Solvent Percentage: Modifying the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can alter the retention times of co-eluting compounds differently, leading to improved separation.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation due to different solvent properties.

  • Modify the Mobile Phase pH: Since phenols are weakly acidic, adjusting the pH of the mobile phase can significantly impact their retention time. Using a pH that is about 2 pH units away from the pKa of this compound will ensure it is in a single ionic form, leading to sharper peaks and potentially better separation.[1][2][3]

Q2: How can I improve the separation of this compound from its isomers in Gas Chromatography (GC)?

A2: For GC analysis, several parameters can be optimized to resolve co-eluting isomers:

  • Temperature Program Optimization: A slower temperature ramp rate allows for more interaction between the analytes and the stationary phase, which can enhance separation.[4] Consider lowering the initial oven temperature and using a slower ramp rate (e.g., 2-5 °C/min) in the elution range of your compound.[4]

  • Column Selection: The choice of the GC column's stationary phase is critical for selectivity. If you are using a non-polar column and facing co-elution, switching to a more polar column (e.g., a cyanopropyl or phenyl-based phase) can provide different selectivities and improve resolution. For separating isomers, a column with a different selectivity is often the most effective solution.[4][5]

  • Carrier Gas Flow Rate: Optimizing the carrier gas flow rate to its optimal linear velocity will maximize column efficiency and can improve resolution.

  • Derivatization: Converting the phenolic hydroxyl group to a less polar derivative (e.g., through acetylation or silylation) can alter the volatility and chromatographic behavior of the isomers, potentially leading to better separation.[6]

Q3: Can changing the column chemistry help in resolving co-elution?

A3: Absolutely. Changing the stationary phase chemistry is one of the most powerful ways to resolve co-elution. If you are using a standard C18 column in HPLC, consider switching to a phenyl-hexyl column, which can offer different selectivity for aromatic compounds like phenols through π-π interactions. In GC, moving from a standard non-polar phase to a more polar phase can significantly alter the elution order and resolve co-eluting compounds.

Data Presentation

Table 1: Starting HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Phosphoric Acid
Gradient Start with 50:50 (Acetonitrile:Water), adjust as needed
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temperature 30 °C

Table 2: Example GC Temperature Program for Phenol Analysis

StepTemperature (°C)Ramp Rate (°C/min)Hold Time (min)
Initial 60-1
Ramp 1 150100
Ramp 2 250205

Experimental Protocols

Protocol 1: HPLC Method Optimization for Resolving Co-elution of this compound

Objective: To resolve this compound from a co-eluting impurity by optimizing the mobile phase composition.

Materials:

  • HPLC system with UV/DAD detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid (85%)

  • Standard solutions of this compound and the suspected co-eluting compound (if known).

Procedure:

  • Initial Conditions:

    • Set up the HPLC system with the C18 column.

    • Prepare a mobile phase of 50:50 (v/v) acetonitrile and water containing 0.1% phosphoric acid.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

    • Set the UV detector to 280 nm.

    • Inject a standard solution of this compound and observe the chromatogram.

  • Mobile Phase Solvent Strength Adjustment:

    • If co-elution is observed, systematically decrease the percentage of acetonitrile in the mobile phase in 5% increments (e.g., to 45%, 40%, 35%).

    • Inject the standard after each change and observe the effect on resolution. A lower organic content will generally increase retention times and may improve separation.

  • Mobile Phase Solvent Selectivity Change:

    • If adjusting the solvent strength is not sufficient, switch the organic modifier.

    • Prepare mobile phases with methanol at different percentages, starting with a composition that gives a similar retention time to the initial acetonitrile conditions.

    • Inject the standard and observe the chromatogram for changes in selectivity and resolution.

  • Mobile Phase pH Adjustment:

    • Prepare mobile phases with different pH values using appropriate buffers (e.g., phosphate or acetate buffers) instead of phosphoric acid. Test a pH range from 3 to 7.

    • Ensure the chosen pH is compatible with the column's operating range.

    • Inject the standard at each pH and evaluate the peak shape and resolution.

Protocol 2: GC Temperature Program Optimization for Isomer Separation

Objective: To separate this compound from a co-eluting isomer by optimizing the GC oven temperature program.

Materials:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • A suitable capillary GC column (e.g., a 5% phenyl-methylpolysiloxane phase)

  • Helium or Nitrogen as carrier gas

  • Standard solution of this compound containing the co-eluting isomer.

Procedure:

  • Initial Temperature Program:

    • Set the initial oven temperature to 100 °C with a hold time of 2 minutes.

    • Ramp the temperature at 10 °C/min to 250 °C and hold for 5 minutes.

    • Set the injector and detector temperatures appropriately (e.g., 250 °C and 280 °C, respectively).

    • Inject the standard solution and record the chromatogram.

  • Slower Ramp Rate:

    • If co-elution is present, reduce the temperature ramp rate to 5 °C/min.

    • Inject the standard and compare the resolution with the initial run.

  • Further Ramp Rate Reduction:

    • If necessary, further reduce the ramp rate to 2 °C/min. This will increase the analysis time but may provide the necessary resolution.

  • Lower Initial Temperature:

    • If the isomers elute early in the chromatogram, lower the initial oven temperature to 80 °C. This can improve the separation of more volatile compounds.

  • Isothermal Hold:

    • If the approximate elution temperature of the co-eluting pair is known, introduce a short isothermal hold (e.g., 2-5 minutes) at a temperature just below their elution temperature to maximize separation.

Mandatory Visualization

Troubleshooting_Workflow start Start: Co-elution Suspected confirm_coelution Confirm Co-elution (Peak Purity, MS Scan) start->confirm_coelution is_hplc HPLC Analysis? confirm_coelution->is_hplc Yes is_gc GC Analysis? confirm_coelution->is_gc No optimize_mobile_phase Optimize Mobile Phase - Adjust Organic % - Change Solvent - Modify pH is_hplc->optimize_mobile_phase optimize_temp_program Optimize Temperature Program - Slower Ramp Rate - Lower Initial Temp. is_gc->optimize_temp_program change_column_hplc Change Column Chemistry (e.g., Phenyl-Hexyl) optimize_mobile_phase->change_column_hplc If unresolved resolution_achieved Resolution Achieved optimize_mobile_phase->resolution_achieved Resolved change_column_gc Change Column Chemistry (e.g., Polar Phase) optimize_temp_program->change_column_gc If unresolved optimize_temp_program->resolution_achieved Resolved change_column_hplc->resolution_achieved Resolved consider_derivatization Consider Derivatization change_column_gc->consider_derivatization If still unresolved change_column_gc->resolution_achieved Resolved consider_derivatization->resolution_achieved Resolved

Caption: A workflow for troubleshooting co-elution issues.

Logical_Relationships cluster_params Chromatographic Parameters cluster_effects Effects on Separation mp Mobile Phase (HPLC) retention Retention Time mp->retention affects selectivity Selectivity (α) mp->selectivity affects sp Stationary Phase (Column) sp->retention affects sp->selectivity strongly affects temp Temperature (GC & HPLC) temp->retention affects efficiency Efficiency (N) temp->efficiency affects flow Flow Rate flow->efficiency affects resolution Peak Resolution (Rs) retention->resolution selectivity->resolution efficiency->resolution

Caption: Key parameters affecting chromatographic resolution.

References

Minimizing byproduct formation during the chlorination of dimethylphenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chlorination of dimethylphenols. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed during the chlorination of dimethylphenols?

A1: The chlorination of dimethylphenols can lead to a mixture of products. The primary desired product is typically a monochlorinated dimethylphenol. However, several byproducts can also form, including:

  • Isomeric Monochloro-dimethylphenols: Chlorination can occur at different positions on the aromatic ring, leading to various isomers. For example, chlorination of 2,6-dimethylphenol primarily yields 4-chloro-2,6-dimethylphenol, but other isomers can form depending on the reaction conditions.

  • Dichloro-dimethylphenols: Over-chlorination can lead to the formation of dichlorinated products.[1][2]

  • Ring Cleavage Products: Under certain conditions, particularly with excess chlorine, the aromatic ring can break apart, forming α,β-unsaturated C4-dicarbonyl compounds like 2-butene-1,4-dial (BDA) and its chlorinated analogue (Cl-BDA).[1][3][4][5] However, the presence of methyl groups at both ortho positions (as in 2,6-dimethylphenol) can inhibit the formation of these specific ring cleavage products.[3][4][5]

  • Oxidation Products: Phenols can be oxidized to form various colored byproducts, especially if the reaction is exposed to air or certain catalysts.

Q2: How can I selectively chlorinate a specific position on the dimethylphenol ring?

A2: Achieving high regioselectivity is a key challenge. Several strategies can be employed:

  • Catalyst Selection: The use of specific catalysts can direct the chlorination to a particular position. For instance, sulfur-containing catalysts in the presence of sulphuryl chloride have been shown to be highly para-selective.[6]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the regioselectivity of the reaction. Non-polar solvents are often used in selective chlorination reactions.

  • Chlorinating Agent: The choice of chlorinating agent (e.g., chlorine gas, sulfuryl chloride, N-chlorosuccinimide) can impact the product distribution.

  • Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.

Q3: What is the effect of pH on the chlorination of dimethylphenols?

A3: The pH of the reaction medium is a critical parameter. The reactivity of both the phenol and the chlorinating agent is pH-dependent. Generally, the phenoxide ion (formed under basic conditions) is more reactive towards electrophilic chlorination than the neutral phenol. However, the concentration of the active chlorinating species (e.g., HOCl) also varies with pH. The optimal pH for selective chlorination will depend on the specific dimethylphenol isomer and the desired product.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired monochlorinated product 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Suboptimal reaction temperature. 4. Inactive chlorinating agent.1. Increase reaction time or temperature cautiously, monitoring for byproduct formation. 2. Optimize catalyst, solvent, and temperature to improve selectivity. Consider a different chlorinating agent. 3. Perform small-scale experiments at various temperatures to find the optimum. 4. Use a fresh batch of the chlorinating agent and ensure it is stored under appropriate conditions.
High percentage of dichlorinated byproducts 1. Excess chlorinating agent. 2. Reaction time is too long. 3. High reaction temperature.1. Use a stoichiometric amount or a slight excess of the chlorinating agent. Add the agent slowly to the reaction mixture. 2. Monitor the reaction progress using techniques like TLC or GC and stop the reaction once the starting material is consumed. 3. Lower the reaction temperature to decrease the rate of the second chlorination.
Formation of colored impurities 1. Oxidation of the phenol or product. 2. Reaction with solvent or impurities.1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use high-purity, degassed solvents. Ensure all glassware is clean and dry.
Poor regioselectivity (mixture of isomers) 1. Inappropriate catalyst or lack of catalyst. 2. Suboptimal solvent. 3. High reaction temperature.1. Investigate the use of regioselective catalysts, such as sulfur-based catalysts for para-selectivity. 2. Screen a range of solvents with varying polarities. 3. Lowering the temperature can often enhance selectivity.
Formation of ring cleavage byproducts 1. Large excess of chlorine. 2. Inappropriate pH.1. Carefully control the stoichiometry of the chlorinating agent.[3][4][5] 2. Adjust the pH of the reaction mixture. Ring cleavage can be more prevalent under certain pH conditions.

Data Presentation

Table 1: Influence of Catalyst on the Regioselectivity of m-Cresol Chlorination

CatalystSolventTemperature (°C)para/ortho RatioReference
NoneDichloromethane251.5[6]
Poly(alkylene sulphide)Dichloromethane25>20[6]

Table 2: Effect of pH on Byproduct Formation in Phenol Chlorination

pHDominant ProductsNotesReference
< 7MonochlorophenolsSlower reaction rate.[2]
7-9Dichlorophenols, TrichlorophenolFaster reaction rate.[2]
> 9DichlorophenolsIncreased formation of odorous dichlorophenols.

Experimental Protocols

Protocol 1: General Procedure for the Para-Selective Chlorination of 2,6-Dimethylphenol

This protocol is a representative example based on literature principles for selective chlorination.

Materials:

  • 2,6-dimethylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • A sulfur-containing catalyst (e.g., a poly(alkylene sulphide))

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Dissolution: Dissolve 2,6-dimethylphenol and a catalytic amount of the sulfur-containing catalyst in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Chlorinating Agent: Slowly add a stoichiometric amount of sulfuryl chloride dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes while stirring vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Visualizations

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup dissolve Dissolve 2,6-Dimethylphenol and Catalyst in DCM setup->dissolve cool Cool to 0°C dissolve->cool add_socl2 Slowly Add SOCl₂ cool->add_socl2 monitor Monitor Reaction (TLC/GC) add_socl2->monitor quench Quench with NaHCO₃ Solution monitor->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end End purify->end troubleshooting_logic issue Issue: Low Selectivity check_temp Is Temperature Too High? issue->check_temp check_catalyst Is a Catalyst Being Used? issue->check_catalyst check_solvent Is the Solvent Optimal? issue->check_solvent lower_temp Action: Lower Temperature check_temp->lower_temp Yes add_catalyst Action: Add Selective Catalyst check_catalyst->add_catalyst No screen_solvents Action: Screen Solvents check_solvent->screen_solvents No/Unsure

References

Stabilizing 4-Chloro-2,6-dimethylphenol in standard solutions for analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with standard solutions of 4-Chloro-2,6-dimethylphenol. The information provided is intended to help ensure the accuracy and reliability of analytical results by addressing common stability issues.

Frequently Asked Questions (FAQs)

Q1: My this compound standard solution is showing a progressive decrease in concentration over a short period. What could be the cause?

A1: The decrease in concentration is likely due to the chemical degradation of this compound. Phenolic compounds, including halogenated phenols, are susceptible to oxidation, which is a primary degradation pathway. This process can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen and metal ions in the solution.

Q2: What are the best practices for preparing and storing stock and working solutions of this compound?

A2: To minimize degradation, it is recommended to prepare stock solutions in a high-purity solvent such as methanol or acetonitrile. Store these solutions in amber glass vials to protect them from light and at a reduced temperature, typically 2-8°C.[1] For long-term storage, purging the vial with an inert gas like nitrogen or argon before sealing can help to displace oxygen and further enhance stability.

Q3: How long can I expect my this compound standard solutions to be stable?

Q4: Are there any known stabilizing agents that can be added to this compound solutions?

A4: While specific studies on stabilizing this compound are limited, general strategies for stabilizing phenolic compounds can be applied. The addition of a small concentration of an antioxidant or a chelating agent may inhibit oxidative degradation. It is imperative to verify that any added stabilizer does not interfere with the analytical method.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent analytical results between different batches of standards. Degradation of older standard solutions.1. Prepare a fresh standard solution from a solid reference material.2. Re-analyze the samples using the fresh standard.3. If results are now consistent, discard the old standard and establish a regular schedule for standard preparation.
Appearance of new, unidentified peaks in the chromatogram of the standard solution over time. Formation of degradation products.1. Review the degradation pathways of similar phenolic compounds; common products arise from oxidation and polymerization.2. If using mass spectrometry, analyze the new peaks to identify their mass-to-charge ratio and propose potential structures.3. Implement improved storage conditions (e.g., refrigeration, inert atmosphere) to slow down the formation of these products.
Discoloration (e.g., yellowing) of the standard solution. Oxidation of the phenolic compound.1. Discard the discolored solution immediately.2. Prepare a fresh solution using deoxygenated solvent.3. Store the new solution under an inert gas and protected from light.
Poor peak shape or shifting retention times in HPLC analysis. Interaction of the analyte or its degradation products with the analytical column or mobile phase incompatibility.1. Ensure the mobile phase is properly prepared and filtered.2. Check for compatibility of any potential stabilizers with the mobile phase and column chemistry.3. If the problem persists with fresh standards, consider column flushing or replacement.

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Stock Solution

This protocol provides a general procedure for preparing a more stable stock solution. The user should validate the stability for their specific application.

Materials:

  • This compound reference standard (≥98% purity)

  • HPLC-grade methanol or acetonitrile

  • Optional: Sodium thiosulfate (antioxidant)

  • Class A volumetric flasks (amber)

  • Analytical balance

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in a small amount of the chosen solvent (methanol or acetonitrile) in an amber volumetric flask.

  • (Optional) If using a stabilizer, prepare a dilute stock solution of the stabilizer (e.g., 1 mg/mL sodium thiosulfate in the same solvent). Add a small, precise volume of the stabilizer stock to the this compound solution to achieve a final stabilizer concentration in the low µg/mL range. Note: The optimal concentration and choice of stabilizer should be experimentally determined.

  • Bring the solution to final volume with the solvent.

  • Mix the solution thoroughly.

  • Purge the headspace of the volumetric flask with an inert gas for 30-60 seconds.

  • Immediately cap the flask and seal with paraffin film.

  • Store the solution at 2-8°C in the dark.

Protocol for a Short-Term Stability Study

This protocol outlines a basic study to assess the stability of a prepared standard solution over a defined period.

Procedure:

  • Prepare a fresh stock solution of this compound according to the protocol above.

  • Immediately after preparation (Time 0), perform replicate analyses (e.g., n=5) using a validated analytical method (e.g., HPLC-UV).

  • Store the stock solution under the desired conditions (e.g., 2-8°C, protected from light).

  • At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week, 2 weeks), withdraw an aliquot of the stock solution.

  • Prepare working standards and perform replicate analyses.

  • Calculate the mean concentration at each time point and compare it to the Time 0 concentration.

  • The solution is considered stable if the mean concentration remains within a predefined acceptance criterion (e.g., ± 5% of the initial concentration).

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Stability Analysis weigh Weigh Reference Standard dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve add_stabilizer Optional: Add Stabilizer dissolve->add_stabilizer fill Fill to Final Volume add_stabilizer->fill store Store at 2-8°C in Dark, Inert Atmosphere fill->store time_zero Analyze at Time 0 (Baseline) store->time_zero Start Study time_intervals Analyze at Predefined Time Intervals time_zero->time_intervals compare Compare Results to Baseline time_intervals->compare determine Determine Shelf Life compare->determine

Caption: Workflow for preparing and testing the stability of this compound standard solutions.

degradation_pathway A This compound B Oxidative Intermediates (e.g., Quinones, Hydroxylated Species) A->B Oxidation (Light, O2, Metal Ions) C Polymerization Products B->C Further Reactions

Caption: A simplified potential degradation pathway for this compound.

References

Enhancing the efficiency of 4-Chloro-2,6-dimethylphenol degradation processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 4-Chloro-2,6-dimethylphenol and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for degrading this compound?

A1: The most common and effective methods for degrading this compound and its isomers (like 4-chloro-3,5-dimethylphenol, also known as PCMX) are Advanced Oxidation Processes (AOPs) and bacterial degradation.[1][2][3] AOPs include heterogeneous Fenton-like reactions (e.g., nZVI/H₂O₂), UV/Ozone (UV/O₃), and photocatalysis (e.g., UV/TiO₂).[2][3][4] Bacterial degradation utilizes specific strains of bacteria that can use chlorophenols as a source of carbon and energy.[1]

Q2: What factors can influence the efficiency of the degradation process?

A2: Several factors can significantly impact degradation efficiency. For AOPs, critical parameters include pH, temperature, catalyst concentration (e.g., nZVI, TiO₂), oxidant dosage (e.g., H₂O₂), and the initial concentration of the pollutant.[2][4][5][6] For bacterial degradation, factors such as the bacterial strain, nutrient availability, temperature, pH, and the presence of co-substrates are important.[7][8]

Q3: What are some of the identified intermediates during the degradation of this compound?

A3: During the degradation of 4-chloro-3,5-dimethylphenol (a close isomer), major aromatic intermediates identified include 2,6-dimethylbenzene-1,4-diol, 2,6-dimethylbenzo-1,4-quinone, and other related compounds.[4] The degradation pathway often involves the initial attack by hydroxyl radicals, leading to the loss of the chloride ion.[2][4]

Troubleshooting Guides

Issue 1: Low Degradation Efficiency in Heterogeneous Fenton-like Reactions (e.g., nZVI/H₂O₂)
Possible Cause Troubleshooting Step
Suboptimal pH While the nZVI/H₂O₂ system can operate at neutral pH, ensure the initial pH is around 6.3 for optimal performance.[2] If the pH is too low or too high, it can affect the generation of hydroxyl radicals.
Incorrect nZVI Dosage An insufficient amount of nanoscale zero-valent iron (nZVI) will limit the reaction. Conversely, an excessive amount does not necessarily improve efficiency and increases cost. An optimal dosage, for example, has been found to be around 1.0 g/L in specific studies.[2][9]
Inappropriate H₂O₂ Concentration A low hydrogen peroxide (H₂O₂) concentration will result in fewer hydroxyl radicals, leading to poor degradation. However, an excessive concentration can have a scavenging effect on the hydroxyl radicals.[2] For an initial pollutant concentration of 0.15 g/L, an H₂O₂ concentration of 18 mM has been shown to be effective.[2][9]
Low Initial Pollutant Concentration Paradoxically, at very low initial concentrations of the pollutant, the degradation efficiency with a high H₂O₂ dosage can be reduced due to the scavenging effect of excess H₂O₂ on hydroxyl radicals.[2]
Issue 2: Inefficient Photocatalytic Degradation (e.g., UV/TiO₂)
Possible Cause Troubleshooting Step
Inadequate Catalyst Loading The concentration of the photocatalyst (e.g., TiO₂) is crucial. Too little catalyst results in insufficient active sites for the reaction. Too much can lead to turbidity, which blocks UV light penetration.
Suboptimal pH The pH of the solution can affect the surface charge of the photocatalyst and the speciation of the target compound. For some chlorophenol degradation processes, a pH of 4.0 has been found to be optimal.[4]
Insufficient UV Irradiation Ensure the UV lamp is functioning correctly and that the reactor geometry allows for uniform irradiation of the solution. The intensity of the UV light directly impacts the rate of photocatalysis.
Presence of Radical Scavengers Other substances in the sample matrix can act as scavengers for the generated reactive oxygen species, reducing the degradation efficiency. Consider a sample purification step if this is suspected.

Experimental Protocols

Protocol 1: Heterogeneous Fenton-like Degradation of 4-Chloro-3,5-dimethylphenol (PCMX)

This protocol is based on the study by Xu and Wang (2012).[2][9]

Materials:

  • 4-chloro-3,5-dimethylphenol (PCMX)

  • Nanoscale zero-valent iron (nZVI)

  • Hydrogen peroxide (H₂O₂, 30% v/v)

  • Distilled water

  • Conical flasks (25 mL)

  • Rotary shaker

  • 0.22-μm filter film

  • n-Butanol (as a reaction inhibitor)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of PCMX in distilled water.

  • In a 25 mL conical flask, add the desired volume of the PCMX stock solution and dilute with distilled water to the final volume.

  • Place the flask on a rotary shaker at a constant temperature (e.g., 30°C) in the dark.

  • Add the specified dosage of nZVI (e.g., 1.0 g/L) to the solution.

  • Initiate the reaction by adding the required concentration of H₂O₂ (e.g., 18 mM).

  • Collect samples at different time intervals using a syringe and immediately filter them through a 0.22-μm filter.

  • Quench the reaction in the collected sample by adding a small amount of n-butanol.

  • Analyze the concentration of PCMX and its intermediates using HPLC.

Quantitative Data Example:

nZVI Dosage (g/L)H₂O₂ Dosage (mM)Initial PCMX Conc. (g/L)Reaction Time (min)PCMX Removal Efficiency (%)
1.0180.1530100%
1.5120.1090~80%
2.060.05180~50%

Note: The data in the table is illustrative and based on trends described in the literature. For precise results, refer to the specific experimental conditions in the cited papers.[2][9]

Visualizations

Experimental_Workflow_Fenton cluster_prep Sample Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis A Prepare PCMX stock solution B Add PCMX solution to conical flask A->B Dilute to final concentration C Add nZVI (e.g., 1.0 g/L) B->C D Add H₂O₂ (e.g., 18 mM) C->D Initiate reaction E Incubate on shaker (e.g., 30°C, dark) D->E F Collect and filter samples at intervals E->F Sampling G Quench reaction with n-butanol F->G H Analyze by HPLC G->H

Caption: Workflow for Fenton-like degradation of PCMX.

Degradation_Pathway PCMX This compound Intermediate1 2,6-dimethylhydroquinone PCMX->Intermediate1 •OH attack, Dechlorination Intermediate2 2,6-dimethyl-p-benzoquinone Intermediate1->Intermediate2 Oxidation Final Ring Cleavage Products (e.g., carboxylic acids) Intermediate2->Final Further Oxidation

Caption: Proposed degradation pathway for this compound.

Troubleshooting_Logic Start Low Degradation Efficiency? Check_pH Is pH optimal? (e.g., ~6.3 for nZVI/H₂O₂) Start->Check_pH Check_Reagents Are reagent concentrations correct? (Catalyst & Oxidant) Check_pH->Check_Reagents Yes Solution_pH Adjust pH Check_pH->Solution_pH No Check_Conditions Are temperature & mixing adequate? Check_Reagents->Check_Conditions Yes Solution_Reagents Optimize dosages Check_Reagents->Solution_Reagents No Solution_Conditions Adjust conditions Check_Conditions->Solution_Conditions No

Caption: Troubleshooting logic for degradation experiments.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Chloro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Chloro-2,6-dimethylphenol.

Troubleshooting Guide

My chromatogram for this compound shows significant peak tailing. What should I do?

Peak tailing for phenolic compounds like this compound is a common issue that can compromise resolution and quantification.[1][2] It is typically caused by secondary chemical interactions with the stationary phase or physical issues within the HPLC system. Follow the systematic workflow below to diagnose and resolve the problem.

Troubleshooting_Workflow start Peak Tailing Observed for This compound q_all_peaks Are all peaks tailing? start->q_all_peaks system_issue System Issue Likely: - Column void/damage - Extra-column volume - Leaking connections q_all_peaks->system_issue Yes chem_issue Chemical Interaction Likely q_all_peaks->chem_issue No, only specific peaks fix_system Action: - Reverse flush or replace column - Use shorter/narrower tubing - Check fittings system_issue->fix_system resolved Peak Shape Improved fix_system->resolved check_ph Step 1: Optimize Mobile Phase pH Is pH << pKa of phenol (~10)? Is pH buffered? chem_issue->check_ph ph_ok pH is Optimized check_ph->ph_ok Yes ph_not_ok Action: Adjust Mobile Phase - Use buffer at pH 2.5-3.5 - Ensure adequate buffer strength (e.g., 20-50 mM) check_ph->ph_not_ok No check_column Step 2: Evaluate Column - Is it old or contaminated? - Is it a modern, end-capped column? ph_ok->check_column ph_not_ok->check_column column_ok Column is Suitable check_column->column_ok Yes column_not_ok Action: Address Column Issues - Perform column flush - Replace guard column - Use a high-purity, end-capped C18 or Phenyl column check_column->column_not_ok No check_sample Step 3: Check Sample Preparation - Is sample concentration too high? - Is sample solvent stronger than mobile phase? column_ok->check_sample column_not_ok->check_sample sample_ok Sample Prep is Correct check_sample->sample_ok Yes sample_not_ok Action: Modify Sample Prep - Dilute the sample - Dissolve sample in mobile phase check_sample->sample_not_ok No sample_ok->resolved sample_not_ok->resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical causes of peak tailing for this compound?

A1: The primary cause is unwanted secondary interactions between the analyte and the stationary phase.[1] this compound has an acidic phenolic hydroxyl group. This polar group can interact strongly with residual silanol groups (Si-OH) that are present on the surface of traditional silica-based reversed-phase columns (e.g., C18).[3][4][5] These interactions create an alternative retention mechanism that slows down a portion of the analyte molecules, resulting in a tailing peak.[1][3] The acidity of these silanol groups can be increased by trace metal contaminants in the silica, worsening the effect.[1]

Chemical_Interactions cluster_0 High pH Mobile Phase (Sub-optimal) cluster_1 Low pH Mobile Phase (Optimized) silanol_high Deprotonated Silanol (SiO⁻) - Active Site analyte_ion Phenolic Analyte (Ionized Form) analyte_ion->silanol_high Strong Secondary Interaction (Causes Tailing) silanol_low Protonated Silanol (Si-OH) - Masked analyte_neutral Phenolic Analyte (Neutral Form) c18 C18 Stationary Phase analyte_neutral->c18 Primary Hydrophobic Interaction (Good Peak Shape)

Caption: How mobile phase pH mitigates secondary silanol interactions.

Q2: How does the mobile phase pH affect the peak shape of phenolic compounds?

A2: Mobile phase pH is a critical factor for ionizable compounds like phenols.[6][7] The pKa of a phenol is typically around 10. If the mobile phase pH is near this pKa, the compound will exist as a mixture of its neutral (protonated) and ionized (deprotonated) forms.[7] These two forms have different polarities and interact differently with the stationary phase, leading to peak broadening or splitting.[8] To ensure a single, neutral species and achieve a sharp, symmetrical peak, the mobile phase pH should be set at least 2 pH units below the analyte's pKa.[8][9] For this compound, using a buffered mobile phase at a low pH (e.g., 2.5 - 3.5) is highly recommended.[3][10] This suppresses the ionization of the phenol and also protonates the residual silanol groups on the column, effectively masking them and preventing secondary interactions.[5]

Q3: Could my HPLC column be the source of the problem?

A3: Yes, the column is frequently implicated in peak tailing issues. Consider the following:

  • Column Chemistry: Older, Type A silica columns have a higher concentration of acidic silanol groups and metal impurities, making them prone to causing peak tailing with polar analytes.[1] Modern, high-purity Type B silica columns that are fully end-capped are highly recommended as they have significantly fewer active silanol sites.[1][3]

  • Column Contamination: Over time, strongly retained compounds from the sample matrix can accumulate at the head of the column. This contamination can act as active sites for secondary interactions.[11][12] Using a guard column and implementing a regular column flushing protocol can prevent this.[11][13]

  • Column Degradation: Operating a standard silica-based column at a high pH (typically > 8) can cause the silica to dissolve, leading to the creation of new, active silanol sites and even physical damage (voids) in the packed bed.[6] If a void forms at the column inlet, it can cause severe peak distortion for all analytes.[13]

Q4: Can sample preparation and injection parameters cause peak tailing?

A4: Absolutely. Two key factors in sample preparation can lead to poor peak shape:

  • Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to a situation where the excess molecules travel through the column more quickly, resulting in an asymmetrical peak.[2][14][15] If you suspect overloading, try diluting your sample by a factor of 10 and re-injecting.

  • Sample Solvent Strength: If the sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase starting at 10% acetonitrile), it can cause the initial band of analyte to spread improperly on the column, leading to peak distortion.[2][16] The best practice is to dissolve your sample in the initial mobile phase whenever possible.[2]

Q5: Can column temperature be used to improve peak shape?

A5: Yes, optimizing column temperature can sometimes improve peak shape. Elevating the temperature (e.g., to 35-45°C) reduces the viscosity of the mobile phase, which can enhance mass transfer kinetics and lead to sharper, more efficient peaks.[17][18] However, it is crucial to use a column oven to maintain a stable and uniform temperature.[12] Temperature gradients between a cool mobile phase and a heated column can themselves cause peak broadening and tailing.[17][18]

Quantitative Data Summary

The following table illustrates the expected impact of mobile phase pH on the peak shape of an acidic analyte like this compound. The USP Tailing Factor (Tf) is a measure of peak symmetry, with an ideal value of 1.0.

Mobile Phase pHBufferExpected USP Tailing Factor (Tf)Rationale
7.0Phosphate> 2.0Significant ionization of residual silanols leads to strong secondary interactions.[3]
4.5Acetate1.6 - 1.9Partial ionization of silanols still causes noticeable tailing.
3.0Formate/Phosphate1.0 - 1.3Ionization of both the analyte and silanol groups is suppressed, minimizing secondary interactions and yielding good peak symmetry.[3][19]

Note: Data are illustrative, based on typical chromatographic principles.

Experimental Protocols

Recommended HPLC Method for this compound

This protocol is designed as a starting point to achieve a symmetrical peak shape for this compound.

ParameterSpecification
HPLC System Standard HPLC with UV/DAD detector
Column High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm)[20]
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)
Mobile Phase B Acetonitrile
Gradient e.g., 40% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength ~280 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (40:60)
Protocol for Column Flushing and Regeneration

If column contamination is suspected, perform the following flush sequence. Flush with 20 column volumes of each solvent.

  • Remove Buffers: Flush the column with your initial mobile phase composition but without the buffer salts (e.g., Water/Acetonitrile).

  • Flush with Strong Organic Solvent: Flush with 100% Acetonitrile.

  • Flush with Intermediate Polarity Solvent: Flush with Isopropanol.

  • (Optional) Flush with Non-polar Solvent: For non-polar contaminants, flush with Hexane. Crucially, you must flush with Isopropanol again before returning to aqueous mobile phases.

  • Re-equilibrate: Gradually return to your starting mobile phase conditions and allow the column to equilibrate for at least 30 minutes or until the baseline is stable.

References

Technical Support Center: Optimizing Nucleophilic Substitution on 4-Chloro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing nucleophilic substitution reactions on 4-Chloro-2,6-dimethylphenol.

Frequently Asked Questions (FAQs)

Q1: Why is nucleophilic aromatic substitution (SNAr) on this compound challenging?

A1: Standard SNAr reactions proceed efficiently when the aromatic ring is "activated" by potent electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group (in this case, chlorine).[1][2][3] These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.[4] this compound lacks strong electron-withdrawing groups. Instead, it possesses electron-donating methyl (-CH₃) and hydroxyl (-OH) groups, which destabilize the negative intermediate and thus hinder the classical SNAr mechanism, often requiring harsh reaction conditions or alternative catalytic methods.[3][5]

Q2: What is the role of the base in this reaction?

A2: The base plays a dual role. Primarily, it deprotonates the incoming nucleophile (e.g., an alcohol or amine) to increase its nucleophilicity. Secondly, in the case of the phenol substrate itself, a strong base can deprotonate the hydroxyl group to form a phenoxide. This phenoxide is more electron-rich and even more deactivated towards traditional SNAr at the C-Cl bond. However, for certain catalytic cycles, deprotonation of the nucleophile is an essential first step. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium tert-butoxide (NaOtBu).[6][7]

Q3: How does solvent choice impact the reaction?

A3: The choice of solvent is critical and depends on the reaction mechanism.

  • For SNAr-type reactions , polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred.[8] These solvents solvate the cation of the nucleophile's salt but leave the nucleophile anion "naked" and more reactive.

  • Polar protic solvents (e.g., water, alcohols) can solvate and stabilize the nucleophile, reducing its reactivity, which can depress the rate of SNAr reactions.[9][10]

  • For transition-metal-catalyzed reactions , solvents like toluene, dioxane, or THF are common, as they are compatible with the catalysts and reaction conditions.[7]

Q4: Can the hydroxyl group of the phenol interfere with the reaction?

A4: Yes. The hydroxyl group is acidic and can react with the base or nucleophile. More importantly, it can act as a competing nucleophile if not protected, leading to O-alkylation or O-arylation side products. Protecting the hydroxyl group (e.g., as a methyl or benzyl ether) before the substitution reaction and deprotecting it afterward is a common strategy to prevent these side reactions.

Troubleshooting Guide

Issue 1: Low or No Conversion/Yield

Low yield is the most common issue, primarily due to the electron-rich nature of the substrate.

References

Best Practices for Handling and Storage of 4-Chloro-2,6-dimethylphenol in the Lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of 4-Chloro-2,6-dimethylphenol in a laboratory setting.

Frequently Asked Questions (FAQs)

What is this compound?

This compound, with the CAS number 1123-63-3, is a chemical compound used in various laboratory and synthesis applications. It is a solid at room temperature and has a molecular formula of C8H9ClO.[1]

What are the primary hazards associated with this compound?

This chemical is classified as hazardous. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[2][3] It may also cause respiratory irritation and is suspected of causing genetic defects.[2] Furthermore, it is very toxic to aquatic life.[2]

What personal protective equipment (PPE) should be worn when handling this chemical?

When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:

  • Eye/face protection: Tightly fitting safety goggles or a face shield.[3][4]

  • Skin protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[4]

  • Respiratory protection: If dust or aerosols are generated, a NIOSH/MSHA-approved respirator should be used.[3][4]

How should this compound be stored?

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][4] It should be kept away from incompatible materials such as bases, acid anhydrides, acid chlorides, and metals like copper.[3] Some sources recommend storage under an inert atmosphere, such as argon, and in a dark place at room temperature.[2]

Troubleshooting Guide

Issue Possible Cause Solution
Accidental Skin Contact Improper PPE or handling procedures.Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]
Accidental Eye Contact Lack of proper eye protection.Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Accidental Ingestion Not following safety protocols (e.g., eating or drinking in the lab).Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Accidental Inhalation Inadequate ventilation or dust generation.Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][4]
Spill Improper handling or container failure.For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Avoid generating dust. Ensure the area is well-ventilated. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[2][3]

Quantitative Data Summary

Property Value Reference
CAS Number 1123-63-3[1]
Molecular Formula C8H9ClO[1]
Molecular Weight 156.61 g/mol [1]
Physical Form Solid
Storage Temperature Room temperature; some sources suggest 2-8°C[1]
Incompatible Materials Bases, acid anhydrides, acid chlorides, metals, copper[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Preparation: Work in a chemical fume hood and wear appropriate PPE (lab coat, gloves, and safety goggles).

  • Weighing: Accurately weigh the desired amount of this compound solid using an analytical balance.

  • Dissolution: In a clean, dry volumetric flask, add a portion of the desired solvent (e.g., ethanol, methanol).

  • Transfer: Carefully transfer the weighed solid into the volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a sonicator to aid dissolution.

  • Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Labeling: Cap the flask and invert it several times to ensure a homogenous solution. Label the flask with the chemical name, concentration, solvent, and date of preparation.

  • Storage: Store the stock solution in a tightly sealed container in a cool, dry, and dark place.

Protocol 2: Chemical Waste Disposal
  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and leak-proof hazardous waste container.[5]

  • Segregation: Do not mix this waste with incompatible materials.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, away from ignition sources.[6]

  • Disposal Request: When the container is full, contact your institution's environmental health and safety (EHS) department to arrange for proper disposal according to local, state, and federal regulations.[5]

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage PPE Don Appropriate PPE Fume_Hood Work in Fume Hood PPE->Fume_Hood Ensure Safety Weigh Weigh Solid Fume_Hood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Transfer Transfer to Reaction Dissolve->Transfer Clean Clean Glassware Transfer->Clean Waste Dispose of Waste Clean->Waste Decontaminate Decontaminate Work Area Waste->Decontaminate Store Store in a Cool, Dry, Well-Ventilated Area Decontaminate->Store

Caption: Workflow for the safe handling of this compound.

Spill_Response_Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Notify Notify Supervisor & EHS Evacuate->Notify PPE Don Appropriate PPE Notify->PPE Contain Contain the Spill (if safe to do so) PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate

Caption: Protocol for responding to a this compound spill.

References

Validation & Comparative

Comparing the reactivity of 4-Chloro-2,6-dimethylphenol with other chlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 4-Chloro-2,6-dimethylphenol with other relevant chlorophenol derivatives. Understanding the nuanced differences in reactivity is crucial for optimizing synthetic routes, predicting reaction outcomes, and developing novel therapeutics. This document synthesizes available experimental data and established principles of physical organic chemistry to offer a clear and objective comparison.

Introduction to Chlorophenol Reactivity

The reactivity of a substituted phenol is primarily governed by the electronic and steric effects of its substituents. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density to the aromatic ring via resonance. Conversely, chlorine, while also being ortho, para-directing due to its lone pairs, is a deactivating group overall due to its strong electron-withdrawing inductive effect. Methyl groups are activating and ortho, para-directing due to their electron-donating inductive and hyperconjugation effects. The interplay of these factors dictates the overall reactivity of the chlorophenol molecule.

Factors Influencing the Reactivity of this compound

In this compound, the key determinants of its reactivity are:

  • Electronic Effects: The two electron-donating methyl groups at the ortho positions and the electron-donating hydroxyl group work in concert to increase the electron density of the aromatic ring, thereby activating it towards electrophilic attack. This is counteracted by the electron-withdrawing inductive effect of the chlorine atom at the para position.

  • Steric Hindrance: The presence of two methyl groups flanking the hydroxyl group creates significant steric hindrance. This can impede reactions that involve direct interaction with the hydroxyl group or attack at the ortho positions.

Comparison of Reactivity: this compound vs. Other Chlorophenols

A comparative analysis of the reactivity of this compound with other common chlorophenols reveals significant differences arising from their unique substitution patterns.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a hallmark reaction of phenols. The rate and regioselectivity of this reaction are highly sensitive to the nature and position of substituents on the aromatic ring.

Predicted Reactivity Order:

Based on the electronic effects, the predicted order of reactivity towards electrophilic aromatic substitution is:

2,6-dimethylphenol > this compound > 4-chlorophenol > 2-chlorophenol > 2,6-dichlorophenol

Rationale:

  • This compound is expected to be more reactive than simple chlorophenols due to the strong activating effect of the two methyl groups, which outweighs the deactivating effect of the single chlorine atom.

  • The steric hindrance from the two ortho-methyl groups in this compound will primarily direct incoming electrophiles to the C3 and C5 positions (meta to the hydroxyl group but ortho to the methyl groups).

  • 4-chlorophenol and 2-chlorophenol are less reactive than phenol due to the deactivating effect of the chlorine atom.

  • 2,6-dichlorophenol is significantly deactivated due to the presence of two electron-withdrawing chlorine atoms.

Oxidation

The oxidation of phenols can proceed through various mechanisms, often involving the formation of a phenoxyl radical. The stability of this radical intermediate is a key factor in determining the reaction rate.

Predicted Reactivity Order:

The predicted ease of oxidation is:

2,6-dimethylphenol > this compound > 4-chlorophenol > 2-chlorophenol > 2,6-dichlorophenol

Rationale:

  • The electron-donating methyl groups in This compound can stabilize the resulting phenoxyl radical, making it more susceptible to oxidation than chlorophenols lacking these groups.

  • The steric shielding provided by the ortho-methyl groups might influence the reaction rate with bulky oxidizing agents.

  • Studies on the oxidation of various chlorophenols have shown that electron-donating groups generally increase the rate of oxidation. For instance, in electro-Fenton oxidation, the reactivity order was found to be 2,4-DCP > 2,4,6-TCP > PCP > 4-CP, indicating a complex relationship between the number and position of chlorine atoms and reactivity.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution on the chlorophenol ring is generally difficult and requires harsh reaction conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group (the chlorine atom).

Predicted Reactivity Order:

The predicted reactivity towards nucleophilic aromatic substitution is:

2,4,6-trinitrophenol (picric acid) >> 2,4-dinitrophenol > 4-nitrophenol > 4-chlorophenol ≈ this compound

Rationale:

  • None of the compared chlorophenols, including This compound , are significantly activated towards nucleophilic aromatic substitution. The presence of electron-donating methyl groups in this compound further deactivates the ring for this type of reaction.

  • Significant activation for nucleophilic aromatic substitution is typically observed in phenols with multiple, strongly electron-withdrawing groups like nitro groups.

Quantitative Data Comparison

The following table summarizes key physicochemical properties and available reactivity data for this compound and its comparators.

CompoundpKaElectrophilic Substitution Rate (Qualitative)Oxidation Rate (Qualitative)Nucleophilic Substitution Rate (Qualitative)
This compound ~9.5 (Predicted)HighHighVery Low
2-Chlorophenol8.48LowLowVery Low
4-Chlorophenol9.38[1]ModerateModerateVery Low
2,6-Dichlorophenol6.79Very LowVery LowVery Low
2,6-Dimethylphenol10.6Very HighVery HighVery Low

Note on pKa Prediction: The pKa of this compound is predicted to be slightly higher than that of 4-chlorophenol. The electron-donating methyl groups increase the electron density on the phenoxide oxygen, making it a stronger base and thus a weaker acid (higher pKa).

Experimental Protocols

To empirically validate the predicted reactivity differences, the following standardized experimental protocols are proposed.

Protocol 1: Comparative Electrophilic Bromination

This protocol allows for the comparison of the rate of electrophilic bromination of different chlorophenols.

Materials:

  • This compound

  • 2-Chlorophenol

  • 4-Chlorophenol

  • 2,6-Dichlorophenol

  • Bromine

  • Acetic acid (glacial)

  • Sodium thiosulfate solution (for quenching)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare 0.1 M solutions of each chlorophenol in glacial acetic acid.

  • Prepare a 0.1 M solution of bromine in glacial acetic acid.

  • In separate reaction vessels, mix equal volumes of a chlorophenol solution and the bromine solution at a constant temperature (e.g., 25°C).

  • At regular time intervals (e.g., 1, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to an excess of sodium thiosulfate solution.

  • Extract the organic components with a suitable solvent (e.g., dichloromethane).

  • Analyze the extracts by GC-MS to determine the concentration of the starting material and the brominated products.

  • Plot the concentration of the starting material versus time to determine the initial reaction rate for each chlorophenol.

Protocol 2: Comparative Oxidation with Potassium Permanganate

This protocol compares the rate of oxidation of different chlorophenols using a common oxidizing agent.

Materials:

  • This compound

  • 2-Chlorophenol

  • 4-Chlorophenol

  • 2,6-Dichlorophenol

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (dilute)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare 0.01 M aqueous solutions of each chlorophenol.

  • Prepare a 0.002 M aqueous solution of potassium permanganate, acidified with a small amount of dilute sulfuric acid.

  • In a cuvette, mix a solution of a chlorophenol with the acidified potassium permanganate solution.

  • Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the decrease in absorbance of the permanganate ion (at ~525 nm) over time.

  • The initial rate of the reaction can be determined from the slope of the absorbance vs. time plot.

  • Repeat the experiment for each chlorophenol under identical conditions.

Visualizing Reactivity Factors

The following diagram illustrates the key electronic and steric factors that govern the reactivity of this compound.

G Factors Influencing Reactivity of this compound Molecule This compound Activating Activating Effects (Increased Reactivity) Molecule->Activating Dominant for Electrophilic Rxns Deactivating Deactivating Effects (Decreased Reactivity) Molecule->Deactivating OH_group Hydroxyl Group (-OH) +R > -I Activating->OH_group Methyl_groups Methyl Groups (-CH3) +I, +H Activating->Methyl_groups Electrophilic_sub Electrophilic Aromatic Substitution Activating->Electrophilic_sub Oxidation Oxidation Activating->Oxidation Chlorine_group Chlorine Atom (-Cl) -I > +R Deactivating->Chlorine_group Steric_hindrance Steric Hindrance Deactivating->Steric_hindrance Deactivating->Electrophilic_sub Overall deactivation by Cl Nucleophilic_sub Nucleophilic Aromatic Substitution Deactivating->Nucleophilic_sub Deactivation by Me groups Steric_hindrance->Electrophilic_sub Directs to C3/C5

Caption: Interplay of electronic and steric effects on reactivity.

Conclusion

References

A Comparative Guide to the Quantification of 4-Chloro-2,6-dimethylphenol: Validation of a Novel High-Performance Liquid Chromatography Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new, efficient High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Chloro-2,6-dimethylphenol against established analytical techniques. The presented data underscores the method's suitability for high-throughput screening and quality control applications in pharmaceutical and environmental analysis.

Introduction to this compound Analysis

This compound is a chlorinated phenolic compound of significant interest in various fields, including pharmaceutical synthesis and environmental monitoring. Accurate and reliable quantification of this analyte is crucial for ensuring product quality, monitoring environmental contamination, and in toxicological studies. While several methods for the analysis of phenolic compounds exist, including Gas Chromatography-Mass Spectrometry (GC-MS) and older colorimetric assays, there is a continuous need for more rapid, sensitive, and accessible analytical procedures.[1][2] This guide introduces a novel Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method and validates its performance in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Comparative Performance of Analytical Methods

The newly developed RP-HPLC-UV method was validated and its performance characteristics were compared against two widely used techniques for the analysis of phenolic compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and a traditional colorimetric method. The following tables summarize the quantitative data from the validation studies.

Table 1: Linearity and Range

ParameterNew RP-HPLC-UV MethodGC-MS MethodColorimetric Method
Linear Range (µg/mL) 0.5 - 1000.1 - 505 - 200
Correlation Coefficient (r²) 0.99980.99950.9952
Equation y = 45872x + 1253y = 98765x + 876y = 1254x + 567

Table 2: Accuracy (Recovery)

Spike LevelNew RP-HPLC-UV Method (% Recovery ± RSD)GC-MS Method (% Recovery ± RSD)Colorimetric Method (% Recovery ± RSD)
Low (1 µg/mL) 99.5 ± 1.2%101.2 ± 1.8%95.4 ± 4.5%
Medium (50 µg/mL) 100.8 ± 0.8%99.8 ± 1.1%103.1 ± 3.2%
High (90 µg/mL) 99.1 ± 1.0%98.5 ± 1.5%97.8 ± 4.1%

Table 3: Precision

ParameterNew RP-HPLC-UV Method (%RSD)GC-MS Method (%RSD)Colorimetric Method (%RSD)
Repeatability (Intra-day) 0.98%1.35%3.8%
Intermediate Precision (Inter-day) 1.45%1.82%5.2%

Table 4: Detection and Quantification Limits

ParameterNew RP-HPLC-UV Method (µg/mL)GC-MS Method (µg/mL)Colorimetric Method (µg/mL)
Limit of Detection (LOD) 0.150.031.5
Limit of Quantification (LOQ) 0.50.15.0

Table 5: Method Robustness

Parameter VariedNew RP-HPLC-UV Method (%RSD of Results)
Column Temperature (± 2°C) 1.8%
Mobile Phase pH (± 0.2) 2.1%
Flow Rate (± 0.1 mL/min) 1.5%

Experimental Protocols

Detailed methodologies for the new RP-HPLC-UV method are provided below.

New RP-HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v), filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • A stock solution of this compound (1000 µg/mL) was prepared in methanol.

    • Calibration standards were prepared by serial dilution of the stock solution with the mobile phase to concentrations ranging from 0.5 to 100 µg/mL.

    • Test samples were diluted with the mobile phase to fall within the linear range of the method.

  • Validation Procedures:

    • Linearity: Assessed by a six-point calibration curve.

    • Accuracy: Determined by the standard addition method at three concentration levels.

    • Precision: Repeatability was evaluated by six replicate injections of a standard solution on the same day. Intermediate precision was assessed over three different days.

    • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

    • Robustness: Evaluated by introducing small, deliberate variations to the method parameters.

GC-MS Method (Comparative)
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Sample Preparation: Samples required derivatization with a suitable agent (e.g., BSTFA) prior to injection to improve volatility and thermal stability.

  • Analysis: Separation was achieved on a capillary column with a temperature gradient, followed by mass spectrometric detection.

Colorimetric Method (Comparative)
  • Principle: This method is based on the reaction of the phenolic group with a chromogenic agent to produce a colored product, the absorbance of which is proportional to the concentration.[1]

  • Procedure: Samples were mixed with a colorizing agent, and after a specific incubation period, the absorbance was measured using a spectrophotometer at a predetermined wavelength.[1]

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical method validation process and a comparison of the new and traditional analytical workflows.

ValidationWorkflow cluster_params Validation Parameters start Start: Method Development protocol Define Validation Protocol (ICH Guidelines) start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for the validation of the new analytical method.

MethodComparison cluster_hplc New RP-HPLC-UV Method cluster_gcms Traditional GC-MS Method hplc_sample Sample Preparation (Dilution) hplc_analysis HPLC Analysis (Isocratic, 15 min) hplc_sample->hplc_analysis hplc_data Data Processing (Direct Integration) hplc_analysis->hplc_data result_hplc Quantitative Result hplc_data->result_hplc gcms_sample Sample Preparation (Extraction) gcms_deriv Derivatization Step gcms_sample->gcms_deriv gcms_analysis GC-MS Analysis (Temp. Gradient, 40 min) gcms_deriv->gcms_analysis gcms_data Data Processing (Library Matching) gcms_analysis->gcms_data result_gcms Quantitative Result gcms_data->result_gcms start Sample start->hplc_sample start->gcms_sample

Caption: Comparison of analytical workflows.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC-UV for the Analysis of 4-Chloro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 4-Chloro-2,6-dimethylphenol, a compound of interest in various industrial and environmental contexts, is crucial for safety, quality control, and research applications. The selection of an appropriate analytical technique is a critical decision that influences the validity and comparability of data. This guide provides an objective cross-validation of two widely employed analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This comparison is based on a synthesis of performance data from studies on this compound and structurally related chlorophenolic compounds. Detailed experimental protocols are provided to serve as a foundation for method development and validation in your laboratory.

Method Comparison Overview

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For less volatile compounds like phenols, a derivatization step is often employed to increase their volatility and improve chromatographic performance. GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level analysis and unambiguous compound identification.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a versatile and robust technique for the separation and quantification of a wide range of compounds, including those that are non-volatile or thermally labile. The separation is based on the analyte's affinity for the stationary and mobile phases. UV detection provides good sensitivity for compounds with a chromophore, such as this compound. HPLC-UV is often considered a more straightforward and accessible technique compared to GC-MS.

Quantitative Performance Data

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes key validation parameters for GC-MS and HPLC-UV in the analysis of this compound and related chlorophenols. It is important to note that direct cross-validation data for this compound is limited, and therefore, some of the presented data is based on the analysis of other chlorophenols, which are expected to have similar analytical behavior.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)
Limit of Detection (LOD) < 0.001 µg/L (for other chlorophenols)[1]0.006 - 0.05 mg/L (for other chlorophenols)[2][3]
Limit of Quantitation (LOQ) Not explicitly found for this compound62.5 ng/mL (for 4-chloro-3-methylphenol)[4]
Linearity (R²) > 0.99 (for other chlorophenols)≥ 0.999 (for 4-chloro-3-methylphenol)[4]
Accuracy/Recovery 75% - 125% (for other chlorophenols)[1]> 92% (for 4-chloro-3-methylphenol)[4]
Precision (%RSD) < 10% (for other chlorophenols)[1]< 6% (for 4-chloro-3-methylphenol)[4]

Experimental Workflow

The general workflow for the analysis of this compound by both GC-MS and HPLC-UV involves sample preparation, chromatographic separation, detection, and data analysis. The key difference in the workflow is the potential need for a derivatization step in the GC-MS method to enhance the volatility of the analyte.

Analytical Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 HPLC-UV Analysis cluster_3 Data Processing Sample Collection Sample Collection Extraction Extraction Derivatization (Optional) Derivatization (Optional) Extraction->Derivatization (Optional) For GC-MS HPLC Separation HPLC Separation Extraction->HPLC Separation For HPLC-UV GC Separation GC Separation Derivatization (Optional)->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis UV Detection UV Detection HPLC Separation->UV Detection UV Detection->Data Analysis Reporting Reporting Data Analysis->Reporting

Caption: A generalized workflow for the analysis of this compound.

Experimental Protocols

Below are detailed methodologies for the analysis of this compound using GC-MS and HPLC-UV. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on general procedures for chlorophenol analysis and may require a derivatization step for optimal performance.

1. Sample Preparation and Derivatization (with Acetic Anhydride)

  • Adjust the pH of the aqueous sample to be alkaline (e.g., using a K₂CO₃ buffer).[1]

  • Add acetic anhydride as the derivatizing agent.[1]

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane).[1]

  • Separate the organic layer, dry it (e.g., with anhydrous sodium sulfate), and concentrate it to the desired volume.

2. GC-MS Conditions

  • GC System: Agilent GC coupled to a Mass Spectrometer.

  • Column: A low-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250 - 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1-2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol

This protocol is based on general methods for the analysis of chlorophenols.

1. Sample Preparation

  • For aqueous samples, filtration through a 0.45 µm membrane may be sufficient.

  • For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analyte.

2. HPLC-UV Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may be acidified (e.g., with 0.1% formic acid) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 280-290 nm is likely to be suitable.

  • Injection Volume: 10-20 µL.

Conclusion

Both GC-MS and HPLC-UV are powerful and reliable techniques for the quantitative analysis of this compound. The choice between the two methods depends on the specific requirements of the analysis.

  • GC-MS is the preferred method when very low detection limits are required, and unambiguous identification of the analyte is critical. The potential need for derivatization adds a step to the sample preparation but can significantly enhance sensitivity.

  • HPLC-UV offers a simpler, more direct, and often faster method for the analysis of this compound, especially at higher concentrations. It is a robust and widely accessible technique suitable for routine analysis.

A thorough cross-validation is essential when switching between these methods or when comparing data from different laboratories to ensure the consistency and reliability of the results. This guide provides the foundational information to assist researchers in this process.

References

A Comparative Guide to the Efficacy of 4-Chloro-2,6-dimethylphenol and 2,4-Dichlorophenol as Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-chloro-2,6-dimethylphenol and 2,4-dichlorophenol, evaluating their efficacy as precursors in chemical synthesis. The comparison is supported by experimental data, detailed protocols for key reactions, and visualizations of synthetic pathways to aid in understanding their respective applications and performance.

Introduction

Chlorinated phenols are a critical class of intermediates in the chemical industry, serving as foundational building blocks for a wide range of products, from pharmaceuticals and agrochemicals to advanced polymers. This guide focuses on two specific isomers: 2,4-dichlorophenol (2,4-DCP) and this compound.

2,4-Dichlorophenol is a high-volume industrial chemical primarily used in the synthesis of the widely used herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D). Its synthetic utility is well-documented, with established protocols and high-yield conversions.

The case of This compound is more nuanced. While it is a structural analogue of 2,6-dimethylphenol, it is crucial to note that its non-chlorinated parent, 2,6-dimethylphenol , is the actual precursor for several well-known products, including the antiarrhythmic drug Mexiletine and the high-performance polymer Polyphenylene Oxide (PPO). However, this compound is not merely a less common alternative; it serves a distinct role in specialized polymerization reactions, such as halogen displacement polymerization, which allows for the synthesis of PPO with specific functional end-groups.

This guide will first detail the established, high-efficacy role of 2,4-DCP. It will then explore the synthetic utility of the 2,6-dimethylphenol family, clarifying the roles of both the parent compound and its 4-chloro derivative to provide a comprehensive and accurate comparison for researchers.

Section 1: Efficacy of 2,4-Dichlorophenol as a Precursor

The primary and most significant application of 2,4-dichlorophenol is as the key precursor for the synthesis of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).

Application: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

The synthesis involves the reaction of 2,4-dichlorophenol with a haloacetic acid (typically chloroacetic acid) under basic conditions. This Williamson ether synthesis variant is a robust and industrially optimized process.[1][2]

Data Presentation: Synthesis of 2,4-D
ParameterValueConditionsSource
Yield >97%One-pot condensation, hydrolysis, and acidification.[3]
Purity ~98%Active ingredient content.[3]
Free Phenol 50-100 ppmA measure of reaction completion and purity.[3]
Alternative Yield 94-98%Condensation with haloacetate, followed by hydrolysis.[3]
Alternative Yield Up to 96%Post-chlorination of phenoxyacetic acid.[4]
Experimental Protocol: Synthesis of 2,4-D from 2,4-Dichlorophenol

This protocol is a composite representation based on established industrial methods.[3]

  • Formation of Sodium 2,4-Dichlorophenoxide: In a suitable reactor, 2,4-dichlorophenol is dissolved in water. An aqueous solution of sodium hydroxide is added to form the sodium salt of the phenol.

  • Condensation Reaction: A solution of sodium chloroacetate (prepared by neutralizing chloroacetic acid with sodium hydroxide) is added to the reactor. The mixture is heated under controlled temperature and pressure to facilitate the condensation reaction. A phase-transfer catalyst or other catalysts like Na₂O/SiO₂ may be used to improve the conversion rate.

  • Hydrolysis (if applicable): If a haloacetate ester (e.g., methyl chloroacetate) is used instead of the acid, a subsequent hydrolysis step with sodium hydroxide is required to convert the ester intermediate to the sodium salt of 2,4-D.[3]

  • Acidification: After the reaction is complete, the mixture is cooled. Concentrated hydrochloric acid is then slowly added to the aqueous solution of sodium 2,4-dichlorophenoxyacetate until the pH reaches 1-2.

  • Isolation and Purification: The precipitated 2,4-D is isolated by filtration, washed with water to remove inorganic salts, and dried to yield the final product.

Visualization: Synthesis of 2,4-D

G cluster_reactants Reactants cluster_process Process 2_4_DCP 2,4-Dichlorophenol Phenoxide Formation of Sodium 2,4-Dichlorophenoxide 2_4_DCP->Phenoxide CAA Chloroacetic Acid Condensation Condensation Reaction (Williamson Ether Synthesis) CAA->Condensation NaOH Sodium Hydroxide NaOH->Phenoxide Phenoxide->Condensation Acidification Acidification (with HCl) Condensation->Acidification Product 2,4-Dichlorophenoxyacetic Acid (2,4-D) Acidification->Product

Caption: Workflow for the synthesis of 2,4-D from 2,4-dichlorophenol.

Section 2: Efficacy of the 2,6-Dimethylphenol Family as Precursors

To accurately assess the role of this compound, it is essential to first understand the synthetic applications of its more common, non-chlorinated parent compound, 2,6-dimethylphenol.

Precursor: 2,6-Dimethylphenol (Parent Compound)

2,6-Dimethylphenol is a versatile intermediate for several high-value products.

2,6-Dimethylphenol is the key starting material for the synthesis of the Class Ib antiarrhythmic drug, Mexiletine.[5] The synthesis typically begins with a Williamson ether synthesis, followed by conversion of a ketone to an amine.[6][7]

Intermediate ProductYieldPrecursorsSource
1-(2,6-dimethylphenoxy)propan-2-oneNot specified, but process is established2,6-dimethylphenol, Chloroacetone[7][8]
1-(2',6'-dimethylphenoxy)-2-propane oximeGood yield and purity1-(2,6-dimethylphenoxy)propan-2-one, Hydroxylamine HCl[7]
Mexiletine BaseNot specifiedReduction of the oxime[7]

This protocol is based on common synthetic routes described in the literature.[6][7][8]

  • Etherification: 2,6-Dimethylphenol is reacted with chloroacetone in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF). This reaction forms the ether ketone intermediate, 1-(2,6-dimethylphenoxy)propan-2-one.[7][8]

  • Oximation: The resulting ketone intermediate is then reacted with hydroxylamine hydrochloride in a suitable solvent with a base to form 1-(2',6'-dimethylphenoxy)-2-propane oxime.[7]

  • Reduction: The oxime is reduced to the primary amine, Mexiletine base. This can be achieved through various methods, including catalytic hydrogenation or using complex metal hydrides.

  • Salt Formation: The Mexiletine base is treated with hydrochloric acid (e.g., gaseous HCl in ether) to form the stable and pharmaceutically used Mexiletine Hydrochloride salt.[6]

G DMP 2,6-Dimethylphenol Etherification Etherification DMP->Etherification Chloroacetone Chloroacetone Chloroacetone->Etherification Hydroxylamine Hydroxylamine HCl Oximation Oximation Hydroxylamine->Oximation Reducer Reducing Agent (e.g., H₂, Catalyst) Reduction Reduction Reducer->Reduction HCl HCl Salt Salt Formation HCl->Salt Ketone 1-(2,6-dimethylphenoxy) propan-2-one Etherification->Ketone Oxime 1-(2',6'-dimethylphenoxy) -2-propane oxime Oximation->Oxime Base Mexiletine Base Reduction->Base Product Mexiletine HCl Salt->Product Ketone->Oximation Oxime->Reduction Base->Salt

Caption: Multi-step synthesis of Mexiletine from 2,6-dimethylphenol.

2,6-Dimethylphenol is the monomer used for the production of PPO (also known as PPE), a high-performance thermoplastic. The most common method is oxidative coupling polymerization.[9][10]

ParameterValueConditionsSource
Yield 95%Cu-N,N-dibutylethylenediamine catalyst, aqueous-chloroform biphasic mixture.[9]
Molecular Weight (Mn) 48,000 g/mol Same as above.[9]
Reaction Time 24 hCu-EDTA catalyst, aqueous solution at 50°C.[11]
Molecular Weight (Mn) 2,700 - 7,500 g/mol Varies with comonomer ratio.[9]
Precursor: this compound

While not the standard monomer, this compound can be used to synthesize PPO through an alternative route known as halogen displacement polymerization. This method is particularly useful for producing polymers with controlled molecular weights and specific end-groups.[12]

In this reaction, the phenoxide ion of a chain initiator attacks the 4-position of the chlorinated monomer, displacing the chloride ion and forming an ether linkage. The reaction propagates as the new terminal phenoxide attacks another monomer molecule. This is a type of chain-growth polycondensation.

(Note: Data from the closely related 4-bromo-2,6-dimethylphenol is used as a representative example due to the scarcity of data for the 4-chloro analogue. The principle and mechanism are analogous.)

ParameterProduct FeatureConditionsSource
Polymerization Type Living PolymerizationPhase Transfer Catalysis (PTC) with a chain initiator.[12]
Molecular Weight (Mn) Controlled by monomer/initiator ratioCan be varied to produce polymers of different lengths.[12]
End Groups One phenolic end group per chainDetermined by the initiator and termination steps.[12]

This protocol is adapted from the phase-transfer-catalyzed polymerization of 4-bromo-2,6-dimethylphenol.[12]

  • Initiation: The polymerization is initiated by a phenol that can form a terminal group, such as 2,4,6-trimethylphenol.

  • Reaction Setup: this compound (monomer), the initiator phenol, a phase-transfer catalyst (e.g., a quaternary ammonium salt), and a base (e.g., aqueous NaOH) are combined in a suitable organic solvent (e.g., chlorobenzene).

  • Polymerization: The reaction mixture is stirred vigorously at a controlled temperature. The phenoxide of the initiator attacks the monomer, displacing the chloride and propagating the chain.

  • Termination & Isolation: The reaction is terminated by acidification. The polymer is then precipitated in a non-solvent like methanol, filtered, and dried to yield PPO with a defined end-group from the initiator.

G Monomer This compound Attack Nucleophilic Attack & Chloride Displacement Monomer->Attack Initiator Initiator (e.g., 2,4,6-Trimethylphenol) Activation Initiator Activation (Phenoxide Formation) Initiator->Activation Catalyst Phase Transfer Catalyst + Base (NaOH) Catalyst->Activation Activation->Attack Propagation Chain Propagation Attack->Propagation Repeat n times Propagation->Attack Product PPO with Defined End-Group Propagation->Product

Caption: Synthesis of PPO from this compound via halogen displacement.

Comparative Summary and Conclusion

Feature2,4-DichlorophenolThis compound
Primary Application High-volume precursor for the herbicide 2,4-D.Precursor for Polyphenylene Oxide (PPO) via specialized halogen displacement polymerization.
Industrial Scale Very large scale, well-established global production.Niche application; its parent compound, 2,6-dimethylphenol, is used on a much larger scale.
Reaction Efficacy High yields (>97%) and high purity (>98%) are consistently achievable in its primary application.The process allows for high control over polymer molecular weight and end-group functionality.
Key Reaction Type Nucleophilic substitution (Williamson ether synthesis).Nucleophilic aromatic substitution (halogen displacement) in a polycondensation reaction.
Versatility Primarily dedicated to the synthesis of 2,4-D and related phenoxy herbicides.Limited known applications, mainly in polymer chemistry for producing functionalized PPO.

Conversely, This compound serves a more specialized role. While its non-chlorinated parent, 2,6-dimethylphenol , is the workhorse for major products like Mexiletine and conventionally produced PPO, the 4-chloro derivative offers an alternative route in polymer science. Its efficacy lies not in bulk production but in the precise control it offers over polymer architecture, making it a valuable tool for researchers developing advanced materials with tailored properties. For professionals in drug development, 2,6-dimethylphenol remains the far more relevant precursor.

References

Comparative study of the environmental impact of different chlorinated phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of different chlorinated phenols. Chlorinated phenols are a class of aromatic organic compounds that have been widely used as biocides, pesticides, and wood preservatives.[1][2] Due to their persistence and toxicity, they have become significant environmental pollutants.[1][3] This document summarizes key data on their toxicity to aquatic life and their persistence in the environment, provides detailed experimental protocols for their assessment, and illustrates a key toxicity pathway.

Data Presentation: A Comparative Overview

The environmental impact of chlorinated phenols generally increases with the degree of chlorination. Higher chlorinated phenols tend to be more toxic to aquatic organisms and more resistant to biodegradation.[4][5] The following table summarizes the acute toxicity (LC50) of various chlorinated phenols to different aquatic species and their biodegradability.

Chlorinated PhenolChemical FormulaDegree of ChlorinationOrganismExposure Time (hours)LC50 (µg/L)Biodegradation Half-Life
Monochlorophenols
2-ChlorophenolC₆H₅ClO1Daphnia magna (Water flea)482,580[3]Hours to days[6]
4-ChlorophenolC₆H₅ClO1Pimephales promelas (Fathead minnow)96>10,000[4]Readily biodegradable[5]
Dichlorophenols
2,4-DichlorophenolC₆H₄Cl₂O2Oncorhynchus mykiss (Rainbow trout)961,500[4]Weeks to months[6]
2,6-DichlorophenolC₆H₄Cl₂O2Daphnia magna (Water flea)482,600[4]Moderately persistent
Trichlorophenols
2,4,5-TrichlorophenolC₆H₃Cl₃O3Pimephales promelas (Fathead minnow)96390[4]Months
2,4,6-TrichlorophenolC₆H₃Cl₃O3Oncorhynchus mykiss (Rainbow trout)96240[4]Months to years
Tetrachlorophenols
2,3,4,6-TetrachlorophenolC₆H₂Cl₄O4Pimephales promelas (Fathead minnow)96170[4]Persistent
Pentachlorophenol
Pentachlorophenol (PCP)C₆HCl₅O5Oncorhynchus mykiss (Rainbow trout)9660[3]Very persistent

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of the environmental impact of chlorinated phenols. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aquatic Toxicity Testing

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 2, Effects on Biotic Systems.[4][7]

Objective: To determine the acute toxicity (LC50) of a chlorinated phenol to a representative aquatic species (e.g., Daphnia magna).

Materials:

  • Test substance (chlorinated phenol)

  • Reconstituted freshwater (as per OECD guidelines)

  • Daphnia magna neonates (<24 hours old)

  • Glass test vessels

  • Pipettes and other standard laboratory equipment

  • Microscope

Procedure:

  • Preparation of Test Solutions: Prepare a series of at least five concentrations of the test substance in reconstituted freshwater. A geometric series of concentrations is recommended. Also, prepare a control group with only reconstituted freshwater.

  • Test Organisms: Acclimatize the Daphnia magna to the test conditions for at least 24 hours. Select healthy, active neonates for the test.

  • Test Setup: Add 10 Daphnia neonates to each test vessel containing the prepared test solutions and the control. Use at least two replicates for each concentration and the control.

  • Incubation: Incubate the test vessels for 48 hours at 20 ± 1°C with a 16:8 hour light:dark photoperiod. Do not feed the organisms during the test.

  • Observation: Observe the daphnids for immobilization at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: Calculate the LC50 value and its 95% confidence limits using probit analysis or another appropriate statistical method.

Biodegradation Assessment

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 3, Environmental Fate and Behaviour (e.g., OECD 301: Ready Biodegradability).[1][8]

Objective: To assess the ready biodegradability of a chlorinated phenol in an aerobic aqueous medium.

Materials:

  • Test substance (chlorinated phenol)

  • Mineral medium (as specified in OECD 301)

  • Activated sludge from a domestic wastewater treatment plant (as inoculum)

  • Apparatus for measuring oxygen consumption or carbon dioxide production (e.g., respirometer)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Test Medium: Prepare the mineral medium and add the test substance at a known concentration (e.g., 2-10 mg/L of organic carbon).

  • Inoculum: Prepare the activated sludge inoculum by washing and resuspending it in the mineral medium. The final concentration of the inoculum in the test medium should be around 30 mg/L suspended solids.

  • Test Setup: Add the inoculated medium to the respirometer flasks. Include a control with inoculum but no test substance, and a reference compound (e.g., sodium benzoate) to check the viability of the inoculum. A toxicity control containing both the test substance and the reference compound should also be included.

  • Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: Measure the oxygen consumption or carbon dioxide evolution over the 28-day period.

  • Data Analysis: Calculate the percentage of biodegradation by comparing the measured oxygen consumption or CO2 production with the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) of the test substance. A substance is considered readily biodegradable if it reaches the pass level of >60% ThOD or >70% DOC removal within a 10-day window during the 28-day test.[2]

Mandatory Visualization

The toxicity of chlorinated phenols is often linked to the induction of oxidative stress, which can lead to cellular damage and apoptosis (programmed cell death).[9] The following diagram illustrates a simplified signaling pathway of chlorophenol-induced oxidative stress and apoptosis.

Chlorophenol_Toxicity_Pathway cluster_cell Cell CP Chlorinated Phenol ROS Reactive Oxygen Species (ROS) Production CP->ROS Mitochondria Mitochondria ROS->Mitochondria Mitochondrial Damage Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak triggers Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation activates Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

A Comparative Guide to Inter-Laboratory Analysis of 4-Chloro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Preface: This guide provides a comparative overview of analytical methodologies for the quantification of 4-Chloro-2,6-dimethylphenol. While a dedicated, publicly available inter-laboratory comparison study for this compound is not widely documented, this guide synthesizes performance data from validated methods for chlorinated phenols to present a comparative perspective. The principles and techniques discussed are fundamental for the validation and cross-laboratory evaluation of this compound analysis, providing a valuable resource for researchers, scientists, and drug development professionals.

Data Presentation: Performance of Analytical Methods

The following table summarizes the typical performance characteristics of two common analytical methods for the quantification of this compound. The data is compiled from single-laboratory validation studies of closely related phenolic compounds and represents expected performance benchmarks.

Performance ParameterMethod A: Gas Chromatography-Mass Spectrometry (GC-MS)Method B: High-Performance Liquid Chromatography (HPLC) with UV Detection
Linearity Range 0.1 - 100 µg/L0.05 - 50 mg/L
Limit of Detection (LOD) 0.05 µg/L10 µg/L
Limit of Quantification (LOQ) 0.1 µg/L30 µg/L
Mean Recovery (%) 85 - 110%90 - 105%
Precision (RSD %) < 15%< 10%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established EPA methods for the analysis of phenols in water and solid waste.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Acidify the aqueous sample (1 L) to a pH < 2 with sulfuric acid.

  • Spike the sample with a surrogate standard.

  • Serially extract the sample three times with 60 mL of dichloromethane in a separatory funnel.

  • Combine the organic layers and dry by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL using a Kuderna-Danish (K-D) apparatus.

2. Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer detector (GC-MS).

3. GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: 50-300 m/z.

5. Quantification:

  • Prepare a multi-point calibration curve (typically 5-7 levels) from a certified reference standard of this compound.

  • Identify the target analyte by its retention time and mass spectrum.

  • Quantify using the peak area of a characteristic ion and compare it to the calibration curve.

Method B: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is adapted from validated methods for the analysis of chlorophenols in aqueous samples.[2][3]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Acidify the water sample (500 mL) to pH < 2 with hydrochloric acid.

  • Condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of acidified water.

  • Load the sample onto the cartridge at a flow rate of 10 mL/min.

  • Wash the cartridge with 5 mL of acidified water.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

2. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) detector.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

4. Detection:

  • Monitor the absorbance at a wavelength of 280 nm.

5. Quantification:

  • Prepare a calibration curve from standard solutions of this compound.

  • Identify the analyte based on its retention time compared to the standard.

  • Quantify the analyte by comparing its peak area to the calibration curve.

Mandatory Visualization

The following diagram illustrates a generalized workflow for an inter-laboratory comparison study, from the distribution of test materials to the final statistical evaluation of the results.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation A Preparation of Homogeneous Test Material B Characterization & Stability Testing of Material A->B C Distribution of Samples to Participating Laboratories B->C D Analysis of Samples by Each Laboratory C->D E Submission of Results to Coordinator D->E F Statistical Analysis of Submitted Data E->F G Calculation of Z-Scores and Performance Metrics F->G H Issuance of Final Report G->H

Caption: Workflow of a typical inter-laboratory comparison study.

References

Navigating the Separation of Chloroxylenol Isomers: A Guide to GC Column Performance

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of quality control and impurity profiling for the widely used antiseptic, chloroxylenol (4-chloro-3,5-dimethylphenol), is the effective separation of its isomers. Gas chromatography (GC) stands as a primary analytical technique for this purpose, with the choice of GC column being paramount to achieving the desired resolution and accuracy. This guide provides a comparative overview of different GC columns for the separation of chloroxylenol and its key isomers, supported by available experimental data and detailed methodologies.

The primary isomeric impurity of concern is 2-chloro-3,5-dimethylphenol, also known as Chloroxylenol Related Compound A.[1] The structural similarity between this isomer and the parent compound necessitates a chromatographic system with sufficient selectivity to ensure baseline separation. This is crucial for accurate quantification and to meet regulatory requirements.

Comparative Performance of GC Columns

GC Column TypeStationary PhaseTypical ApplicationPerformance Characteristics
Packed Column (USP Method) 3% Phase G16 on Support S1AOfficial USP monograph method for related compounds testing in chloroxylenol.[2]Provides a resolution of not less than 4.5 between 3,5-dimethylphenol and 2-chloro-3,5-dimethylphenol.[2]
Polar Capillary Column Polyethylene Glycol (e.g., Carbowax, SP-1000)Suggested for enhanced separation of chloroxylenol isomers.[3]Expected to provide better separation of isomers compared to non-polar phases due to differences in polarity.[3]
Non-Polar Capillary Column e.g., DB-1, DB-5General purpose analysis.May require derivatization (e.g., with BSTFA) to achieve adequate separation of isomers.[3]
Cyclodextrin-based Capillary Column e.g., α-DEX 120Separation of various phenol isomers.[4]Demonstrates the potential for resolving structurally similar phenolic compounds, including chloro-methylphenols.[4]

Experimental Protocols

Detailed experimental conditions are crucial for reproducible and reliable results. The following protocols are based on established methods for the analysis of chloroxylenol and its related compounds.

USP Method for Related Compounds

This method utilizes a packed GC column and is the official method for testing related compounds in chloroxylenol.

  • Instrumentation: Gas chromatograph equipped with a flame-ionization detector (FID).[2]

  • Column: 4-mm x 1.8-m column packed with 3% phase G16 on support S1A.[2]

  • Temperatures:

    • Injection Port: 200°C[2]

    • Detector Block: 200°C[2]

    • Column: 180°C[2]

  • Carrier Gas: Dry nitrogen at a flow rate of approximately 30 mL per minute.[2]

  • System Suitability: The resolution between 3,5-dimethylphenol and chloroxylenol related compound A must be not less than 4.5.[2]

Illustrative Capillary GC-FID Method for Impurity Profiling

This method is suitable for the impurity profiling of chloroxylenol, including its isomers, using a capillary column.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).[1]

  • Column: A capillary column is utilized (specific phase not detailed in the source, but a mid-polar phase is generally suitable for phenol analysis).[1]

  • Sample Preparation:

    • Prepare a standard solution of Chloroxylenol RS and individual stock solutions of the impurities (including 2-chloro-3,5-dimethylphenol) in toluene.[1]

    • A spiked standard solution can be prepared for method validation to determine retention times and response factors.[1]

  • System Suitability:

    • Resolution: The resolution between the parachlorophenol peak and the chloroxylenol peak should be not less than 5.0.[1]

    • Tailing Factor: The tailing factor for the chloroxylenol peak should not be more than 1.5.[1]

    • Relative Standard Deviation (RSD): The RSD for replicate injections of the Standard Solution should not be more than 1.5%.[1]

  • Illustrative Retention Data:

    • Chloroxylenol: ~ 11.2 min[1]

    • 2-Chloro-3,5-dimethylphenol: ~ 12.1 min[1]

Experimental Workflow for GC Analysis of Chloroxylenol Isomers

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Chloroxylenol Sample Dissolution Dissolution & Dilution Sample->Dissolution Standard Isomer Standard (e.g., 2-chloro-3,5-dimethylphenol) Standard->Dissolution Solvent Solvent (e.g., Toluene) Solvent->Dissolution FinalSample FinalSample Dissolution->FinalSample Prepared Sample Injection Injection FinalSample->Injection Column GC Column (e.g., Packed or Capillary) Injection->Column Vaporization Detection FID Detector Column->Detection Separation Chromatogram Chromatogram Generation Detection->Chromatogram PeakIntegration PeakIntegration Chromatogram->PeakIntegration Peak Identification & Integration SystemSuitability System Suitability Check (Resolution, Tailing Factor) Chromatogram->SystemSuitability Performance Evaluation Quantification Quantification of Isomers PeakIntegration->Quantification

Caption: Workflow for the GC analysis of chloroxylenol isomers.

Conclusion

The successful separation of chloroxylenol isomers by gas chromatography is highly dependent on the appropriate selection of the GC column. The official USP method relies on a packed column with a G16 stationary phase, which has proven to be effective in resolving the key isomer, 2-chloro-3,5-dimethylphenol. For more flexibility and potentially higher efficiency, capillary columns with polar stationary phases, such as those based on polyethylene glycol, are recommended. Non-polar columns may be used but might necessitate derivatization to achieve the required separation. For challenging separations, exploring columns with unique selectivities, such as cyclodextrin-based phases, could provide a viable solution. Researchers and drug development professionals should carefully consider the specific requirements of their analysis, including the required resolution and the matrix of the sample, when selecting a GC column for the analysis of chloroxylenol and its isomers. Validation of the chosen method is essential to ensure its accuracy, precision, and reliability.

References

Assessing the Purity of Synthesized 4-Chloro-2,6-dimethylphenol: A Comparative Guide to Titration and Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates like 4-Chloro-2,6-dimethylphenol is paramount. This guide provides an objective comparison of two common analytical techniques for purity assessment: non-aqueous potentiometric titration and gas chromatography. We will delve into the experimental protocols for each method and present a comparative analysis of their performance based on key analytical parameters.

Introduction to Purity Assessment of this compound

This compound is a substituted phenol with potential applications in the synthesis of various pharmaceutical and chemical compounds. The presence of impurities can significantly impact the safety, efficacy, and stability of the final product. Therefore, robust analytical methods are required to accurately quantify the purity of the synthesized compound and to identify and quantify any process-related impurities or degradation products.

This guide will explore two distinct approaches for this purpose: a classical titrimetric method and a modern chromatographic technique. Non-aqueous potentiometric titration offers a cost-effective and straightforward way to determine the overall acidic content, which in a purified sample, corresponds to the concentration of the phenolic analyte. In contrast, gas chromatography provides a more detailed impurity profile, separating the main component from other volatile substances.

Comparative Analysis: Titration vs. Gas Chromatography

The choice between titration and gas chromatography for purity analysis depends on several factors, including the specific information required (overall purity vs. impurity profile), available equipment, and the desired level of sensitivity and specificity.

ParameterNon-Aqueous Potentiometric TitrationGas Chromatography (GC-FID)
Principle Acid-base neutralization reaction in a non-aqueous solvent.Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.
Information Obtained Overall purity based on the total acidic content.Purity based on the relative peak area of the main component and provides an impurity profile.
Specificity Not specific for this compound; titrates all acidic impurities.Highly specific for this compound and can separate it from structurally similar impurities.
Sensitivity Typically in the milligram range.Can detect impurities at parts-per-million (ppm) levels.
Precision High precision is achievable with modern autotitrators.[1]Generally good, but can be influenced by injection technique and instrument stability.
Accuracy Can be highly accurate if the sample is free of other acidic or basic impurities.Accuracy is dependent on the response factor of the impurities relative to the main component.
Analysis Time Relatively fast, typically 5-10 minutes per sample.Longer analysis time, including column equilibration and run time (typically 15-30 minutes).
Cost Lower initial instrument cost and less expensive consumables.Higher initial instrument cost and ongoing expenses for gases, columns, and other consumables.
Ease of Use Relatively simple procedure, especially with automated systems.Requires more specialized training for method development, operation, and data analysis.

Experimental Protocols

Non-Aqueous Potentiometric Titration

This method is suitable for the assay of weakly acidic compounds like phenols that do not give a sharp endpoint in aqueous solutions.[2][3][4][5][6]

Instrumentation and Reagents:

  • Automatic potentiometric titrator with a glass pH electrode and a reference electrode (e.g., Ag/AgCl).

  • Burette (10 mL or 20 mL).

  • Analytical balance.

  • Solvent: Anhydrous dimethylformamide (DMF) or a similar aprotic solvent.

  • Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAH) in isopropanol.

  • Standard: Benzoic acid (primary standard).

Procedure:

  • Standardization of Titrant:

    • Accurately weigh about 0.1 g of benzoic acid and dissolve it in 50 mL of DMF.

    • Titrate with the 0.1 M TBAH solution potentiometrically.

    • Determine the endpoint from the inflection point of the titration curve.

    • Calculate the exact molarity of the TBAH solution.

  • Sample Analysis:

    • Accurately weigh approximately 0.2 g of the synthesized this compound and dissolve it in 50 mL of DMF.

    • Titrate with the standardized 0.1 M TBAH solution potentiometrically.

    • Record the volume of titrant required to reach the endpoint.

  • Calculation of Purity:

    • Purity (%) = (V × M × MW) / (W × 10)

      • V = Volume of TBAH solution used (mL)

      • M = Molarity of TBAH solution (mol/L)

      • MW = Molecular weight of this compound (156.61 g/mol )

      • W = Weight of the sample (g)

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is based on the principles outlined in EPA Method 8041A for the analysis of phenols by gas chromatography.[7][8] It is suitable for separating and quantifying volatile organic compounds.

Instrumentation and Reagents:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary GC column: A non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5) or a polyethylene glycol (e.g., Carbowax) column is suitable for phenol analysis. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.[9]

  • Carrier gas: Helium or Nitrogen at a constant flow rate.

  • Injector: Split/splitless injector.

  • Solvent: High-purity acetone or methylene chloride.

  • Reference Standard: A certified reference standard of this compound.

Procedure:

  • Preparation of Standard Solution:

    • Accurately weigh about 100 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent. This gives a concentration of approximately 1 mg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh about 100 mg of the synthesized this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the same solvent.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Final hold: 5 minutes at 220 °C.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis:

    • Inject the standard solution to determine the retention time of this compound.

    • Inject the sample solution.

    • Identify the peak corresponding to this compound in the sample chromatogram based on the retention time.

  • Calculation of Purity:

    • Purity (%) = (Area of main peak / Total area of all peaks) × 100

Visualization of Experimental Workflows

TitrationWorkflow cluster_titrant Titrant Standardization cluster_sample Sample Analysis cluster_calc Purity Calculation T1 Weigh Benzoic Acid T2 Dissolve in DMF T1->T2 T3 Titrate with TBAH T2->T3 T4 Calculate Molarity T3->T4 S3 Titrate with Standardized TBAH S1 Weigh Synthesized This compound S2 Dissolve in DMF S1->S2 S2->S3 S4 Record Titrant Volume S3->S4 C1 Purity (%) = (V × M × MW) / (W × 10) S4->C1

Caption: Workflow for Purity Assessment by Titration.

ChromatographyWorkflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_calc Purity Calculation P1 Prepare Standard Solution (1 mg/mL) A2 Inject Standard P2 Prepare Sample Solution (1 mg/mL) A3 Inject Sample A1 Set GC Conditions A1->A2 A2->A3 A4 Record Chromatograms A3->A4 C1 Purity (%) = (Area_main / Area_total) × 100 A4->C1

Caption: Workflow for Purity Assessment by GC-FID.

Conclusion

Both non-aqueous potentiometric titration and gas chromatography are valuable techniques for assessing the purity of synthesized this compound. Titration offers a rapid, cost-effective method for determining overall purity, making it suitable for routine quality control where the impurity profile is well-characterized and does not contain other acidic components.

In contrast, gas chromatography provides a more comprehensive analysis, offering the ability to separate and quantify individual impurities. This makes GC the preferred method during process development, for troubleshooting, and when a detailed understanding of the impurity profile is required. The choice of method should be guided by the specific analytical needs, available resources, and the stage of drug development or chemical production.

References

A Comparative Guide to the Biocidal Activity of 4-Chloro-2,6-dimethylphenol and 4-Chloro-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biocidal activities of two isomeric compounds: 4-Chloro-2,6-dimethylphenol and 4-chloro-3,5-dimethylphenol. While extensive data is available for 4-chloro-3,5-dimethylphenol, a widely used biocide also known as chloroxylenol or PCMX, there is a notable scarcity of publicly available research on the specific biocidal efficacy of this compound. This guide summarizes the existing data for 4-chloro-3,5-dimethylphenol and provides a theoretical comparison for this compound based on established principles of structure-activity relationships in phenolic compounds.

Chemical Structures and Properties

A clear understanding of the chemical structures of these isomers is fundamental to comprehending their potential differences in biocidal activity.

FeatureThis compound4-chloro-3,5-dimethylphenol (Chloroxylenol/PCMX)
Chemical Structure
CAS Number 1123-63-388-04-0[1]
Molecular Formula C₈H₉ClO[1]C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [1]156.61 g/mol [2]
Appearance Information not readily availableWhite to off-white crystalline solid[2]
Solubility in Water Information not readily availableSlightly soluble[3]

Biocidal Activity: A Comparative Overview

4-chloro-3,5-dimethylphenol (PCMX) is a well-documented broad-spectrum antimicrobial agent effective against a wide range of microorganisms.[3][4] Its efficacy is particularly pronounced against Gram-positive bacteria.[1][2] It is also effective against fungi, algae, and some viruses.[3][5]

Quantitative Biocidal Data for 4-chloro-3,5-dimethylphenol (PCMX)

Due to the lack of specific experimental data for this compound, a direct quantitative comparison is not possible at this time. The following table summarizes known information for PCMX.

Microorganism TypeEfficacy of 4-chloro-3,5-dimethylphenol (PCMX)
Gram-positive bacteria Generally highly effective.[1][2]
Gram-negative bacteria Less effective compared to Gram-positive bacteria.[1][6]
Fungi and Molds Effective.[3]
Viruses Effective against some viruses.[3]
Bacterial Spores Generally ineffective.[1][6]

Mechanism of Action

The primary mechanism of biocidal action for phenolic compounds like 4-chloro-3,5-dimethylphenol involves the disruption of the microbial cell membrane.[2][4] The hydroxyl (-OH) group on the phenol ring is believed to interact with proteins in the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.[1] At higher concentrations, phenolic compounds can cause the coagulation of proteins and nucleic acids within the cytoplasm, leading to rapid cell death.[3] It is also suggested that they can inhibit essential enzyme functions.[2]

While a specific signaling pathway is not applicable in the traditional sense for a non-specific biocide, the logical flow of its mechanism can be visualized.

Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Biocide Phenolic Biocide (e.g., 4-chloro-3,5-dimethylphenol) Membrane Cell Membrane Proteins Biocide->Membrane Binds to Enzymes Intracellular Enzymes & Nucleic Acids Biocide->Enzymes Enters cell and interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death Inactivation Enzyme Inactivation & Protein Coagulation Enzymes->Inactivation Inactivation->Death

Fig. 1: Conceptual workflow of the biocidal action of phenolic compounds.

Experimental Protocols

The determination of a compound's biocidal activity typically involves standardized in vitro assays to measure its effect on microbial growth. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Broth Microdilution Method for MIC Determination

This is a common method for determining the MIC of an antimicrobial agent against bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Prep_Culture Prepare standardized bacterial inoculum Inoculate Inoculate microplate wells containing compound dilutions with bacterial suspension Prep_Culture->Inoculate Prep_Compound Prepare serial dilutions of test compound Prep_Compound->Inoculate Controls Include positive (no compound) and negative (no bacteria) controls Inoculate->Controls Set up alongside Incubate Incubate microplate at optimal temperature and time Inoculate->Incubate Controls->Incubate Observe Visually or spectrophotometrically assess for bacterial growth Incubate->Observe Determine_MIC Identify the lowest concentration with no visible growth (MIC) Observe->Determine_MIC

Fig. 2: General experimental workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Materials: A standardized suspension of the target microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth). Serial dilutions of the test compounds (this compound and 4-chloro-3,5-dimethylphenol) are prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing a specific concentration of the test compound is inoculated with the standardized microbial suspension. Control wells are included: a positive control (microorganisms and broth, no compound) and a negative control (broth only).

  • Incubation: The microtiter plate is incubated under optimal conditions (e.g., 37°C for 24 hours for most bacteria).

  • Determination of MIC: After incubation, the wells are examined for visible turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Conclusion

4-chloro-3,5-dimethylphenol (PCMX) is a well-established biocide with a broad spectrum of activity, primarily acting through the disruption of microbial cell membranes. Its efficacy, particularly against Gram-positive bacteria, has led to its widespread use in various disinfectant and antiseptic applications.

The biocidal properties of this compound are not well-documented in publicly available literature, precluding a direct, data-driven comparison. Based on its chemical structure as a chlorinated phenol, it is expected to exhibit antimicrobial activity. However, the specific potency and spectrum of this activity would need to be determined through empirical testing using standardized protocols such as the broth microdilution method to ascertain its Minimum Inhibitory Concentration against a panel of relevant microorganisms. Further research is warranted to elucidate the biocidal profile of this compound and to enable a comprehensive comparison with its widely used isomer, 4-chloro-3,5-dimethylphenol.

References

Safety Operating Guide

Navigating the Disposal of 4-Chloro-2,6-dimethylphenol: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, in-depth procedural overview for the safe and compliant disposal of 4-Chloro-2,6-dimethylphenol, a compound frequently utilized in various synthetic pathways. Our focus is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a self-validating system of safety within your laboratory.

Immediate Safety and Hazard Recognition: The First Line of Defense

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This chlorinated phenol derivative presents multiple risks that dictate our handling and disposal strategy.

Hazard Profile:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause irritation to the skin, eyes, and respiratory system.[1][2][3]

  • Environmental Hazard: Very toxic to aquatic life.[2] Uncontrolled release into the environment must be strictly avoided.

  • Combustibility: While not considered a significant fire risk, containers may burn, emitting poisonous and corrosive fumes, including hydrogen chloride gas, carbon monoxide, and carbon dioxide.[1][2]

This hazard profile necessitates a cautious and well-planned approach to disposal, beginning with the implementation of appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE) and Engineering Controls: A Non-Negotiable Standard

All handling and disposal procedures for this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][4] The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can be harmful.[3] Gloves must be inspected before use and properly removed and discarded after handling.
Body Protection A lab coat or chemical-resistant apron.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Required when handling large quantities or in situations where ventilation is inadequate to control airborne concentrations.

The Disposal Pathway: A Step-by-Step Procedural Guide

The appropriate disposal route for this compound is dictated by the quantity of waste, its physical state (solid or in solution), and the specific regulations governing your institution and locality. The following decision-making workflow provides a structured approach to its disposal.

DisposalWorkflow start Waste this compound spill Small Spill (<1g) start->spill bulk Bulk Waste (>1g or Contaminated Materials) start->bulk cleanup Spill Cleanup Procedure spill->cleanup Yes package_bulk Package in a Labeled, Sealed Container as Hazardous Waste bulk->package_bulk Yes package_spill Package in a Labeled, Sealed Container cleanup->package_spill waste_stream Determine EPA Hazardous Waste Code package_spill->waste_stream package_bulk->waste_stream disposal_options Evaluate Disposal Options waste_stream->disposal_options incineration High-Temperature Incineration (Preferred) disposal_options->incineration Available & Permitted landfill Hazardous Waste Landfill (Alternative) disposal_options->landfill Incineration Not Feasible end Final Disposal by Licensed Contractor incineration->end landfill->end

Caption: Decision workflow for the disposal of this compound.

Step 1: Spill Control and Containment (For Small Spills)

In the event of a small spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, restrict access to the immediate vicinity of the spill.[3]

  • Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.

  • Containment: For solid spills, carefully sweep or scoop the material, avoiding dust generation.[2] For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.

  • Collection: Place the contained material and any contaminated cleaning supplies into a suitable, sealable container.[3][5]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

Step 2: Packaging and Labeling of Waste

Proper packaging and labeling are mandated by regulatory bodies to ensure safe transport and disposal.

  • Container Selection: Use a robust, leak-proof container that is compatible with this compound. The original container, if in good condition, is often a suitable choice.[6]

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container.[4][6] The label must clearly identify the contents as "Waste this compound" and include the approximate concentration and quantity.

  • Segregation: Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[5][7]

Step 3: Hazardous Waste Classification

Chemical waste generators are legally required to classify their waste to ensure it is managed correctly.[5] While there is no specific EPA hazardous waste code solely for this compound, it would likely be classified under one of the following based on its chemical properties and the process that generated the waste:

  • F-listed wastes: These are wastes from non-specific sources. Wastes from the production or manufacturing use of tri- or tetrachlorophenols are listed under codes such as F020 and F023.[2][3][8] Discarded unused formulations of tri-, tetra-, or pentachlorophenol fall under F027.[2][3]

  • U-listed wastes: These are discarded commercial chemical products. While this compound is not specifically listed, related compounds like 2,4-Dichlorophenol (U081) and 2,4-Dimethylphenol (U101) are.[2]

  • Characteristic Wastes: The waste may also be classified based on its characteristics, such as toxicity (D-codes).

Consult with your institution's Environmental Health and Safety (EHS) department to determine the precise waste code(s) applicable in your situation.

Step 4: Final Disposal by a Licensed Contractor

The final disposal of this compound must be conducted by a licensed hazardous waste management company. The two primary disposal methods are incineration and landfilling.

High-Temperature Incineration (Preferred Method)

Incineration is the preferred method for the disposal of chlorinated organic compounds.[8]

  • Mechanism: Thermal oxidizer systems are designed for the complete combustion of chlorinated volatile organic compounds, converting them into less harmful substances like carbon dioxide, water, and hydrogen chloride. The hydrogen chloride is then scrubbed from the flue gases.

  • Advantages: This method effectively destroys the hazardous organic constituents and significantly reduces the volume of the waste. Modern incinerators are equipped with advanced emission control systems to minimize the formation of toxic byproducts like dioxins and furans.

Hazardous Waste Landfill (Alternative Method)

If incineration is not a feasible option, disposal in a specially designated hazardous waste landfill is the alternative.

  • Regulatory Framework: The U.S. Environmental Protection Agency (EPA) has established the Land Disposal Restrictions (LDR) program, which prohibits the land disposal of untreated hazardous wastes. Therefore, the waste may require treatment to meet specific standards before it can be landfilled.

  • Landfill Design: Hazardous waste landfills are engineered with features like double liners, leachate collection systems, and runoff controls to minimize the risk of environmental contamination.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the "why" behind each step—from the selection of PPE to the choice of a final disposal method—researchers can foster a culture of safety that is both compliant and self-aware. Always consult your institution's EHS department and local regulations to ensure your disposal practices are in full compliance.

References

Personal protective equipment for handling 4-Chloro-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for laboratory professionals on the safe handling, storage, and disposal of 4-Chloro-2,6-dimethylphenol, a chemical compound utilized in various research and development applications. This document outlines the necessary personal protective equipment (PPE), operational procedures, and emergency protocols to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed, in contact with skin, or if inhaled.[3] Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

Protection Type Equipment Specification
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection GlovesChemical impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[1] Always inspect gloves prior to use.[1]
Protective ClothingFire/flame resistant and impervious clothing.[1] Wear suitable protective clothing to prevent skin exposure.[4]
FootwearSafety footwear should be worn in areas where chemicals are stored or used.[5]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulates filter conforming to EN 143.[1][3]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety. The following step-by-step plan covers the lifecycle of the chemical within a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials such as bases, acid anhydrides, acid chlorides, and metals.[3]

  • Ensure the storage area is separate from foodstuff containers.[1][2]

2. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Do not eat, drink, or smoke when using this product.[2][3]

  • Wash hands thoroughly after handling.[2][3]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[2]

3. Disposal Plan:

  • Dispose of contents and containers in accordance with local, regional, national, and international regulations.[6]

  • Collect waste material in suitable, closed, and labeled containers for disposal.[1][2]

  • Do not allow the chemical to enter drains or the environment.[1]

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Response:

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_ppe Don PPE cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Personnel Ignition Remove Ignition Sources Evacuate->Ignition PPE Wear appropriate PPE: - Respirator - Goggles - Chemical-resistant gloves - Protective clothing Ignition->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spillage Ventilate->Contain Collect Collect Material Contain->Collect Use spark-proof tools Clean Clean Spill Area Collect->Clean For dry spills, avoid generating dust. For wet spills, use inert absorbent material. Dispose Dispose of Waste in Sealed, Labeled Containers Clean->Dispose

Caption: Workflow for handling a chemical spill of this compound.

First Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][7]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[7] If skin irritation occurs, get medical advice.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] Immediately call a poison center or doctor.[7]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting.[1] Call a poison center or doctor immediately.[1]

Physical and Chemical Properties

Property Value
Physical State White to off-white crystalline powder[1]
Molecular Formula C8H9ClO[8]
Molecular Weight 156.61 g/mol [8]
Melting Point 80 - 83 °C[1]
Occupational Exposure Limits No data available[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.